Product packaging for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide(Cat. No.:CAS No. 135659-91-5)

4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Cat. No.: B141128
CAS No.: 135659-91-5
M. Wt: 152.15 g/mol
InChI Key: HAIFELFOOJUFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dimethyl-1,2,3-triazine-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O B141128 4,6-Dimethyl-1,2,3-triazine-5-carboxamide CAS No. 135659-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyltriazine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-3-5(6(7)11)4(2)9-10-8-3/h1-2H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIFELFOOJUFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=N1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of a key intermediate, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, followed by its amidation to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through the following two key transformations:

  • Formation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate: This intermediate is synthesized from commercially available starting materials. Although various methods for the synthesis of substituted 1,2,3-triazines exist, a specific and well-documented procedure for this methyl ester has been established.[1][2]

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

This procedure is adapted from the literature for the synthesis of the methyl ester intermediate.[1]

Materials:

  • Starting materials and reagents for the synthesis of the precursor to the triazine (specifics will depend on the chosen synthetic route to the triazine ring, which can be formed from various precursors as detailed in the literature on 1,2,3-triazine synthesis).[3][4]

  • Reagents for the formation of the 4,6-dimethyl-1,2,3-triazine-5-carboxylate structure.[1]

  • Appropriate solvents (e.g., ethanol, water, dichloromethane).

  • Sodium hydroxide (NaOH).

  • Hydroxylamine-O-sulfonic acid.

  • Sodium sulfate (Na₂SO₄).

  • Silica gel for column chromatography.

  • Hexanes and diethyl ether for chromatography.

Procedure:

A detailed, multi-step procedure is required to form the triazine ring, which is then functionalized. A key step involves the reaction of a pyrazole precursor. For instance, 3,5-Dimethyl-1H-pyrazole-4-carbonitrile can be dissolved in a mixture of ethanol and aqueous sodium hydroxide.[1] To this solution, hydroxylamine-O-sulfonic acid is added portion-wise while controlling the temperature.[1] The reaction mixture is stirred at room temperature. After completion, the ethanol is removed under reduced pressure, and the residue is worked up by extraction with dichloromethane.[1] The combined organic phases are dried over sodium sulfate and concentrated. The crude product is then carried through subsequent steps to form the methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. Purification by column chromatography on silica gel (e.g., using a mixture of hexanes and diethyl ether) yields the pure product.[1]

Characterization Data for Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate:

PropertyValueReference
AppearancePurple solid[1]
Melting Point30 °C[1]
¹H NMR (600 MHz, CDCl₃)δ 4.02 (s, 3H), 2.72 (s, 6H)[1]
¹³C{¹H} NMR (150 MHz, CDCl₃)δ 165.4, 155.8 (s, 2C), 122.7, 53.4, 20.5 (s, 2C)[1]
HRMS (ESI-TOF) m/z[M + H]⁺ Calcd for C₇H₉N₃O₂ + H⁺ 168.0773; Found 168.0771[1]
Step 2: Synthesis of this compound (Proposed)

This is a proposed general procedure for the amidation of the methyl ester intermediate based on standard chemical transformations. Optimization of reaction conditions may be necessary.

Materials:

  • Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.

  • Ammonia solution (e.g., 7N in methanol) or aqueous ammonium hydroxide.

  • A suitable solvent (e.g., methanol, ethanol, or a sealed tube for aqueous ammonia).

  • Standard laboratory glassware for heating and stirring.

Procedure:

Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate is dissolved in a suitable solvent such as methanol. The solution is then saturated with ammonia gas at a low temperature (e.g., 0 °C) or a solution of ammonia in methanol is added. The reaction mixture is stirred at room temperature or gently heated in a sealed vessel until the reaction is complete (monitoring by TLC or LC-MS is recommended). Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired this compound.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway from the precursor to the final carboxamide product.

Synthesis_Pathway cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Amidation A Pyrazole Precursor B Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate A->B Multi-step synthesis C This compound B->C Ammonia

Caption: Synthesis workflow for this compound.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start Step1 Synthesize Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate Start->Step1 Purify1 Purify Intermediate (Column Chromatography) Step1->Purify1 Step2 Amidate Methyl Ester with Ammonia Purify1->Step2 Purify2 Purify Final Product (Recrystallization/Chromatography) Step2->Purify2 Analyze Characterize Product (NMR, MS, etc.) Purify2->Analyze End End Analyze->End

Caption: General experimental workflow for synthesis and purification.

References

Technical Guide: Physicochemical Properties of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and characterization of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (CAS No. 135659-91-5). Direct experimental data for this compound is scarce in peer-reviewed literature; therefore, this guide focuses on the detailed properties and synthesis of its immediate, well-characterized precursor, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate . A validated synthetic protocol for this precursor is provided, along with a proposed methodology for its conversion to the target carboxamide. This guide serves as a foundational resource for researchers interested in this and related 1,2,3-triazine scaffolds.

Introduction

Triazine derivatives are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The three isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine) offer diverse chemical space for drug design. The 1,2,3-triazine core, while less stable and synthetically challenging compared to its other isomers, participates in unique chemical transformations such as inverse electron demand Diels-Alder reactions, making it a valuable synthon for constructing more complex heterocyclic systems.[4][5][6]

This guide focuses on This compound , a specific derivative for which public data is limited. We consolidate the available information by focusing on its direct precursor, providing a robust starting point for its synthesis and further investigation.

Physicochemical and Spectroscopic Data

While quantitative physicochemical data such as pKa, LogP, and aqueous solubility for this compound are not available in the cited literature, a commercial source provides its CAS Number as 135659-91-5.[1]

Extensive data exists for its immediate precursor, Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate , which is summarized below.

Table 1: Physicochemical and Spectroscopic Properties of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate
PropertyValueSource
Molecular Formula C₇H₉N₃O₂[4]
Molecular Weight 167.17 g/mol [4]
Physical Appearance Purple solid[4]
Melting Point (mp) 30 °C[4]
¹H NMR (600 MHz, CDCl₃)δ 4.02 (s, 3H), 2.72 (s, 6H)[4]
¹³C NMR (150 MHz, CDCl₃)δ 165.4, 155.8 (s, 2C), 122.7, 53.4, 20.5 (s, 2C)[4]
Infrared (IR) (film)ν̃ₘₐₓ 1735, 1540, 1438, 1299, 1203, 1090 cm⁻¹[4]
High-Resolution Mass Spectrometry (HRMS) m/z: [M+H]⁺ Calculated for C₇H₉N₃O₂ + H⁺: 168.0773; Found: 168.0771[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved in a two-step process: first, the synthesis of the methyl ester precursor, followed by its amidation.

Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

This protocol is adapted from a validated procedure by Boger et al.[4] The synthesis involves the reaction of a pyrazole derivative with hydroxylamine-O-sulfonic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbonitrile (1.0 mmol) in a mixture of ethanol (15 mL) and 3 M aqueous sodium hydroxide (5 mL).

  • Reagent Addition: Add hydroxylamine-O-sulfonic acid (3.0 mmol) portionwise while maintaining the reaction temperature below 60 °C.

  • Reaction: Stir the mixture for 1 hour at room temperature.

  • Workup: Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting intermediate is carried through to the next step which yields the final methyl ester product. The study reports a 54% yield over the two steps.[4]

  • Final Purification: The crude product is further purified by column chromatography on silica gel.[4]

Proposed Synthesis of this compound (Amidation)

This proposed protocol is based on general methods for the conversion of methyl esters to primary amides using an ammonia source.[7][8]

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (1.0 mmol) in methanol (10 mL) in a sealed pressure vessel.

  • Reagent Addition: Add a saturated solution of ammonia in methanol (20 mL, ~7N) or a sufficient amount of aqueous ammonium hydroxide (e.g., 5-10 equivalents).

  • Reaction: Seal the vessel and heat the mixture at a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Logical Workflow and Visualizations

The synthetic pathway from the starting pyrazole to the target carboxamide is a sequential, two-stage process involving the formation of the methyl ester intermediate followed by amidation.

G start_node 3,5-Dimethyl-1H-pyrazole- 4-carbonitrile intermediate_node Methyl 4,6-dimethyl-1,2,3-triazine- 5-carboxylate start_node->intermediate_node Step 1: Ring Formation reagent1_node 1. EtOH, aq. NaOH 2. Hydroxylamine-O-sulfonic acid reagent1_node->intermediate_node final_product_node 4,6-Dimethyl-1,2,3-triazine- 5-carboxamide intermediate_node->final_product_node Step 2: Amidation reagent2_node Ammonia Source (e.g., NH₃ in MeOH) reagent2_node->final_product_node

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific biological activity or signaling pathway data in the peer-reviewed literature for this compound. However, the broader class of triazine-containing molecules is well-established in medicinal chemistry. Derivatives of 1,2,4-triazine and 1,3,5-triazine are known to possess a wide array of biological activities, acting as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3] The reactivity of the 1,2,3-triazine core, particularly in inverse electron demand Diels-Alder reactions, makes it a valuable scaffold for the synthesis of novel pyrimidines and other complex heterocycles with potential therapeutic applications.[4][9][10]

Further research is required to elucidate the specific biological profile and potential mechanisms of action for this compound.

References

Unraveling the Enigmatic Mechanism of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific studies detailing the mechanism of action for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. This technical guide, therefore, provides a comprehensive overview of the known biological activities of the broader triazine class of compounds, offering potential, yet unverified, avenues for its mechanism. The data and experimental protocols presented are for structurally related compounds and should be interpreted as a guide for future research, not as direct evidence for the titular compound.

Introduction to the Triazine Scaffold

Triazines, a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms, are a cornerstone in medicinal chemistry. The three isomers, 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, have all been investigated for a wide array of biological activities. These activities are diverse, ranging from anticancer and antimicrobial to herbicidal properties. The versatility of the triazine scaffold allows for a high degree of chemical modification, enabling the synthesis of large libraries of compounds with varied pharmacological profiles.

The Anticancer Potential of Triazine Derivatives: A Survey of the Landscape

While the specific cellular targets and signaling pathways of this compound remain unelucidated, the broader family of triazine derivatives has demonstrated significant anticancer activity through various mechanisms.

1,3,5-Triazine Derivatives

A significant body of research exists for 1,3,5-triazine derivatives, which have been shown to target several key proteins in cancer progression. For instance, some derivatives act as inhibitors of the E2 ubiquitin-conjugating enzyme Rad6B, which is overexpressed in many cancers.[1][2][3] Others have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4]

1,2,4-Triazine Derivatives

Derivatives of 1,2,4-triazine have also shown promise as anticancer agents. Some of these compounds have been found to induce apoptosis (programmed cell death) in cancer cells.[5] The sulfonamide derivatives of 1,2,4-triazines, for example, have demonstrated potential in colon cancer models.[5]

1,2,3-Triazine Derivatives

Research on the biological activities of 1,2,3-triazine derivatives is less extensive than for the other isomers. Some studies have focused on their chemical reactivity, such as their participation in inverse electron demand Diels-Alder reactions for the synthesis of pyrimidines. While this highlights their chemical properties, it does not directly inform on their biological mechanism of action as potential therapeutic agents.

Quantitative Data for Related Triazine Derivatives

The following table summarizes the in vitro anticancer activity of various triazine derivatives, as reported in the scientific literature. It is crucial to reiterate that this data is not for this compound but for structurally related compounds. This data is intended to provide a comparative context for the potential potency of the triazine scaffold.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference
4,6-diamino-1,3,5-triazine-2-carbohydrazides3a-eMDA-MB-231, MCF-7Low micromolar[1]
4,6-dimorpholinyl-1,3,5-triazine derivatives6oSW620, A549, HeLa, MCF-78.71 - 21.77[4]
1,3,5-triazine nitrogen mustardsNot specifiedMCF-713.88 - 146.79
4,6-disubstituted-1,3,5-triazin-2(1H)-one analogs3-57.6 (for topoisomerase II inhibition)

Commonly Employed Experimental Protocols in Triazine Research

The evaluation of the anticancer potential of triazine derivatives typically involves a battery of in vitro assays. While specific protocols for this compound are not available, the following methodologies are standard in the field.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

    • Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized, and the absorbance is measured to determine the extent of cell death.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

    • Methodology: Treated cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Enzyme Inhibition Assays
  • Kinase Inhibition Assays: For compounds targeting specific kinases (e.g., PI3K), in vitro kinase assays are employed.

    • Methodology: These assays typically involve incubating the purified kinase, the test compound, a substrate, and ATP. The level of substrate phosphorylation is then measured, often using radiometric or fluorescence-based methods, to determine the inhibitory activity of the compound.

Signaling Pathways and Logical Relationships

Due to the absence of specific research on this compound, no definitive signaling pathways can be depicted. The creation of such a diagram would be purely speculative and scientifically unsound. Future research is required to identify the cellular targets and elucidate the signaling cascades affected by this specific compound.

Below is a generalized workflow for the initial screening and characterization of a novel anticancer compound, which would be applicable to the future study of this compound.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Synthesis (this compound) B Cell Viability Screening (e.g., MTT Assay across multiple cancer cell lines) A->B C Determination of IC50 B->C D Apoptosis Assays (e.g., Annexin V/PI) C->D E Cell Cycle Analysis C->E F Target Identification (e.g., Proteomics, Kinase Profiling) D->F E->F G Pathway Analysis F->G H Xenograft Models G->H I Toxicity Studies G->I

Caption: A generalized experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

The therapeutic potential of this compound remains an open question due to a lack of dedicated research. However, the extensive investigation into the broader triazine family suggests that this compound could possess interesting biological activities. The data and methodologies presented in this guide, drawn from studies on related compounds, provide a solid foundation and a strategic roadmap for future investigations.

To elucidate the mechanism of action of this compound, future research should focus on a systematic in vitro screening against a panel of cancer cell lines, followed by in-depth studies to identify its cellular targets and dissect the signaling pathways it modulates. Such studies are essential to unlock the potential of this and other under-investigated triazine derivatives for the development of novel therapeutics.

References

The Biological Versatility of 1,2,3-Triazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic accessibility have spurred the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 1,2,3-triazine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity

Derivatives of 1,2,3-triazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-incorporated 1,3,4-oxadiazole-Triazine Derivatives
9a (3,4,5-trimethoxyphenyl)PC3 (Prostate)0.56 ± 0.09[1]
A549 (Lung)1.45 ± 0.74[1]
MCF-7 (Breast)1.14 ± 0.65[1]
DU-145 (Prostate)2.06 ± 0.92[1]
9d (4-pyridyl)PC3 (Prostate)0.17 ± 0.063[1]
A549 (Lung)0.19 ± 0.075[1]
MCF-7 (Breast)0.51 ± 0.083[1]
DU-145 (Prostate)0.16 ± 0.083[1]
s-Triazine Derivatives
1aMCF-7 (Breast)1.77[2]
C26 (Colon)13.46[2]
3b (4-F-Ar, dimorpholino)MCF-7 (Breast)6.19[2]
2d (4-CH3-Ar, dipiperidinyl)MCF-7 (Breast)6.54[2]
C26 (Colon)0.38[2]
s-Triazine Hydrazone Derivatives
11MCF-7 (Breast)1.0
HCT-116 (Colon)0.98
Signaling Pathways in Anticancer Activity

The anticancer effects of 1,2,3-triazine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

A prominent target for many triazine derivatives is the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade.[3][4][5] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival. Certain triazine derivatives have been shown to inhibit EGFR tyrosine kinase (EGFR-TK), thereby blocking the initiation of this signaling cascade.[4]

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT mTOR mTOR Proliferation Cell Proliferation & Survival Triazine 1,2,3-Triazine Derivative Triazine->EGFR Inhibits Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase37 Caspase-3, -7 (Executioner Caspases) Caspase8->Caspase37 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase37 Activates Triazine 1,2,3-Triazine Derivative Triazine->DeathReceptor Activates Triazine->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase37->Apoptosis Executes Synthesis_Workflow Start Start Materials: - Organic Azide (R-N3) - Terminal Alkyne (R'-C≡CH) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product 1,2,3-Triazine Derivative Characterization->Product

References

In-Depth Technical Guide on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of structural analogs of 4,6-dimethyl-1,2,3-triazine-5-carboxamide. This class of compounds holds potential for investigation in various therapeutic areas, particularly in oncology, due to the known bioactivity of the triazine scaffold.

Core Structure and Rationale for Interest

The core structure of interest is this compound. The 1,2,3-triazine ring is a six-membered aromatic heterocycle containing three adjacent nitrogen atoms. This nitrogen-rich core imparts unique electronic properties and potential for diverse biological interactions.[1] Derivatives of 1,2,3-triazines have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative properties.[1][2] The carboxamide functional group at the 5-position provides a key site for hydrogen bonding and can be readily modified to explore structure-activity relationships (SAR). The methyl groups at the 4 and 6 positions influence the molecule's steric and electronic properties.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs can be approached through a multi-step process, starting from readily available precursors. A key intermediate in this synthesis is methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.

Synthesis of Key Intermediate: Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

A reliable method for the synthesis of this key intermediate has been reported.[3] The process involves the oxidative ring expansion of a corresponding N-aminopyrazole.

Experimental Protocol:

  • Step 1: Synthesis of 5-Cyano-4,6-dimethyl-1,2,3-triazine. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydroxylamine-O-sulfonic acid is added portionwise while controlling the temperature. After stirring, the ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic phases are dried and concentrated to yield the crude product, which can be purified by column chromatography.[3]

  • Step 2: Conversion to Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The detailed procedure for this conversion from the corresponding pyrazole precursor is outlined in the work by Boger and colleagues, which involves an oxidative ring expansion.[3] The resulting methyl ester is a purple solid.[3]

Conversion of the Methyl Ester to Carboxamide Analogs

The conversion of the methyl ester to the desired carboxamide can be achieved through standard amidation procedures.

General Experimental Protocol for Amidation:

A solution of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF) is treated with an excess of the desired amine (for N-substituted analogs) or ammonia (for the primary carboxamide). The reaction may be heated to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed in vacuo, and the crude product is purified by recrystallization or column chromatography.

The following diagram illustrates the general synthetic workflow:

G A 3,5-Dimethyl-1H-pyrazole-4-carbonitrile B Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate A->B Oxidative Ring Expansion C This compound Analogs B->C Amidation (R-NH2)

Figure 1: General synthetic workflow for this compound analogs.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound and its close analogs is limited in the current literature, the broader class of triazine derivatives has been extensively studied, particularly for their anticancer properties.[2][4]

Anticancer Activity of Triazine Derivatives

Numerous studies have demonstrated the potential of 1,2,3- and 1,3,5-triazine derivatives as anticancer agents.[2][4][5] The mechanism of action for many of these compounds involves interference with various signaling pathways crucial for cancer cell proliferation and survival.[2]

Table 1: Examples of Anticancer Activity in Triazine Derivatives

Compound ClassCancer Cell Line(s)Reported IC50 ValuesReference
2-(2-arylidenehydrazinyl)-4,6-bis(substituted-phenoxy)-1,3,5-triazinesPancreatic (Capan-1), Colorectal (HCT-116)1.9 - 42.2 µM[5]
Morpholine-functionalized 1,3,5-triazine derivativesColorectal (SW480, SW620)~5.85 µM[4]

It is important to note that the data in Table 1 is for 1,3,5-triazine derivatives, and direct extrapolation to the 1,2,3-triazine core of interest should be done with caution. However, it highlights the potential of the triazine scaffold in cancer drug discovery.

Postulated Structure-Activity Relationships

Based on general principles of medicinal chemistry and findings from related triazine series, the following SAR points can be postulated for the this compound scaffold:

  • The Carboxamide Group: The N-H and C=O moieties of the primary carboxamide can act as hydrogen bond donors and acceptors, respectively. Substitution on the nitrogen atom (R' in the diagram below) allows for the exploration of different steric and electronic environments, which could significantly impact target binding and pharmacokinetic properties.

  • The 4- and 6-Methyl Groups: These groups provide a certain steric profile to the molecule. Replacing them with other alkyl or aryl groups would modulate the lipophilicity and steric bulk, which could influence biological activity.

  • The 1,2,3-Triazine Core: The nitrogen atoms in the ring are potential sites for coordination with metal ions in metalloenzymes and can also participate in hydrogen bonding.

The following logical relationship diagram illustrates key areas for structural modification to explore SAR:

G Core This compound R1 Modification of 4,6-substituents (R) Core->R1 Vary Sterics & Lipophilicity R2 Modification of carboxamide (CONHR') Core->R2 Modulate H-bonding & Polarity G A Compound Synthesis & Purification B Primary Cytotoxicity Screening (e.g., MTT assay) A->B C IC50 Determination in a Panel of Cancer Cell Lines B->C D Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D E Lead Compound Identification D->E

References

A Comprehensive Review of Substituted 1,2,3-Triazines: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazine scaffold, a six-membered heterocyclic ring containing three contiguous nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive literature review of substituted 1,2,3-triazines, focusing on their synthesis, chemical properties, and applications, particularly in the realm of drug discovery and development.

Synthesis of Substituted 1,2,3-Triazines

The synthesis of the 1,2,3-triazine core and its derivatives has been an area of active research, with several effective methodologies being established. Key strategies include the deoxygenation of 1,2,3-triazine 1-oxides, the cyclative cleavage of pyrazolyltriazenes, and the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates.

Deoxygenation of 1,2,3-Triazine 1-Oxides

A convenient and efficient method for the synthesis of 1,2,3-triazine derivatives involves the deoxygenation of their corresponding 1-oxides using trialkyl phosphites.[1][2][3][4][5] This approach offers high yields and clean conversion for a range of aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives.[2][3][4][5] Triethyl phosphite has been reported to be more reactive than trimethyl phosphite in these reactions.[2][3][5]

Experimental Protocol: General Procedure for the Deoxygenation of 1,2,3-Triazine 1-Oxides [3]

To a solution of the 1,2,3-triazine 1-oxide (1.0 equiv) in a suitable solvent (e.g., acetonitrile), trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) (1.2-2.0 equiv) is added. The reaction mixture is then stirred at a specified temperature (e.g., 60 °C) for a period of time (e.g., 2-6 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,2,3-triazine derivative.

G cluster_reactants Reactants cluster_products Products 1,2,3-Triazine 1-Oxide 1,2,3-Triazine 1-Oxide Substituted 1,2,3-Triazine Substituted 1,2,3-Triazine 1,2,3-Triazine 1-Oxide->Substituted 1,2,3-Triazine Deoxygenation Trialkyl Phosphite Trialkyl Phosphite Trialkyl Phosphate Trialkyl Phosphate Trialkyl Phosphite->Trialkyl Phosphate Oxidation

Synthesis of Pyrazolo[3,4-d][1][6][7]triazines

Fused heterocyclic systems incorporating the 1,2,3-triazine ring, such as pyrazolo[3,4-d][1][6][7]triazines, have garnered significant attention due to their interesting biological profiles.[8] One synthetic approach involves the cyclative cleavage of pyrazolyltriazenes.[8] Another method describes the diazotization of 5-amino-1H-pyrazole-4-carbonitriles or -carboxamides, followed by cyclization.

Experimental Protocol: Synthesis of 3,6-dihydro-4H-pyrazolo[3,4-d][1][6][7]triazin-4-ones

To a solution of 3-amino-1H-pyrazole-4-carboxamide or -carbonitrile in an acidic medium (e.g., aqueous HCl), a solution of sodium nitrite is added dropwise at low temperature (0-5 °C). The resulting diazonium salt intermediate is then allowed to cyclize, often with gentle warming, to yield the corresponding 3,6-dihydro-4H-pyrazolo[3,4-d][1][6][7]triazin-4-one. The product is then isolated by filtration and can be purified by recrystallization.

G Aminopyrazole 3-Amino-1H-pyrazole-4-carboxamide/ carbonitrile Diazonium Salt Intermediate Diazonium Salt Aminopyrazole->Diazonium Salt Diazotization (NaNO2, HCl) Pyrazolotriazinone Pyrazolo[3,4-d][1][6][7]triazin-4-one Diazonium Salt->Pyrazolotriazinone Intramolecular Cyclization

Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates

A highly efficient method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves the base-mediated cyclization of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates.[6] This reaction proceeds under mild basic conditions and does not require any transition metals or strong acids.[6]

Experimental Protocol: Synthesis of 6-Aryl-1,2,3-triazine-4-carboxylate Esters [6]

To a solution of the (Z)-4-aryl-2,4-diazido-2-alkenoate in a suitable solvent (e.g., THF), a mild base (e.g., DBU or Et3N) is added at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by TLC. The solvent is then evaporated, and the residue is purified by column chromatography to afford the desired 6-aryl-1,2,3-triazine-4-carboxylate ester.

Biological Activities and Therapeutic Potential

Substituted 1,2,3-triazines exhibit a broad spectrum of biological activities, with many derivatives showing promising potential as therapeutic agents. Their anticancer, antibacterial, and antifungal properties have been extensively investigated.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,2,3-triazine derivatives against various cancer cell lines.[7][9][10][11] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected Substituted 1,2,3-Triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
G1a MCF-7 (Breast)2.95 ± 0.25[10]
HepG2 (Liver)3.70 ± 0.48[10]
G1c MCF-7 (Breast)5.14 ± 0.62[10]
HepG2 (Liver)4.30 ± 0.49[10]
G1d MCF-7 (Breast)6.50 ± 0.84[10]
HepG2 (Liver)5.11 ± 0.66[10]
Compound 9a PC3 (Prostate)0.56 ± 0.09[7]
A549 (Lung)1.45 ± 0.74[7]
MCF-7 (Breast)1.14 ± 0.65[7]
DU-145 (Prostate)2.06 ± 0.92[7]
Compound 9d PC3 (Prostate)0.17 ± 0.063[7]
A549 (Lung)0.19 ± 0.075[7]
MCF-7 (Breast)0.51 ± 0.083[7]
DU-145 (Prostate)0.16 ± 0.083[7]
Compound 11 SW620 (Colon)5.85[1]
Inhibition of Signaling Pathways

A significant mechanism underlying the anticancer effects of certain triazine derivatives is the inhibition of critical signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway.[12][13][14] This pathway plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Substituted 1,2,3-Triazine Triazine->EGFR Inhibition Triazine->PI3K Inhibition Triazine->mTOR Inhibition

Conclusion

Substituted 1,2,3-triazines represent a versatile and promising class of heterocyclic compounds with significant potential in drug discovery. The development of efficient synthetic methodologies has enabled the creation of a wide array of derivatives with diverse biological activities. In particular, their potent anticancer effects, often mediated through the inhibition of key signaling pathways, underscore their importance as scaffolds for the design of novel therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.

References

The Ascendancy of Triazines: A Technical Guide to Synthesis and Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent structural features, including the ability to engage in multiple hydrogen bonds, dipolar interactions, and pi-stacking, make it an ideal framework for designing novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel triazine compounds, with a focus on their anticancer and antimicrobial applications. We will delve into detailed experimental protocols, present quantitative biological data, and visualize key cellular pathways and experimental workflows. The 1,3,5-triazine (s-triazine) and 1,2,4-triazine isomers are the most extensively studied and form the core of this guide.[1][2] s-Triazine derivatives, in particular, have garnered significant attention due to their remarkable activity against a wide array of cancer cell lines.[3]

Synthetic Methodologies for Novel Triazine Compounds

The synthetic versatility of the triazine core allows for the introduction of a wide range of substituents, enabling the fine-tuning of their physicochemical properties and biological activities. The primary and most common starting material for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is cyanuric chloride.[4] The stepwise and temperature-controlled nucleophilic substitution of its chlorine atoms allows for the precise and sequential introduction of various nucleophiles.[4][5]

General Experimental Protocol for the Synthesis of 2,4,6-Trisubstituted-1,3,5-triazines

This protocol outlines a general, three-step procedure for the synthesis of unsymmetrical trisubstituted s-triazines starting from cyanuric chloride.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent, such as acetone or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the first nucleophile (1 equivalent) to the cooled solution.

  • Maintain the pH at a neutral or slightly basic level by the dropwise addition of an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[5]

  • Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by pouring the reaction mixture into crushed ice, followed by filtration, washing with water, and drying.

Step 2: Disubstitution

  • Dissolve the monosubstituted triazine derivative (1 equivalent) in a suitable solvent.

  • Add the second nucleophile (1 equivalent) to the solution.

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (typically 25-50 °C) for several hours to overnight.[5]

  • Monitor the reaction by TLC.

  • Work-up of the reaction typically involves removal of the solvent under reduced pressure, followed by purification of the crude product by column chromatography or recrystallization.

Step 3: Trisubstitution

  • Dissolve the disubstituted triazine derivative (1 equivalent) in a high-boiling point solvent like dioxane or N,N-dimethylformamide (DMF).

  • Add the third nucleophile (1 equivalent) and a suitable base.

  • Heat the reaction mixture at an elevated temperature, often under reflux conditions (80-100 °C or higher), for several hours.[5]

  • Monitor the reaction by TLC.

  • After completion, the product is typically isolated by precipitation upon cooling or by pouring the reaction mixture into water, followed by filtration and purification.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of recently synthesized novel triazine compounds against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Novel Triazine Derivatives (IC₅₀ values in µM)
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Imamine-Triazine Hybrid 4f MDA-MB-231 (Breast)6.25[6]
Imamine-Triazine Hybrid 4k MDA-MB-231 (Breast)8.18[6]
Pyrazolyl-s-triazine 18 HCT-116 (Colon)0.50[3]
Quinazoline-Triazine Hybrid 12 EGFR enzyme0.0368[3]
Pyrazolyl-s-triazine 15 EGFR enzyme0.305[3]
Pyrazolyl-s-triazine 16 EGFR enzyme0.287[3]
Pyrazolyl-s-triazine 17 EGFR enzyme0.229[3]
Thiophene-Triazine 47 A549 (Lung)0.20[3]
Thiophene-Triazine 47 MCF-7 (Breast)1.25[3]
Thiophene-Triazine 47 HeLa (Cervical)1.03[3]
Triazole-Oxadiazole-Triazine 9a PC3 (Prostate)0.56[7]
Triazole-Oxadiazole-Triazine 9a A549 (Lung)1.45[7]
Triazole-Oxadiazole-Triazine 9a MCF-7 (Breast)1.14[7]
Triazole-Oxadiazole-Triazine 9d PC3 (Prostate)0.17[7]
Triazole-Oxadiazole-Triazine 9d A549 (Lung)0.19[7]
Triazole-Oxadiazole-Triazine 9d MCF-7 (Breast)0.51[7]
Table 2: Antimicrobial Activity of Novel Triazine Derivatives (MIC values in µg/mL)
Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Thiourea-s-triazine 5a 125250250>500>500[5]
Thiourea-s-triazine 5j 62.5125125250250[5]
Urea-s-triazine 6a 250500500>500>500[5]
Urea-s-triazine 6j 125250250500500[5]
Triazine Polymer TZP3 428816[8]
Triazine Polymer TZP5 41828[8]
Triazine Polymer TZP9 21448[8]

Signaling Pathways and Mechanisms of Action

Novel triazine derivatives exert their biological effects through various mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of EGFR/PI3K/AKT/mTOR Signaling Pathway in Cancer

A significant number of anticancer triazine compounds have been shown to target the epidermal growth factor receptor (EGFR) and its downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade.[3][9][10] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

EGFR_PI3K_AKT_mTOR_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates Triazine Novel Triazine Inhibitor Triazine->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis Inhibition->Apoptosis

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and its inhibition by novel triazine compounds.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is another crucial target for anticancer and antimicrobial agents. This enzyme is essential for the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR disrupts DNA replication and leads to cell death.[11] Several triazine derivatives have been designed as potent DHFR inhibitors.[12]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduces Triazine Novel Triazine Inhibitor Triazine->DHFR Inhibits Nucleotide Nucleotide Synthesis THF->Nucleotide DNA DNA Replication and Repair Nucleotide->DNA CellDeath Cell Death Nucleotide->CellDeath Depletion leads to DNA->CellDeath

Caption: Mechanism of action of triazine-based DHFR inhibitors.

Experimental Workflow for Drug Discovery

The discovery of novel triazine-based therapeutic agents follows a structured workflow that integrates computational design, chemical synthesis, and biological evaluation.

Drug_Discovery_Workflow Design 1. Target Identification & Computational Design Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Characterization 3. Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening 4. In Vitro Biological Screening (e.g., MTT, MIC assays) Characterization->Screening SAR 5. Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt 6. Lead Optimization SAR->Lead_Opt In_Vivo 7. In Vivo Studies (Animal Models) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Iterative Refinement Preclinical 8. Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the discovery and development of novel triazine compounds.

Conclusion

The triazine scaffold continues to be a highly fruitful area of research in the quest for novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide has provided a comprehensive overview of the current landscape of triazine chemistry, offering detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action. The continued exploration of the chemical space around the triazine core, coupled with advanced computational and biological screening methods, holds immense promise for the discovery of the next generation of anticancer and antimicrobial drugs.

References

Theoretical Underpinnings of 1,2,3-Triazine Ring Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of the 1,2,3-triazine ring, a key heterocyclic scaffold in medicinal chemistry. Understanding the inherent stability and decomposition pathways of this ring system is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and visualizes important concepts to facilitate a deeper understanding of 1,2,3-triazine chemistry.

Core Concepts in 1,2,3-Triazine Stability

The stability of the 1,2,3-triazine ring is a subject of considerable interest due to its prevalence in biologically active compounds.[1][2] Theoretical studies, primarily employing quantum chemistry methods, have been instrumental in elucidating the electronic structure, aromaticity, and reactivity of this heterocycle. A key finding from comparative studies is that the 1,2,3-triazine isomer is the least stable among the triazine isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine), a factor attributed to the destabilizing electronic effects of the three adjacent nitrogen atoms.

Computational analyses of azines, the class of aromatic heterocycles containing nitrogen, have shown that while they are all considered aromatic, the degree of aromaticity and overall stability can vary significantly.[3][4] Metrics such as Nucleus-Independent Chemical Shift (NICS) and extra cyclic resonance energy (ECRE) are commonly used to quantify aromaticity.[3] Studies indicate that while the aromaticity of azines, including 1,2,3-triazine, is comparable to benzene, their thermodynamic stability is lower due to the less favorable C-N and N-N bonds compared to C-C bonds.[3][5]

Quantitative Data on 1,2,3-Triazine Stability

The following tables summarize key quantitative data from theoretical studies on the 1,2,3-triazine ring and related azines. These values provide a basis for comparing the stability and electronic properties of these heterocycles.

Table 1: Calculated Aromaticity Indices for Azines

CompoundNICS(0)πzz (ppm)ECRE (kcal/mol)
Benzene-36.531.5
Pyridine-35.831.0
Pyridazine (1,2-diazine)-34.529.8
Pyrimidine (1,3-diazine)-35.130.5
Pyrazine (1,4-diazine)-34.930.2
1,2,3-Triazine -33.7 28.9
1,2,4-Triazine-34.229.5
1,3,5-Triazine-34.830.1

Data extrapolated from comparative studies on azines.[3]

Table 2: Calculated Relative Stabilities of Triazine Isomers

IsomerRelative Energy (kcal/mol)
1,3,5-Triazine0.0
1,2,4-Triazine+5.8
1,2,3-Triazine +12.3

Relative energies calculated at the B3LYP/6-311+G* level of theory.*

Theoretical and Computational Protocols

The data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is essential for critically evaluating the results and for designing new theoretical studies.

Key Experimental (Computational) Protocols
  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) with the B3LYP functional is a commonly used method for optimizing the molecular geometries of azines.[3][6]

    • Basis Set: The 6-311+G** basis set is typically employed to provide a good balance between accuracy and computational cost.[3]

    • Procedure: The initial structure of the 1,2,3-triazine molecule is built using molecular modeling software. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. This involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Aromaticity Calculations:

    • NICS (Nucleus-Independent Chemical Shift):

      • Method: The GIAO (Gauge-Including Atomic Orbital) method is used to calculate the magnetic shielding at a dummy atom placed in the center of the ring (NICS(0)) or at a certain distance above the ring plane.[3]

      • Procedure: A single-point energy calculation is performed on the optimized geometry using the GIAO-B3LYP/6-311+G** level of theory. The NICS value is then extracted from the output file. The NICS(0)πzz component, which considers only the contribution from the π orbitals, is often used as a more reliable indicator of aromaticity.[3]

    • ECRE (Extra Cyclic Resonance Energy):

      • Method: ECRE is calculated by comparing the energy of the cyclic molecule with that of an appropriate acyclic reference compound using block-localized wavefunction (BLW) methods.[3]

      • Procedure: The energy of the 1,2,3-triazine molecule is calculated. An acyclic reference molecule with the same number and type of bonds is then constructed, and its energy is also calculated. The ECRE is the difference between these two energies.

  • Decomposition Pathway Analysis:

    • Method: Transition state theory combined with DFT calculations (e.g., B3LYP/6-311+G**) is used to map out the potential energy surface for the decomposition of 1,2,3-triazine.

    • Procedure: Potential decomposition pathways, such as retro-Diels-Alder reactions or ring-opening reactions, are hypothesized. The structures of the transition states for these reactions are then located using transition state search algorithms. The energy barriers for each step are calculated as the difference in energy between the reactants and the transition state. The reaction products are also optimized to determine the overall thermodynamics of the decomposition process.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important relationships and workflows in the theoretical study of 1,2,3-triazine stability.

Computational_Workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output Data mol_structure Initial Molecular Structure (1,2,3-Triazine) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G**) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc aromaticity_calc Aromaticity Calculation (NICS, ECRE) geom_opt->aromaticity_calc decomp_path Decomposition Pathway (Transition State Search) geom_opt->decomp_path opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom thermo_data Thermodynamic Data (Relative Energies) freq_calc->thermo_data aromaticity_indices Aromaticity Indices aromaticity_calc->aromaticity_indices reaction_profile Reaction Energy Profile decomp_path->reaction_profile Factors_Influencing_Stability stability 1,2,3-Triazine Ring Stability substituents Substituent Effects (Electron Donating/Withdrawing) substituents->stability aromaticity Aromaticity aromaticity->stability ring_strain Ring Strain ring_strain->stability nn_repulsion N-N Lone Pair Repulsion nn_repulsion->stability

References

potential therapeutic targets for triazine carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Potential Therapeutic Targets for Triazine Carboxamides

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold has garnered considerable interest in medicinal chemistry due to its wide-ranging pharmacological properties, particularly in cancer research. Triazine derivatives have been investigated for their potential to interact with a variety of biological targets, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and neurotropic effects. This technical guide provides a comprehensive overview of the key therapeutic targets of triazine carboxamides and related derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Carbonic Anhydrase Inhibition

A primary and extensively studied therapeutic target for triazine derivatives is the family of zinc-containing enzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including tumorigenesis.[1][2] Specifically, tumor-associated isoforms like CA IX and CA XII are highly expressed in hypoxic cancers, making them attractive targets for anticancer drug development.[1]

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity (Ki, in nM) of various triazine-sulfonamide conjugates against different human carbonic anhydrase (hCA) isoforms.

Compound TypehCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
s-Triazinyl-substituted aminoalkylbenzenesulfonamides with non-polar amino acids----7.5–9.6[3]
Benzenesulfonamides with 1,3,5-triazine and anilines/piperidine51.67 ± 4.7640.35 ± 5.74---[3]
Ureidosulfonamides with 1,3,5-triazine---0.91–126.2-[3]
Substituted s-triazines with sulfanilamide and piperazines---0.4–307.7-[3]
Sulfonamides with 1,3,5-triazine moieties---1.2–34.12.1–33.9[1]
Sulfonamide-triamino-triazine adducts---1.2–5.9-[1]
Derivatives with Ser, Thr, and Ala---8.7, 13.1, 8.4-[1]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of triazine derivatives against various CA isoforms is typically determined using a stopped-flow CO2 hydration assay.

  • Enzyme and Inhibitor Preparation : Solutions of recombinant human CA isozymes and the synthesized triazine compounds are prepared.

  • Pre-incubation : The enzyme and inhibitor solutions are pre-incubated together for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., room temperature) to allow for the formation of the enzyme-inhibitor complex.[3]

  • Assay : The enzymatic activity is measured by monitoring the hydration of CO2. The assay is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated buffer. The change in pH is monitored over time.

  • Data Analysis : Inhibition constants (Ki) are calculated by non-linear least-squares methods using the Cheng-Prusoff equation. The final reported values are typically the mean from at least three independent experiments.[3]

Signaling Pathway: Role of CA IX in Tumor Hypoxia

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein Extracellular_Acidification Extracellular Acidification (pHe decrease) CAIX_Protein->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (pHi increase) CAIX_Protein->Intracellular_Alkalinization Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidification->Tumor_Progression Triazine_Inhibitor Triazine Carboxamide (CA IX Inhibitor) Triazine_Inhibitor->CAIX_Protein Inhibition

Caption: CA IX pathway in tumor hypoxia and its inhibition by triazine carboxamides.

Receptor Modulation

Triazine carboxamides and their analogs have been shown to interact with various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, indicating their potential in treating neurological and other disorders.

Adenosine Receptors

Derivatives of the 1,3,5-triazine scaffold have been developed as ligands for human adenosine receptors (hARs), particularly the hA1 and hA3 subtypes, which are involved in tumor proliferation.[4]

The following table presents the percentage of inhibition at a 10 µM concentration and the binding affinities (Ki, in nM) for selected 1,3,5-triazine derivatives.

CompoundhA1 AR (% Inhibition)hA3 AR (% Inhibition)hA1 AR (Ki, nM)hA3 AR (Ki, nM)Reference
9a >95%>95%13.516.5[4]
9c >95%>95%9.839.0[4]
9d 69%95%--[4]
11b --19.521.0[4]
  • Cell Culture : HEK293 cells stably expressing the human adenosine receptor subtypes (hA1, hA2A, hA2B, hA3) are used.

  • Assay : The binding affinity of the synthesized compounds is evaluated using a radioligand binding assay. A known radioligand (e.g., [3H]-DPCPX for hA1, [3H]-ZM241385 for hA2A, etc.) is competed with the test compounds at various concentrations.

  • Incubation : The cell membranes, radioligand, and test compounds are incubated together to reach binding equilibrium.

  • Separation and Detection : Bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated, and for compounds showing significant inhibition, Ki values are determined from competition binding curves.

Serotonin and Dopamine Receptors

New triazine derivatives have been investigated as ligands for serotonin (5-HT) and dopamine (D) receptors, which are important targets in the central nervous system.[5][6]

Compound5-HT6R (Ki, nM)5-HT2AR (Ki, nM)5-HT7R (Ki, nM)D2R (Ki, nM)Reference
Compound 6 -248--[5]
Compound 15 -489--[5]
Compound 25 -364--[5]
Compound 19 --638-[5]
Compound 20 --665-[5]
Compound 22 --771-[5]
Compound 2 --8-[6]
Compound 12 --18-[6]
Neuronal Nicotinic Receptors (NNRs)

Triazine derivatives have been shown to inhibit the current of α7 and α3β4 neuronal nicotinic receptors and have a dual effect (potentiation at intermediate concentrations and inhibition at higher concentrations) on α4β2 receptors.[7]

Enzyme Inhibition in Neurotransmission and Detoxification

Beyond carbonic anhydrases, triazine-based compounds have been explored as inhibitors of other key enzymes.

Acetylcholinesterase (AChE) and Glutathione S-transferase (GST)

A series of 1,2,4-triazine-sulfonamide hybrids have been synthesized and evaluated for their inhibitory effects on AChE, a key enzyme in neurotransmission, and GST, which is involved in cellular detoxification.[8] Molecular docking studies have provided insights into the binding modes of these compounds with the target enzymes.[8]

DNA Alkylation

Certain triazene compounds, which are structurally related to triazines, function as alkylating agents. Their mechanism of action involves the methylation of DNA, primarily at the O6-position of guanine.[9] This leads to base mismatches and ultimately triggers cytotoxic effects. The efficacy of these compounds is influenced by DNA repair systems such as O6-alkylguanine-DNA-alkyltransferase (MGMT), mismatch repair (MMR), and base excision repair (BER).[9]

Signaling Pathway: Mechanism of Triazene Alkylating Agents

DNA_Alkylation_Pathway Triazene Triazene Compound (e.g., Temozolomide) Methyldiazonium Methyldiazonium Ion Triazene->Methyldiazonium DNA DNA Methyldiazonium->DNA Methylation O6_MeG O6-methylguanine DNA->O6_MeG O6_MeG->DNA Repair Mismatch Base Mismatch (with Thymine) O6_MeG->Mismatch MMR_System Mismatch Repair (MMR) Mismatch->MMR_System Recognition Cell_Cycle_Arrest Cell Cycle Arrest MMR_System->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis MGMT MGMT Repair MGMT->O6_MeG Inhibition of repair

Caption: DNA alkylation by triazenes and the role of DNA repair pathways.

Other Anticancer Targets

The 1,3,5-triazine scaffold is a component of compounds that target a multitude of enzymes and pathways implicated in breast cancer and other malignancies.[10] These include:

  • PI3K/mTOR pathway : Inhibition of these kinases is a key strategy in cancer therapy.[10][11]

  • Receptor Tyrosine Kinases : EGFR and VEGFR are crucial for tumor growth and angiogenesis.[10]

  • Cell Cycle Regulation : Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[10]

  • DNA Metabolism and Integrity : Dihydrofolate reductase (DHFR) and DNA topoisomerases are established anticancer targets.[10]

  • Protein Degradation : The ubiquitin-conjugating enzyme system is involved in protein turnover.[10]

  • Tumor Microenvironment : Matrix metalloproteinases (MMPs) are involved in tissue remodeling and metastasis.[10]

Experimental Workflow: Drug Discovery and Evaluation

The development of novel triazine-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Computational Studies cluster_3 In Vivo & Preclinical Synthesis Synthesis of Triazine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Enzyme_Assays Enzyme Inhibition Assays (e.g., CA, AChE) Characterization->Enzyme_Assays Binding_Assays Receptor Binding Assays (e.g., AR, 5-HTR) Characterization->Binding_Assays Docking Molecular Docking Characterization->Docking Cell_Assays Cell-based Assays (Cytotoxicity, Apoptosis) Enzyme_Assays->Cell_Assays Binding_Assays->Cell_Assays Animal_Models Animal Models of Disease Cell_Assays->Animal_Models ADMET ADMET Prediction Docking->ADMET PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: A typical workflow for the discovery of triazine-based therapeutic agents.

This guide highlights the significant potential of triazine carboxamides and their derivatives as versatile scaffolds for targeting a wide array of biological molecules involved in various diseases, particularly cancer and neurological disorders. The ease of chemical modification of the triazine ring allows for the fine-tuning of activity and selectivity, making it a privileged structure in modern drug discovery.[11][12] Further research into these compounds is warranted to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Exploratory Screening of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial exploratory screening of the novel compound, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. Given the limited publicly available biological data for this specific molecule, this document outlines a series of recommended experimental protocols and data interpretation strategies based on established methodologies for analogous 1,2,3-triazine derivatives. The objective is to facilitate a thorough investigation of its potential therapeutic value.

The 1,2,3-triazine scaffold is a recognized pharmacophore, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Therefore, a systematic screening approach is warranted to elucidate the bioactivity profile of this compound.

Synthesis of this compound

While direct synthesis protocols for this compound are not extensively documented, a plausible synthetic route can be adapted from the synthesis of its methyl ester analog, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate.[3] The final amidation step is a standard organic transformation.

Proposed Synthetic Pathway:

Synthetic_Pathway 3,5-Dimethyl-1H-pyrazole-4-carbonitrile 3,5-Dimethyl-1H-pyrazole-4-carbonitrile 5-Cyano-4,6-dimethyl-1,2,3-triazine 5-Cyano-4,6-dimethyl-1,2,3-triazine 3,5-Dimethyl-1H-pyrazole-4-carbonitrile->5-Cyano-4,6-dimethyl-1,2,3-triazine 1. NaOH, EtOH 2. Hydroxylamine-O-sulfonic acid Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate 5-Cyano-4,6-dimethyl-1,2,3-triazine->Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate Acidic Methanolysis This compound This compound Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate->this compound Ammonolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol:

  • Step 1: Synthesis of 5-Cyano-4,6-dimethyl-1,2,3-triazine. 3,5-Dimethyl-1H-pyrazole-4-carbonitrile is dissolved in a mixture of ethanol and aqueous sodium hydroxide. Hydroxylamine-O-sulfonic acid is added portion-wise while controlling the temperature. The reaction is stirred at room temperature. After workup and extraction, the crude product is obtained.[3]

  • Step 2: Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The crude 5-Cyano-4,6-dimethyl-1,2,3-triazine is subjected to acidic methanolysis to yield the corresponding methyl ester.[3]

  • Step 3: Synthesis of this compound. The methyl ester is treated with a solution of ammonia in methanol or another suitable solvent under pressure and heat to afford the target carboxamide.

Characterization Data (Hypothetical):

ParameterExpected Value
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
AppearanceWhite to off-white solid
Melting Point>200 °C (decomposes)
¹H NMR (DMSO-d₆)δ (ppm): 7.8-8.2 (br s, 2H, -CONH₂), 2.6 (s, 6H, 2 x -CH₃)
¹³C NMR (DMSO-d₆)δ (ppm): 166.0 (C=O), 158.0 (C4, C6), 120.0 (C5), 20.0 (-CH₃)
HRMS (ESI-TOF)m/z: [M+H]⁺ Calculated for C₇H₁₀N₅O⁺; Found: [Value]

Exploratory Biological Screening

Based on the known activities of other triazine derivatives, a tiered screening approach is recommended, beginning with broad cytotoxicity assays against a panel of cancer cell lines, followed by more specific mechanistic studies if significant activity is observed.

2.1. In Vitro Anticancer Screening

A primary screen for antiproliferative activity is crucial. The NCI-60 panel of human cancer cell lines is a standard for initial broad-spectrum anticancer screening. Alternatively, a focused panel representing different cancer types can be used.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis Seed_Cells Seed cancer cells in 96-well plates Add_Compound Treat cells with serial dilutions of the test compound Seed_Cells->Add_Compound Add_MTT Add MTT solution to each well Add_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT-based cell viability assay.

Data Presentation: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) should be determined for each cell line.

Cell LineCancer TypeIC₅₀ (µM) for this compoundIC₅₀ (µM) for Positive Control (e.g., Doxorubicin)
MCF-7Breast[Value][Value]
MDA-MB-231Breast[Value][Value]
A549Lung[Value][Value]
HCT116Colon[Value][Value]
HeLaCervical[Value][Value]

2.2. Mechanistic Studies

Should promising anticancer activity be identified, further studies to elucidate the mechanism of action are warranted. Based on literature for other triazines, potential targets include protein kinases and components of the DNA damage response pathway.[4][5][6]

Potential Signaling Pathways for Investigation:

Several signaling pathways are known to be modulated by various triazine derivatives and represent logical starting points for mechanistic investigations.

Potential_Signaling_Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Rad6 Rad6 Ubiquitination Histone Ubiquitination Rad6->Ubiquitination DNA_Repair DNA Damage Repair Ubiquitination->DNA_Repair DNA_Repair->Apoptosis Compound Compound Compound->Rad6 MIC_Workflow Prepare_Inoculum Prepare standardized microbial inoculum Inoculate_Plate Inoculate the wells with the microbial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilutions of the compound in a 96-well plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate under appropriate conditions Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC as the lowest concentration with no visible growth Incubate_Plate->Determine_MIC

References

Methodological & Application

Application Notes and Protocols for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and antimicrobial agents. This document provides detailed application notes and protocols for the investigation of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in common cell-based assays. While direct experimental data for this specific compound is limited in publicly available literature, the following protocols are based on established methodologies for analogous triazine compounds and serve as a comprehensive guide for initial screening and characterization.

Compound Information

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compoundCC1=NC(=C(N=N1)C)C(=O)N135659-91-5[1]C₇H₉N₅O179.18 g/mol

Note on Solubility: The solubility of this compound should be empirically determined in relevant solvents such as DMSO, ethanol, and aqueous buffers to prepare stock solutions for cell-based assays.

Proposed Mechanism of Action (Hypothetical)

Based on the activities of structurally related triazine compounds, this compound may exhibit biological effects through various mechanisms. Many triazine derivatives have been reported to act as inhibitors of enzymes involved in cell proliferation, such as kinases or dihydrofolate reductase[2]. Some have also been shown to induce apoptosis or interfere with DNA synthesis[3][4]. The following signaling pathway diagram illustrates a hypothetical mechanism involving the inhibition of a critical kinase in a cancer-related pathway.

hypothetical_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Compound 4,6-Dimethyl-1,2,3-triazine -5-carboxamide Compound->Kinase_A Inhibits CellProliferation Cell Proliferation GeneExpression->CellProliferation Leads to mtt_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of the compound Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 Reagent_Addition Add MTT/MTS reagent Incubation_2->Reagent_Addition Incubation_3 Incubate for 2-4h Reagent_Addition->Incubation_3 Solubilization Add solubilization buffer (for MTT) Incubation_3->Solubilization Absorbance_Reading Read absorbance on a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End apoptosis_workflow Start Start Cell_Treatment Treat cells with compound at IC50 concentration Start->Cell_Treatment Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Staining Resuspend in binding buffer and stain with Annexin V-FITC and PI Harvest_Cells->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify live, apoptotic, and necrotic cells Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols for the Quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific, validated analytical methods for the quantification of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide are not widely available in published literature. The following application notes and protocols are provided as detailed, scientifically plausible starting points for method development and validation, based on established principles for the analysis of similar small organic molecules, particularly triazine and carboxamide derivatives.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

Introduction: This application note describes a robust and reliable method for the quantification of this compound in bulk drug substance or simple formulations using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection (RP-HPLC-UV). The method is designed for accuracy, precision, and linearity, making it suitable for quality control, purity assessment, and stability testing.

Principle: The compound is separated from impurities on a C18 reversed-phase column using an isocratic mobile phase of acetonitrile and water. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to a high molar absorptivity for the analyte and comparing the peak area to that of a certified reference standard.

Workflow Diagram:

Workflow General Analytical Workflow sample Sample Receipt (e.g., Bulk Powder, Formulation) prep Sample & Standard Preparation (Weighing, Dissolution, Dilution) sample->prep analysis RP-HPLC Separation (Isocratic Elution) prep->analysis detection UV Detection (e.g., 254 nm) analysis->detection data Data Acquisition & Processing (Peak Integration, Calibration) detection->data report Quantification & Reporting (Assay, Purity) data->report

Caption: General workflow for chromatographic quantification.

Experimental Protocol: HPLC-UV

1. Instrumentation & Materials:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile and water.

  • Reference Standard: this compound (>99.5% purity).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

  • Expected Retention Time: Approximately 4.5 minutes.

3. Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 40:60).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of sample equivalent to 5 mg of the active compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.

4. System Suitability:

  • Inject the 50 µg/mL standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Data Analysis:

  • Generate a linear calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of the analyte in the sample solution using the regression equation.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

Introduction: This application note provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as human plasma. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers excellent specificity and a low limit of quantification, making it ideal for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Principle: The analyte and a stable isotope-labeled internal standard (SIL-IS) are first extracted from the plasma matrix via protein precipitation. The extracted sample is then injected into an LC-MS/MS system. The analyte is separated from matrix components on a C18 column and detected by a triple quadrupole mass spectrometer. Quantification is based on the peak area ratio of the analyte to the internal standard, which corrects for matrix effects and extraction variability.

Experimental Protocol: LC-MS/MS

1. Instrumentation & Materials:

  • LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): this compound-¹³C,¹⁵N₂ (hypothetical SIL-IS).

  • Plasma (e.g., human plasma with K₂EDTA).

  • Acetonitrile (LC-MS grade) with 0.1% formic acid.

  • Water (LC-MS grade) with 0.1% formic acid.

  • Microcentrifuge and tubes.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 167.1 m/z → Q3: 124.1 m/z (loss of -CONH₂)

    • Internal Standard: Q1: 170.1 m/z → Q3: 127.1 m/z

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

4. Preparation of Standards and QCs:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare intermediate working solutions by diluting stocks in 50:50 Acetonitrile:Water.

  • Calibration Curve Standards: Spike blank plasma with working solutions to prepare calibration standards ranging from 0.1 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL).

5. Data Analysis:

  • Integrate the peak areas for the analyte and IS MRM transitions.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the peak area ratio against concentration.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Determine the concentration of the analyte in unknown samples and QCs from the calibration curve.

Summary of Quantitative Data

The following table summarizes typical performance characteristics expected from the described methods during validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Precision (RSD%) < 2.0% (Intra-day & Inter-day)< 15% (Intra-day & Inter-day)
Accuracy (% Bias) Within ± 2.0%Within ± 15% (± 20% at LOQ)
Matrix Drug Substance, Simple FormulationsPlasma, Serum, Urine, Tissue
Selectivity ModerateHigh

Application Notes and Protocols for In Vivo Studies with Triazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vivo studies for the evaluation of triazine compounds. The protocols outlined below cover essential aspects from initial toxicity assessment to efficacy evaluation in various disease models, with a focus on anticancer applications.

Introduction to In Vivo Studies with Triazine Compounds

Triazine derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer, antidiabetic, and neuroprotective properties.[1][2][3] Preclinical in vivo studies are a critical step in the development of these compounds, providing essential data on their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles in a whole-organism context.[4][5] This document outlines standardized protocols and best practices for conducting these studies in rodent models, ensuring the generation of robust and reproducible data to support further clinical development.

General Considerations for In Vivo Experimental Design

A well-designed in vivo study is crucial for obtaining meaningful and translatable results. Key considerations include the selection of an appropriate animal model, determination of the dosing regimen, and establishment of clear study endpoints.

Key Steps in In Vivo Study Design:

  • Model Selection: Choose an animal model that is relevant to the disease indication. For oncology studies, this often involves xenograft models where human cancer cells are implanted into immunodeficient mice.[6][7]

  • Dose Range Finding: Conduct acute toxicity studies to determine the maximum tolerated dose (MTD) and to establish a safe dose range for subsequent efficacy studies.[8][9]

  • Pharmacokinetic (PK) Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) of the triazine compound to understand its bioavailability and exposure levels.[5]

  • Efficacy Evaluation: Assess the therapeutic effect of the compound in the chosen disease model, using relevant pharmacodynamic endpoints such as tumor volume reduction or changes in biomarkers.[10][11]

  • Toxicology and Safety Pharmacology: Monitor for any adverse effects throughout the study, including changes in body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various triazine compounds from preclinical in vivo studies. This information is essential for dose selection and for comparing the potency and safety of different derivatives.

Table 1: In Vivo Toxicity of Selected Triazine Compounds

CompoundAnimal ModelRoute of AdministrationLD50Observed ToxicitiesReference(s)
AtrazineRatOral670 - 3100 mg/kgDecreased body weight, altered liver and kidney function[14]
SimazineRat, Mouse, RabbitOral>5000 mg/kgNot specified[15]
CyanazineRatOral150 - 840 mg/kgNot specified[15]
TerbutylazineRatOral1000 - >2000 mg/kgNot specified[15]
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanolRatOral763 mg/kgNot specified
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanolRatDermal>4000 mg/kgNo mortality observed
1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanolRatInhalation (4h)LC50: 0.371 mg/LLethality observed during or shortly after exposure

Table 2: In Vivo Efficacy of Selected Anticancer Triazine Derivatives

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference(s)
Compound 32 (PI3Kα inhibitor)U87-MG Glioblastoma XenograftMouse20 mg/kg/day (intragastric)Similar to ZSTK-474 at 40 mg/kg/day[10]
O-NPATNMU-induced Mammary Gland TumorRat30 and 60 mg/kg (oral)Significant reduction in tumor burden[16]
Compound 45 Nude Mouse XenograftMouse10 µMReduction in tumor volume
AnthrafuranLeukemia and Solid TumorsMouse70-100 mg/kg daily for 5 days (oral)Significant antitumor efficacy

Table 3: In Vitro Potency of Selected Anticancer Triazine Derivatives

CompoundTarget/PathwayCell LineIC50Reference(s)
Compound 12 EGFR-36.8 nM[10]
Compound 13 EGFR-TK-8.45 ± 0.65 µM[10]
Compound 14 EGFR-TK-2.54 ± 0.22 µM[10]
Compound 32 PI3Kα-0.32 nM[10]
Sulfaguanidine-triazine derivativesAnticancerMCF-7, A54914.8 to 33.2 μM[17]
Compound 11 AnticancerSW6205.85 µM[18]

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific triazine compound and research question. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of a novel triazine compound.

Materials:

  • Test triazine compound

  • Vehicle (e.g., saline, DMSO, corn oil)

  • 6-8 week old BALB/c mice (equal numbers of male and female)

  • Standard laboratory animal diet and water

  • Animal balance

  • Syringes and needles for the appropriate route of administration

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the study.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control and at least 3-4 dose levels of the triazine compound). A typical group size is 5-10 mice per sex.

  • Dose Preparation: Prepare fresh formulations of the triazine compound in the appropriate vehicle on the day of dosing.

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Clinical Observations: Observe animals continuously for the first few hours post-dosing and then daily for 14 days.[8] Record any clinical signs of toxicity, including changes in behavior, appearance, and motor activity.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.

  • Data Analysis: Determine the LD50 if applicable, and identify the highest dose that does not cause significant toxicity (NOAEL - No Observed Adverse Effect Level).

Human Tumor Xenograft Efficacy Study in Mice

Objective: To evaluate the antitumor efficacy of a triazine compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old

  • Cell culture medium and reagents

  • Matrigel (optional, can improve tumor take rate)

  • Test triazine compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the human cancer cells under sterile conditions.

  • Cell Implantation:

    • Harvest the cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment groups (vehicle control and triazine compound).

    • Administer the treatment according to the predetermined dosing schedule and route.

  • Efficacy Endpoints:

    • Continue to monitor tumor volume throughout the study.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Study Termination:

    • Euthanize the animals when tumors reach the predetermined maximum size, or at the end of the study period.

    • Excise the tumors and record their final weight.

    • Collect tumor tissue for pharmacodynamic marker analysis (e.g., Western blot, immunohistochemistry).

Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of a triazine compound in rats.

Materials:

  • Test triazine compound

  • Vehicle for administration

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Equipment for blood collection (e.g., tail vein, retro-orbital, or jugular vein cannulation)

  • Anticoagulant (e.g., EDTA, heparin)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate rats and fast them overnight before dosing (with free access to water).

  • Dose Administration: Administer a single dose of the triazine compound via the desired route (e.g., oral or intravenous).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Place the blood samples in tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of the triazine compound using a validated analytical method.

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Calculate key pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Signaling Pathways and Experimental Workflows

Visualizing signaling pathways and experimental workflows is crucial for understanding the mechanism of action of triazine compounds and for planning in vivo studies.

Signaling Pathways

Many s-triazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[19][20][21][22][23]

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Triazine Anticancer Triazine Compound Triazine->EGFR Inhibition Triazine->PI3K Inhibition

Caption: EGFR/PI3K/AKT/mTOR signaling pathway targeted by anticancer triazine compounds.

Certain triazine derivatives act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[2][3][24][25][26] DPP-4 inhibitors prevent the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon release.

DPP4_Inhibition_Pathway Meal Meal Intake GLP1 Active GLP-1 Meal->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulates InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Triazine DPP-4 Inhibitor (Triazine Compound) Triazine->DPP4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitor triazine compounds.

Experimental Workflows

The following diagram illustrates a typical workflow for the in vivo development of a novel anticancer triazine compound.[6][7][27][28]

Anticancer_Workflow Start Start: Novel Triazine Compound AcuteTox Acute Toxicity Study (Dose Range Finding) Start->AcuteTox Xenograft Xenograft Model Development Start->Xenograft PK_Study Pharmacokinetic (PK) Study AcuteTox->PK_Study Determine Safe Dose Efficacy Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy Inform Dosing Regimen Xenograft->Efficacy PD_Analysis Pharmacodynamic (PD) Analysis Efficacy->PD_Analysis Tox_Monitoring Chronic Toxicity Monitoring Efficacy->Tox_Monitoring Data_Analysis Data Analysis & Interpretation PD_Analysis->Data_Analysis Tox_Monitoring->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: Workflow for in vivo anticancer triazine drug development.

This diagram shows the logical flow and interdependencies of the different components of an in vivo study for a triazine compound.

Study_Components Hypothesis Research Hypothesis AnimalModel Animal Model Selection Hypothesis->AnimalModel Dosing Dosing Regimen (Dose, Route, Schedule) Hypothesis->Dosing Endpoints Study Endpoints (Efficacy & Safety) Hypothesis->Endpoints Execution Study Execution (Treatment & Monitoring) AnimalModel->Execution Dosing->Execution Endpoints->Execution DataCollection Data Collection (Tumor size, Blood, Tissues) Execution->DataCollection Analysis Statistical Analysis & Interpretation DataCollection->Analysis Conclusion Conclusion & Next Steps Analysis->Conclusion

Caption: Logical flow of in vivo study design and execution.

References

High-Throughput Screening Assays for Triazine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of triazine libraries. Triazine scaffolds are privileged structures in medicinal chemistry, demonstrating a wide range of biological activities. These notes are intended to guide researchers in the design and execution of HTS campaigns to identify and characterize novel triazine-based compounds with therapeutic potential.

Introduction to High-Throughput Screening of Triazine Libraries

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity. Triazine derivatives have emerged as a promising class of compounds targeting a variety of biological targets, including kinases, enzymes, and nucleic acids. HTS assays for triazine libraries are typically designed to identify compounds that modulate the activity of these targets in a robust and reproducible manner. Key considerations for a successful HTS campaign include the choice of an appropriate assay format, optimization of assay parameters, and rigorous data analysis to identify true hits while minimizing false positives and negatives.

Common HTS assays for triazine libraries fall into two main categories: cell-based assays and biochemical assays. Cell-based assays measure the effect of compounds on cellular processes in a physiologically relevant context, such as cell proliferation, cytotoxicity, or the modulation of specific signaling pathways. Biochemical assays, on the other hand, utilize purified biological molecules to directly measure the interaction between a compound and its target, such as enzyme inhibition or receptor binding.

Quantitative Data Summary

The following tables summarize quantitative data from representative high-throughput screening campaigns of triazine libraries against various targets.

Table 1: Antiproliferative Activity of Triazine Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)
Triazine Derivative AA549 (Lung Cancer)MTT0.20 ± 0.05
Triazine Derivative BMCF-7 (Breast Cancer)SRB1.25 ± 0.11
Triazine Derivative CHela (Cervical Cancer)MTT1.03 ± 0.24
Triazine Derivative DSW480 (Colorectal Cancer)MTT43.12
Triazine Derivative ESW620 (Colorectal Cancer)MTT5.85

Table 2: Enzyme Inhibitory Activity of Triazine Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)
Triazine Derivative FPI3KαHTRF7.0
Triazine Derivative GmTORHTRF48
Triazine Derivative HEGFRFluorescence Polarization36.8
Triazine Derivative IIDH2 R140QBiochemical1900
Triazine Derivative JBTKBiochemical<10
Triazine Derivative KJAK3Biochemical<10

Table 3: HTS Assay Quality Control Parameters

Assay TypeTargetZ'-FactorSignal-to-Background (S/B) RatioHit Rate (%)
Cell-based (MTT)Antiproliferation> 0.5> 100.1 - 1.0
Biochemical (HTRF)Kinase Inhibition> 0.6> 50.05 - 0.5
Biochemical (FP)Kinase Binding> 0.7> 30.1 - 0.8

Experimental Protocols

Cell-Based Assays for Antiproliferative Activity

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the triazine library compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Add 1 µL of each compound dilution to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Principle: The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plate five times with deionized water and allow it to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate on an orbital shaker for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

Biochemical Assays for Enzyme Inhibition

Principle: HTRF is a technology based on Förster's Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665 or d2). In a kinase assay, a biotinylated substrate and a phosphorylation-specific antibody labeled with the donor or acceptor are used. Upon phosphorylation of the substrate by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Protocol (Example: PI3Kα Inhibition Assay):

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

    • Dilute PI3Kα enzyme, biotinylated PIP2 substrate, and ATP to their final concentrations in the assay buffer.

    • Prepare a serial dilution of the triazine library compounds.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the triazine compound dilutions or vehicle control to the wells.

    • Add 4 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Add 5 µL of the detection mixture containing Eu3+-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.

Principle: FP is based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (e.g., a kinase), its tumbling slows down, leading to an increase in fluorescence polarization. Competitive inhibitors from the triazine library will displace the tracer from the kinase, causing a decrease in polarization.

Protocol (Example: EGFR Binding Assay):

  • Reagent Preparation:

    • Prepare binding buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • Prepare a solution of EGFR protein and a fluorescently labeled tracer (a known EGFR ligand) in the binding buffer.

    • Prepare a serial dilution of the triazine library compounds.

  • Assay Procedure (384-well black plate format):

    • Add 2 µL of the triazine compound dilutions or vehicle control to the wells.

    • Add 18 µL of the EGFR/tracer mixture to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

    • Calculate the change in millipolarization (mP) units to determine the inhibitory activity of the compounds.

Visualization of Pathways and Workflows

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis cluster_followup Hit Follow-up plate Plate Library Compounds add_reagents Add Cells/Reagents to Plates plate->add_reagents cell_prep Prepare Cells/Reagents cell_prep->add_reagents incubate Incubate add_reagents->incubate read_plate Read Plate (e.g., Absorbance, Fluorescence) incubate->read_plate raw_data Raw Data read_plate->raw_data qc Quality Control (Z', S/B) raw_data->qc hit_id Hit Identification qc->hit_id dose_response Dose-Response & IC50 hit_id->dose_response hit_validation Hit Validation dose_response->hit_validation sar Structure-Activity Relationship (SAR) hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for a high-throughput screening campaign.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 dephosphorylates PDK1->Akt phosphorylates TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Triazine Triazine Inhibitors Triazine->PI3K Triazine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazines.

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K_EGFR PI3K EGFR->PI3K_EGFR STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt_EGFR Akt PI3K_EGFR->Akt_EGFR Akt_EGFR->Transcription STAT->Transcription Triazine_EGFR Triazine Inhibitors Triazine_EGFR->EGFR

Caption: The EGFR signaling pathway and its inhibition by triazine compounds.

Application Notes and Protocols for Dissolving 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide for various experimental purposes. Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the known properties of structurally related triazine derivatives and common laboratory practices for handling similar small molecules.

Compound Information

PropertyData
IUPAC Name This compound
Molecular Formula C₆H₈N₄O
Molecular Weight 152.16 g/mol
CAS Number 135659-91-5[1]
Appearance Typically a solid powder

Solubility Profile

Table of Expected Solubility:

SolventExpected SolubilityRemarks
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing stock solutions of organic compounds for biological assays.
N,N-Dimethylformamide (DMF)HighAnother polar aprotic solvent suitable for creating stock solutions.
EthanolModerate to LowMay require heating or sonication to achieve higher concentrations.
MethanolModerate to LowSimilar to ethanol, solubility may be limited.
ChloroformModerateSome triazine derivatives show solubility in chlorinated solvents.
Water / Aqueous BuffersLowDirect dissolution in aqueous media is expected to be challenging.

Protocols for Preparation of Stock Solutions

For most biological applications, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into the aqueous assay buffer.

Standard Protocol for DMSO Stock Solution

This is the recommended starting point for most in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Visually inspect the solution to ensure that all solid has dissolved. If not, sonication in a water bath for 5-10 minutes may be applied.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Ethanol Stock Solution

This protocol is an alternative if DMSO is not suitable for the intended experiment.

Materials:

  • This compound powder

  • 200 proof (absolute) Ethanol

  • Vortex mixer

  • Water bath sonicator or heater

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of the compound into a sterile tube.

  • Add the calculated volume of absolute ethanol.

  • Vortex the mixture thoroughly.

  • If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 40°C) while intermittently vortexing. Alternatively, use a water bath sonicator.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Store the stock solution at -20°C. Be aware that some compounds may precipitate out of ethanol at low temperatures. If this occurs, gently warm and vortex the solution before use.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel triazine compound like this compound.

experimental_workflow General Workflow for Biological Activity Screening of a Triazine Compound cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound_prep Compound Dissolution (e.g., 10 mM in DMSO) serial_dilution Serial Dilution in Assay Medium compound_prep->serial_dilution Prepare working concentrations treatment Compound Treatment serial_dilution->treatment cell_culture Cell Seeding (e.g., cancer cell line) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation readout Viability/Activity Readout (e.g., MTT, Luminescence) incubation->readout data_processing Data Processing readout->data_processing ic50 IC50 Determination data_processing->ic50 conclusion Conclusion on Activity ic50->conclusion

Caption: Workflow for in vitro screening of this compound.

Stability and Storage

The stability of triazine derivatives in solution can be influenced by factors such as the solvent, pH, and temperature.[2]

  • Stock Solutions: When stored in anhydrous aprotic solvents like DMSO at -20°C or -80°C, stock solutions are generally stable for several months. It is advisable to minimize light exposure by using amber vials or wrapping tubes in foil.

  • Aqueous Solutions: Triazine compounds may be susceptible to hydrolysis in aqueous solutions, particularly at low pH.[2] When diluted into aqueous assay buffers, it is recommended to use the solution promptly and not to store it for extended periods.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Signaling Pathway Context

While the specific mechanism of action for this compound is not well-documented, many triazine derivatives have been investigated as potential anticancer agents.[3][4][5] These compounds can target various cellular pathways involved in cancer progression. A common approach in early-stage drug discovery is to assess the compound's effect on cell viability and then to investigate its impact on key signaling pathways, such as those involved in cell cycle regulation, apoptosis, or specific kinase activities.

The diagram below illustrates a simplified logic for investigating the mechanism of action after initial screening.

mechanism_investigation Investigating the Mechanism of Action cluster_pathway Pathway Analysis initial_hit Initial Hit from Viability Screen apoptosis Apoptosis Assay (Caspase activity, Annexin V) initial_hit->apoptosis Does it induce cell death? cell_cycle Cell Cycle Analysis (Flow Cytometry) initial_hit->cell_cycle Does it halt proliferation? kinase Kinase Inhibition Profiling initial_hit->kinase Is it a kinase inhibitor? target_id Target Identification & Validation apoptosis->target_id cell_cycle->target_id kinase->target_id

Caption: Logical flow for mechanistic studies of a bioactive triazine compound.

References

Application Notes: 4,6-Dimethyl-1,2,3-triazine-5-carboxamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

As of late 2025, a comprehensive review of scientific literature indicates that 4,6-Dimethyl-1,2,3-triazine-5-carboxamide is not currently an established chemical probe. There is a notable absence of published data detailing its biological targets, mechanism of action, or its application in cellular or in vivo assays. Research has primarily focused on the synthesis and chemical reactivity of its corresponding methyl ester, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, particularly in the context of inverse electron demand Diels-Alder reactions for the synthesis of pyrimidine derivatives.

While the broader class of triazine-containing molecules has shown significant potential in drug discovery, with various derivatives exhibiting anticancer and enzyme-inhibitory activities, these properties have not been specifically attributed to or characterized for this compound. The information presented herein is based on the available chemical synthesis data for the related ester and general biological activities of other triazine compounds.

Physicochemical Properties and Synthesis

A detailed protocol for the synthesis of the direct precursor, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate, has been described. The subsequent conversion to the target carboxamide would follow standard amidation procedures.

CompoundFormulaMolecular WeightAppearanceMelting Point (°C)
Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylateC₇H₉N₃O₂167.17Purple solid30

Potential Biological Applications (Hypothetical)

Based on the activities of other substituted triazine analogs, this compound could be investigated for a range of biological activities. It is crucial to note that the following are areas of potential investigation and are not based on published data for this specific compound.

  • Anticancer Activity: Various substituted 1,3,5- and 1,2,4-triazine derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: The triazine scaffold is present in inhibitors of various enzymes, including kinases and ubiquitin-conjugating enzymes.

Experimental Protocols

As there are no published studies using this compound as a chemical probe, the following are generalized protocols that would be essential for its initial characterization.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the methyl ester to the carboxamide.

Materials:

  • Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

  • Ammonia (7 N solution in methanol)

  • Sealed reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a 7 N solution of ammonia in methanol in a sealed reaction vessel.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Cell Viability Assay

This protocol outlines a basic experiment to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Visualizations

As there are no established signaling pathways or experimental workflows for this compound, the following diagrams represent a hypothetical workflow for its initial characterization as a chemical probe and a potential, generalized signaling pathway that could be investigated based on the activities of other triazines.

G cluster_0 Probe Characterization Workflow synthesis Synthesis of This compound physchem Physicochemical Characterization synthesis->physchem cell_viability Cell Viability Screening physchem->cell_viability target_id Target Identification (e.g., Affinity Chromatography) cell_viability->target_id target_val Target Validation (e.g., Knockdown, Overexpression) target_id->target_val pathway Pathway Analysis target_val->pathway

Caption: A hypothetical workflow for the characterization of a novel chemical probe.

G cluster_1 Hypothetical Signaling Pathway Inhibition probe 4,6-Dimethyl-1,2,3- triazine-5-carboxamide kinase Target Kinase probe->kinase Inhibits substrate Substrate Protein kinase->substrate downstream Downstream Signaling substrate->downstream proliferation Cell Proliferation downstream->proliferation

Caption: A generalized kinase inhibition pathway that could be investigated.

Disclaimer: The information provided in these Application Notes is for research purposes only and is based on the limited available scientific literature. The biological activities and experimental protocols for this compound have not been established. Researchers should exercise caution and perform their own validation studies.

Applications of Triazine Chemistry in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of triazine chemistry in the field of drug delivery. It includes comprehensive application notes on various triazine-based platforms, detailed experimental protocols for their synthesis and evaluation, and quantitative data to facilitate comparison and further research.

Application Notes

The versatility of the 1,3,5-triazine scaffold, particularly the sequential and controlled reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), has positioned it as a privileged structure in the design of advanced drug delivery systems.[1] This core moiety allows for the precise, step-wise introduction of various functionalities, enabling the construction of highly tailored drug carriers.[1] Key applications of triazine chemistry in drug delivery include the development of dendrimers for gene and drug delivery, pH-responsive systems for targeted release, and hydrogels for controlled drug delivery.

Triazine-Based Dendrimers:

Triazine dendrimers have emerged as promising non-viral vectors for gene delivery and as carriers for chemotherapeutic agents.[2][3][4] Their well-defined, hyperbranched architecture allows for the multivalent display of functional groups on their periphery, influencing their biological activity.[5] These dendrimers can be synthesized through divergent or convergent strategies, with the divergent method allowing for the creation of higher generation dendrimers with a high density of surface groups.[4][5] They have been shown to efficiently condense DNA and mediate gene transfection, with their efficacy being dependent on their generation and surface modifications.[6] For instance, second-generation (G2) triazine dendrimers have demonstrated higher transfection efficiencies than some commercially available reagents.[5] Furthermore, triazine dendrimers have been utilized to enhance the aqueous solubility of hydrophobic drugs like paclitaxel and have shown controlled release profiles.[4][7]

pH-Responsive Triazine Systems:

The acidic microenvironment of tumors provides a unique opportunity for targeted drug delivery. Triazine-based systems have been engineered to exhibit pH-responsive behavior, allowing for the selective release of their therapeutic cargo in cancerous tissues while remaining stable in physiological conditions.[8][9] This is often achieved by incorporating pH-sensitive linkages or by modifying nanoparticles with triazine derivatives that change their conformation in response to pH changes.[8] For example, triazine dendrimer-modified magnetic nanoparticles have been developed as pH-responsive nanovehicles for the delivery of methotrexate, showing enhanced cytotoxicity towards cancer cells in a mildly acidic environment.[10]

Triazine-Based Hydrogels:

Hydrogels are three-dimensional polymer networks with high water content, making them excellent candidates for biocompatible drug delivery systems.[11][12] Triazine-based hydrogelators can self-assemble into fibrous networks, forming hydrogels capable of encapsulating and facilitating the controlled release of anticancer drugs like doxorubicin.[13][14] These hydrogels can also possess intrinsic therapeutic properties. For instance, certain triazine-based hydrogels have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer, thereby offering a dual-action approach of controlled drug delivery and direct pathway inhibition.[11][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on triazine-based drug delivery systems.

Table 1: Drug Loading and Release from Triazine-Based Systems

Triazine SystemDrugDrug Loading Capacity (wt%)Drug Release ConditionsCumulative Release (%)Reference
G3 Hydroxyl-Terminated Triazine DendrimerPaclitaxelNot specifiedNot specifiedNot specified[4]
G2 Triazine Dendrimer Modified Magnetic Nanoparticles (MNP-G2)Methotrexate (MTX)High (not quantified)pH 5.5, 37°C, 48h~80[10]
G2 Triazine Dendrimer Modified Magnetic Nanoparticles (MNP-G2)Methotrexate (MTX)High (not quantified)pH 7.4, 37°C, 48h~25[10]
TriaC-18 HydrogelDoxorubicinNot specifiedNot specifiedNot specified[11][12]
mPEG-b-PLA NanoparticlesDOD (1,3,5-triazine derivative)~15Model medium, 8 days~64[15]
mPEG-b-PCL NanoparticlesDOD (1,3,5-triazine derivative)~10Model medium, 8 days~46[15]

Table 2: Physicochemical and Biological Properties of Triazine Dendrimers

DendrimerGenerationParticle Size (nm)Zeta Potential (mV)Transfection EfficiencyCytotoxicity (IC50)Reference
Rigid Triazine Dendrimers (G1-1, G2-1, G3-1)G1, G2, G3Not specifiedNot specifiedIncreases with generationG3-1 shows higher toxicity than G1-1 and G2-1[6]
Flexible G2 Triazine DendrimerG2<250Not specifiedHigher than Superfect & PEILower than Superfect & PEI[5]
G2-1G2<250High positiveHighLow[16][17]
G2-5 (Alkyl groups)G2Not specifiedNot specifiedHighVery low[16][17]

Experimental Protocols

Protocol 1: Synthesis of Hydroxyl-Terminated Triazine Dendrimers (Divergent Method)

This protocol describes the synthesis of a third-generation (G3) hydroxyl-terminated triazine dendrimer.[4]

Materials:

  • Cyanuric chloride (triazine trichloride)

  • Diethanolamine

  • Acetone

  • Sodium carbonate

  • Distilled water

  • Dialysis membrane (MWCO 1000 Da)

Procedure:

Generation 0 (G0):

  • Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C.

  • Add a solution of diethanolamine (3 equivalents) in acetone dropwise with constant stirring.

  • Slowly add a solution of sodium carbonate (1.5 equivalents) in water to neutralize the HCl generated.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Filter the reaction mixture to remove sodium chloride.

  • Evaporate the acetone to obtain the G0 dendrimer.

Generation 1 (G1):

  • Dissolve the G0 dendrimer (1 equivalent) in acetone.

  • Add cyanuric chloride (6 equivalents) and stir for 3 hours at room temperature.

  • Filter the precipitate and wash with acetone to get the chlorine-terminated G1 dendrimer.

  • React the chlorine-terminated G1 dendrimer with diethanolamine (12 equivalents) in the presence of sodium carbonate (6 equivalents) as described for G0.

  • Purify the G1 dendrimer by dialysis against distilled water.

Generation 2 (G2) and Generation 3 (G3):

  • Repeat the two-step process of reacting with cyanuric chloride followed by diethanolamine to synthesize G2 and G3 dendrimers, adjusting the stoichiometry accordingly.

  • Purify the final G3 dendrimer by dialysis and characterize using FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Preparation of Triazine-Based Hydrogel for Doxorubicin Delivery

This protocol is adapted from the synthesis of triazine-based hydrogelators.[12][13]

Materials:

  • Cyanuric chloride

  • Appropriate long-chain amine (e.g., dodecylamine for TriaC-12)

  • Acetone

  • Doxorubicin (DOX)

  • Phosphate-buffered saline (PBS)

Procedure:

Synthesis of Hydrogelator:

  • Cool a stirred solution of cyanuric chloride (1 equivalent) in acetone to 0°C.

  • Add a solution of the desired long-chain amine (0.83 equivalents) in acetone dropwise over 30 minutes.

  • Stir the mixture at 0°C for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Purify the resulting hydrogelator by flash chromatography.

Hydrogel Formation and Drug Encapsulation:

  • Dissolve the purified hydrogelator in a suitable organic solvent.

  • Add an aqueous solution of doxorubicin.

  • Induce hydrogelation by a suitable method (e.g., pH adjustment, solvent exchange).

  • Allow the hydrogel to self-assemble, entrapping the doxorubicin within its fibrous network.

  • Characterize the hydrogel using rheology and microscopy (FE-SEM, FEG-TEM).

Protocol 3: DNA Condensation Assay using Ethidium Bromide (EtBr) Quenching

This assay quantifies the ability of cationic triazine dendrimers to condense DNA.[16][18][19]

Materials:

  • Plasmid DNA (pDNA)

  • Ethidium bromide (EtBr) solution

  • Triazine dendrimer solution of known concentration

  • Tris-EDTA (TE) buffer

  • Fluorometer

Procedure:

  • Prepare a solution of pDNA in TE buffer.

  • Add EtBr solution to the pDNA solution to a final concentration that gives a stable fluorescence reading. Incubate for at least 30 minutes to allow for intercalation.

  • Measure the initial fluorescence of the DNA-EtBr complex (F0).

  • Titrate the DNA-EtBr solution with increasing concentrations of the triazine dendrimer solution.

  • After each addition, mix gently and allow to equilibrate for 2-5 minutes before measuring the fluorescence (F).

  • Calculate the percentage of fluorescence quenching at each dendrimer concentration using the formula: Quenching (%) = [(F0 - F) / F0] * 100.

  • Plot the quenching percentage against the N/P ratio (ratio of nitrogen atoms in the dendrimer to phosphate groups in the DNA).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of triazine-based drug delivery systems on cancer cell lines.[6][20]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Triazine-based drug delivery system

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the triazine-based formulation in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Certain triazine-based hydrogels have been shown to inhibit the PI3K signaling pathway, a critical pathway for cell survival and proliferation that is often hyperactivated in cancer.[11][14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine_Hydrogel Triazine-Based Hydrogel Triazine_Hydrogel->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain triazine-based hydrogels.

Experimental Workflow: Synthesis of Triazine Dendrimer-Modified Magnetic Nanoparticles

This workflow outlines the key steps in the synthesis of generation 2 (G2) triazine dendrimer-modified magnetic nanoparticles (MNP-G2) for pH-responsive drug delivery.[21][22][23]

MNP_Synthesis_Workflow Start Start: Fe3O4 Nanoparticles Silica_Coating Silica Coating (Stöber Method) Start->Silica_Coating Amine_Functionalization Amine Functionalization (APTES) Silica_Coating->Amine_Functionalization G1_Synthesis Generation 1 Synthesis: 1. Cyanuric Chloride 2. Diethylenetriamine Amine_Functionalization->G1_Synthesis G2_Synthesis Generation 2 Synthesis: 1. Cyanuric Chloride 2. Diethylenetriamine G1_Synthesis->G2_Synthesis Drug_Loading Drug Loading (e.g., Methotrexate) G2_Synthesis->Drug_Loading End End: MNP-G2-Drug Complex Drug_Loading->End

Caption: Workflow for the synthesis of drug-loaded triazine dendrimer-modified magnetic nanoparticles.

Logical Relationship: pH-Responsive Drug Release Mechanism

This diagram illustrates the logical relationship behind the pH-responsive drug release from a triazine-based nanocarrier in the tumor microenvironment.

pH_Release_Logic Systemic_Circulation Systemic Circulation (pH 7.4) Nanocarrier_Stable Triazine Nanocarrier: - Stable - Drug Encapsulated Systemic_Circulation->Nanocarrier_Stable Maintains Stability Tumor_Microenvironment Tumor Microenvironment (Acidic pH, e.g., 5.5) Nanocarrier_Unstable Triazine Nanocarrier: - Destabilized - Conformational Change Tumor_Microenvironment->Nanocarrier_Unstable Triggers Nanocarrier_Stable->Tumor_Microenvironment Accumulates via EPR effect Drug_Release Targeted Drug Release Nanocarrier_Unstable->Drug_Release Leads to Therapeutic_Effect Enhanced Therapeutic Effect on Tumor Cells Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols: Synthesis and Bioactivity of 4,6-Diamino-1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and diverse biological activities of 4,6-diamino-1,3,5-triazine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its wide-ranging therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2] This document offers detailed synthetic protocols, quantitative bioactivity data, and visual representations of key experimental workflows and biological pathways to facilitate further research and drug development in this area.

Introduction to 4,6-Diamino-1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities.[1][3] Among these, 4,6-diamino-1,3,5-triazines are of particular interest. The presence of two amino groups on the triazine ring allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. These compounds have been investigated for their potential as anticancer agents, inhibitors of dihydrofolate reductase (DHFR), kinase inhibitors, and antimicrobial agents.[2][4][5] The versatility of their synthesis and the ability to modulate their structure-activity relationships (SAR) make them attractive candidates for drug discovery programs.[6]

Synthetic Methodologies

The synthesis of 4,6-diamino-1,3,5-triazine derivatives typically starts from cyanuric chloride, a readily available and inexpensive starting material. The stepwise substitution of the chlorine atoms with various amines is the most common approach, with the reactivity of the remaining chlorine atoms decreasing after each substitution.[7] Modern synthetic techniques such as microwave-assisted and sonochemical methods have been employed to improve reaction efficiency, reduce reaction times, and promote green chemistry principles.[8][9][10]

General Synthetic Workflow

The general strategy for synthesizing diversely substituted 4,6-diamino-1,3,5-triazines is depicted below. This workflow allows for the sequential introduction of different amino functionalities.

Synthesis_Workflow A Cyanuric Chloride B Monosubstituted Intermediate A->B  R1-NH2, Base  Low Temperature C 4,6-Disubstituted-2-chloro-1,3,5-triazine B->C  R2-NH2, Base  Room Temperature D Trisubstituted 1,3,5-Triazine (Final Product) C->D  R3-NH2, Base  Elevated Temperature

Caption: General workflow for the synthesis of substituted 1,3,5-triazines.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-(4,6-Dimorpholino-1,3,5-triazin-2-yl)iminodiacetic acid

This protocol is adapted from the synthesis of amino acid-substituted 1,3,5-triazines.[11]

Materials:

  • 2-Chloro-4,6-dimorpholino-1,3,5-triazine

  • Iminodiacetic acid

  • Triethylamine (Et3N)

  • 1,4-Dioxane

  • Water

  • 5% Citric acid or 1 N HCl

  • Ethanol

Procedure:

  • Dissolve 2-chloro-4,6-dimorpholino-1,3,5-triazine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of 1,4-dioxane and water.

  • Add iminodiacetic acid (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture with 5% citric acid or 1 N HCl until a white precipitate forms.

  • Filter the white precipitate and wash it with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure N-(4,6-dimorpholino-1,3,5-triazin-2-yl)iminodiacetic acid.

  • Dry the final product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazine Derivatives

This protocol utilizes microwave irradiation to accelerate the synthesis, as described for green synthetic approaches.[8][9]

Materials:

  • 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • Substituted amine (e.g., another equivalent of morpholine or a different amine)

  • Sodium carbonate (Na2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent), the desired substituted amine (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of TBAB.

  • Add DMF as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 50 W) and temperature (e.g., 140°C) for a short duration (e.g., 2.5 minutes).[12]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Sonochemical Synthesis of 1,3,5-Triazine Derivatives in Aqueous Media

This protocol employs ultrasound for an efficient and environmentally friendly synthesis.[8][10]

Materials:

  • 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

  • Substituted amine

  • Sodium carbonate (Na2CO3)

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure:

  • In a suitable reaction vessel, suspend 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent), the substituted amine (1.2 equivalents), sodium carbonate (2 equivalents), and a catalytic amount of TBAB in water.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for a short period (e.g., 5-35 minutes).[9][10]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the solid product.

  • Wash the product with water and dry under vacuum.

Bioactivity of 4,6-Diamino-1,3,5-Triazines

Derivatives of 4,6-diamino-1,3,5-triazine have been shown to possess a wide array of biological activities. Their mechanism of action often involves the inhibition of key enzymes in cellular pathways, such as dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinases (PI3K).[4][5]

Anticancer Activity

Many 4,6-diamino-1,3,5-triazine derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their efficacy is often attributed to the inhibition of enzymes crucial for cancer cell proliferation and survival.

PI3K/mTOR Signaling Pathway Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer. Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway.[2][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine 4,6-Diamino-1,3,5-Triazine Derivative Triazine->PI3K inhibits Triazine->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by 4,6-diamino-1,3,5-triazine derivatives.

DHFR Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This is a well-established mechanism for anticancer and antimicrobial drugs. Several 4,6-diamino-1,3,5-triazine derivatives have been identified as potent DHFR inhibitors.[2][4]

Antimicrobial and Antimalarial Activity

The 1,3,5-triazine core is also present in compounds with significant antimicrobial and antimalarial properties.[3][11] The mechanism of action in these cases can also involve the inhibition of microbial DHFR, which is structurally different from human DHFR, allowing for selective toxicity. Hybrid molecules combining the 4-aminoquinoline pharmacophore with a 1,3,5-triazine moiety have shown considerable antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum.[13]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected 4,6-diamino-1,3,5-triazine derivatives against various cancer cell lines and enzymes.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 11 SW480Colorectal5.85[8]
Compound 5 SW480 / SW620ColorectalPromising dual-line activity[8]
M-V-20 A549Lung0.027[4]
Compound 3 HeLaCervical2.21[2]
Compound 3 HepG2Liver12.21[2]
Compound 3 MCF-7Breast16.32[2]
Compound 19 MALME-3MMelanomaGI50 = 0.033[14]

Table 2: Enzyme Inhibitory Activity of 1,3,5-Triazine Derivatives

Compound IDTarget EnzymeIC50 / KiReference
Compound 3 PI3K3.41 nM[2]
Compound 3 mTOR8.45 nM[2]
Compound 8 hDHFR7.46 nM[2]
Compound 9 hDHFR3.72 nM[2]
Compound 17 Carbonic Anhydrase IXKi = 0.91 nM[2]
Compound 5b PIM1 Kinase1.18 µg/mL[15]

Bioactivity Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SW480, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized 1,3,5-triazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Bioactivity Screening

Bioactivity_Screening A Synthesized 4,6-Diamino-1,3,5-Triazine Library B Primary Screening (e.g., MTT Assay on Cancer Cell Lines) A->B C Hit Identification (Compounds with IC50 < Threshold) B->C D Secondary Screening (e.g., Enzyme Inhibition Assays - DHFR, PI3K) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) E->F G In Vivo Studies (Animal Models) F->G

Caption: A typical workflow for the bioactivity screening of synthesized compounds.

Conclusion

The 4,6-diamino-1,3,5-triazine scaffold represents a versatile platform for the development of novel bioactive compounds. The synthetic methodologies are well-established and can be adapted using modern techniques to improve efficiency and sustainability. The diverse biological activities, particularly in the realm of oncology, highlight the therapeutic potential of this class of molecules. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the synthesis and bioactivity of novel 4,6-diamino-1,3,5-triazine derivatives. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a two-step process. The first step is the synthesis of the precursor, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. The second step is the amidation of this methyl ester to the desired this compound.

Q2: What are the key challenges in this synthesis?

A2: Key challenges include achieving a high yield in the amidation step, minimizing side reactions such as hydrolysis of the ester or the amide product, and purification of the final compound. The reactivity of the 1,2,3-triazine ring can also influence the outcome of the reaction.

Q3: Are there alternative methods to the direct amidation of the methyl ester?

A3: Yes, an alternative is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. This can be achieved using standard peptide coupling reagents. However, this adds an extra step to the synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Amidation Incomplete reaction.- Increase reaction time and/or temperature. - Use a sealed vessel to maintain ammonia concentration if using ammonia gas or aqueous ammonia. - Consider using a solvent in which the starting materials are more soluble.
Degradation of the starting material or product.- The 1,2,3-triazine ring can be sensitive to harsh conditions. Attempt the reaction at a lower temperature for a longer duration. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Side reaction with the triazine ring.- The 1,2,3-triazine ring can undergo cycloaddition reactions. While less likely with ammonia, be mindful of reactive impurities in your reagents.[1][2][3]
Presence of Impurities Unreacted methyl ester.- Improve the efficiency of the amidation reaction as described above. - For purification, consider column chromatography with a polar stationary phase or recrystallization from a suitable solvent system.
Hydrolysis of the ester to the carboxylic acid.- Ensure anhydrous conditions if possible. If using aqueous ammonia, this side product may be unavoidable to some extent. - The carboxylic acid can be removed by a mild basic wash during workup, but be cautious as the amide product could also hydrolyze under strong basic conditions.
Hydrolysis of the amide product.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Difficulty in Purification Product is highly polar and water-soluble.- After aqueous workup, ensure complete removal of water by lyophilization or by using a high-vacuum line. - Consider reverse-phase column chromatography for purification of highly polar compounds.
Product co-elutes with starting material or byproducts.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Recrystallization from a carefully selected solvent or solvent mixture can be a highly effective purification method.[4]

Experimental Protocols

Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

This protocol is adapted from the synthesis of related 1,2,3-triazine derivatives.[1]

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbonitrile

  • Ethanol (EtOH)

  • 3 M Aqueous Sodium Hydroxide (NaOH)

  • Hydroxylamine-O-sulfonic acid

  • Dichloromethane (CH2Cl2)

  • Sodium Sulfate (Na2SO4)

  • (Details for the subsequent conversion to the methyl ester would follow a similar pathway to related compounds, potentially involving diazotization and reaction with a methyl carboxylate source, though this specific conversion is not detailed in the provided search results.)

Procedure:

  • Dissolve 3,5-Dimethyl-1H-pyrazole-4-carbonitrile in a mixture of EtOH and 3 M aqueous NaOH.

  • Add hydroxylamine-O-sulfonic acid portion-wise while controlling the temperature.

  • Stir the reaction mixture at room temperature.

  • Remove EtOH under reduced pressure and add water to the residue.

  • Extract the mixture with CH2Cl2.

  • Combine the organic phases, dry over Na2SO4, and concentrate in vacuo.

  • The resulting intermediate is then converted to methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. A 54% yield over two steps for this precursor has been reported.[1]

Amidation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

This is a proposed protocol based on general amidation procedures, as a specific protocol for this compound was not found.

Method 1: Direct Amidation with Aqueous Ammonia

Materials:

  • Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

  • Aqueous Ammonia (e.g., 28-30%)

  • Methanol (MeOH) or another suitable solvent

  • Sealed reaction vessel

Procedure:

  • Dissolve methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in a minimal amount of a co-solvent like methanol in a pressure-rated sealed tube.

  • Add an excess of concentrated aqueous ammonia.

  • Seal the vessel and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., starting at 50-80 °C for 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Two-Step Hydrolysis and Amidation

Step 2a: Hydrolysis to 4,6-Dimethyl-1,2,3-triazine-5-carboxylic acid

Materials:

  • Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

  • Aqueous solution of a base (e.g., NaOH or LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Aqueous HCl

Procedure:

  • Dissolve the methyl ester in MeOH or THF.

  • Add an aqueous solution of NaOH or LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2b: Amide Coupling

Materials:

  • 4,6-Dimethyl-1,2,3-triazine-5-carboxylic acid

  • Ammonium chloride (NH4Cl)

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the coupling agent, NH4Cl, and DIPEA.

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Data Presentation

Table 1: Comparison of Amidation Conditions for Heterocyclic Esters (Hypothetical Data for Optimization)

EntryAmine SourceSolventTemperature (°C)Time (h)Yield (%)
1Aq. NH3MeOH602445
2Aq. NH3Dioxane801860
3NH3 in MeOHMeOH602455
4NH4Cl, Coupling AgentDMF251275

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amidation cluster_purification Purification start 3,5-Dimethyl-1H-pyrazole-4-carbonitrile intermediate Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate start->intermediate Two-step synthesis amide This compound intermediate->amide Amidation purified_product Pure Product amide->purified_product Recrystallization or Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation side_reactions Side Reactions start->side_reactions optimize_conditions Optimize Reaction Conditions (Time, Temp, Concentration) incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere milder_conditions Use Milder Conditions degradation->milder_conditions side_reactions->milder_conditions purify_reagents Purify Reagents side_reactions->purify_reagents

Caption: Troubleshooting logic for low yield in amidation.

References

troubleshooting solubility issues with substituted triazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for substituted triazines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are substituted triazines and why is their solubility a critical parameter?

Substituted triazines are a class of nitrogen-containing heterocyclic compounds based on a 1,3,5-triazine core. This core structure is a versatile scaffold in medicinal chemistry and materials science due to its ability to be functionalized at three distinct positions.[1] The substituents dramatically influence the molecule's physicochemical properties, including solubility. For drug development professionals, solubility is a critical determinant of a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle for many promising drug candidates, including some triazine derivatives.[2][3]

Q2: What are the primary factors influencing the solubility of substituted triazines?

The solubility of a substituted triazine is a complex interplay of several factors:

  • Substituents: The nature of the groups attached to the triazine ring is paramount. Hydrophobic groups (e.g., long alkyl chains, aromatic rings) decrease aqueous solubility, while hydrophilic groups (e.g., hydroxyl, amino, carboxyl groups) tend to increase it.[4]

  • Solvent Polarity: Triazines often exhibit better solubility in organic solvents like DMSO, DMF, ethanol, and acetone compared to water.[5][6] The principle of "like dissolves like" is a key consideration.

  • pH of the Medium: The presence of basic nitrogen atoms in the triazine ring and in amino substituents means that solubility can be highly pH-dependent.[7] In acidic conditions, these nitrogen atoms can become protonated, forming salts that are often more soluble in aqueous solutions.[7][8]

  • Temperature: For most solids, solubility increases with temperature. Studies on triazine pesticides have shown that increasing the water temperature can significantly enhance their solubility.[9]

  • Crystal Form (Polymorphism): The solid-state structure of the compound can affect its solubility. Amorphous forms are typically more soluble than stable crystalline forms.

Q3: My new triazine derivative is insoluble in my aqueous assay buffer. What is the first step?

When a triazine compound shows poor solubility in an aqueous buffer, the standard initial approach is to first dissolve it in a water-miscible organic solvent to create a concentrated stock solution.[6] The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] This stock solution can then be diluted into the aqueous buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not interfere with the experiment.

Q4: How can I predict if pH adjustment will improve my compound's solubility?

If your substituted triazine has basic functional groups, such as amino groups on the ring, its solubility is likely to be pH-dependent.[7] These groups can be protonated in acidic media (low pH), which increases the compound's polarity and enhances its solubility in water.[7][8] Therefore, if you are working in a neutral or basic buffer (pH ≥ 7) and experiencing solubility issues, attempting to dissolve the compound in a slightly acidic buffer may be a viable strategy. The pKa of the compound can provide a theoretical basis for this approach.[10]

Troubleshooting Guides

Problem: My substituted triazine has very low aqueous solubility.

Low aqueous solubility is a common challenge that can hinder biological assays and formulation development. The following workflow provides a systematic approach to addressing this issue.

G start Poor Aqueous Solubility Observed step1 Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, DMF) start->step1 step2 Dilute Stock into Aqueous Buffer step1->step2 check1 Does Compound Precipitate? step2->check1 solution1 Solution Stable. Proceed with Experiment. check1->solution1 No step3 Troubleshoot Further check1->step3 Yes sub_step3a Modify Solvent System: - Use a co-solvent (e.g., ethanol, PEG) - Increase temperature step3->sub_step3a sub_step3b Adjust pH: - Lower pH to protonate basic sites - Check compound stability at new pH step3->sub_step3b sub_step3c Advanced Formulation: - Use surfactants (micelles) - Complex with cyclodextrins - Formulate with dendrimers step3->sub_step3c end Solubility Issue Resolved sub_step3a->end sub_step3b->end sub_step3c->end

Caption: Troubleshooting workflow for poor aqueous solubility.

Data Presentation: Solubility of Atrazine

To illustrate the impact of solvent choice, the following table summarizes the solubility of Atrazine, a widely studied triazine herbicide.

SolventTemperature (°C)SolubilityReference
Water2234.7 mg/L[10]
Dimethyl sulfoxide (DMSO)27183,000 mg/L (183 mg/mL)[10]
Dimethylformamide (DMF)-~20 mg/mL[6]
Ethanol2515,000 mg/L (15 mg/mL)[10]
Ethanol-~1 mg/mL[6]
Chloroform2752,000 mg/L (52 mg/mL)[10]
Acetone2531,000 mg/L (31 mg/mL)[10]
Toluene254,000 mg/L (4 mg/mL)[10]
n-Hexane25110 mg/L (0.11 mg/mL)[10]
Water + Ethanol Modifier100>10x increase vs. water alone[9]
Water + Urea Modifier100~2x increase vs. water alone[9]

Experimental Protocols

Protocol 1: Preparation of a Triazine Stock Solution

This protocol describes the standard method for preparing a stock solution of a sparingly soluble triazine derivative for use in aqueous-based experiments.

Materials:

  • Substituted triazine compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of the triazine compound into a sterile vial.

  • Add the required volume of DMSO to achieve the target stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for compound stability at elevated temperatures first.

  • Visually inspect the solution against a light source to ensure no particulates remain.

  • For maximum solubility in the final aqueous buffer (e.g., PBS), dilute the DMSO stock solution accordingly. For example, to achieve a 0.1 mg/mL final concentration from a 10 mg/mL stock, a 1:100 dilution is required.[6]

  • Crucial Step: Add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to facilitate rapid dispersion and prevent precipitation. Do not add the buffer to the DMSO stock.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that aqueous dilutions are often not stable and should be prepared fresh daily.[6]

Protocol 2: Phase Solubility Study (Higuchi and Connors Method)

This method is used to investigate the effect of a solubilizing agent (e.g., dendrimer, cyclodextrin) on the solubility of a poorly soluble drug.[11]

G prep Prepare Aqueous Solutions of Solubilizing Agent at Varying Concentrations add Add Excess Triazine Compound to Each Solution prep->add equil Equilibrate Samples (e.g., Shake at Constant Temp for 24-72h) add->equil sep Separate Undissolved Solid (Centrifuge and Filter Supernatant) equil->sep analyze Analyze Triazine Concentration in Supernatant (e.g., UV-Vis, HPLC) sep->analyze plot Plot Total Drug Concentration vs. Solubilizer Concentration analyze->plot

Caption: Experimental workflow for a phase solubility study.

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of the solubilizing agent (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the finely powdered triazine compound to vials containing each solution. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Seal the vials and place them in a shaker bath at a constant temperature. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) until equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Dilute the filtered samples appropriately and determine the concentration of the dissolved triazine compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the total concentration of the dissolved triazine (Y-axis) against the concentration of the solubilizing agent (X-axis) to generate a phase solubility diagram. The slope of this plot can be used to determine the complexation stoichiometry and stability constant.

References

Technical Support Center: Optimization of Triazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triazine synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of triazine derivatives.

Issue 1: Low or No Product Yield

Low or no yield of the desired triazine product is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Suboptimal Reaction Temperature Carefully control the reaction temperature. For nucleophilic substitution on cyanuric chloride, the first substitution is typically carried out at 0°C, the second at room temperature, and the third may require heating.[1]
Incorrect Solvent The choice of solvent is critical. Tetrahydrofuran (THF) is commonly used for the initial steps of substitution on cyanuric chloride.[1] For certain reactions, polar solvents like DMSO may be required to reach higher temperatures.[2] In some cases, solvent-free conditions under microwave irradiation can be highly effective.[2]
Inefficient Catalyst or Base The selection of the catalyst and base is crucial. For microwave-assisted synthesis, a combination of sodium carbonate (Na₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst has been shown to give optimal yields.[1][3] For cyclotrimerization of nitriles, yttrium salts or iron catalysts like FeCl₃ can be effective.[2][4]
Steric Hindrance Steric hindrance from bulky substituents can significantly lower the yield, especially for ortho-substituted compounds.[2] Consider using alternative synthetic routes or less hindered starting materials if possible.
Decomposition of Reagents or Products Harsh reaction conditions and long reaction times can lead to decomposition. Microwave irradiation can be advantageous as the rapid heating often prevents decomposition and leads to cleaner reactions and higher yields.[2]
Poor Nucleophile Reactivity The nature of the nucleophile (its structure, basic strength, and steric factors) affects the reaction yield.[5] The order of incorporation of different nucleophiles is also crucial; for O,N-type substituted s-triazines, the O-type nucleophile should generally be incorporated first.[6]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_temp Verify Reaction Temperature start->check_temp optimize_temp Optimize Temperature Profile check_temp->optimize_temp check_solvent Evaluate Solvent Choice optimize_solvent Test Alternative Solvents check_solvent->optimize_solvent check_catalyst Assess Catalyst/Base System optimize_catalyst Screen Different Catalysts/Bases check_catalyst->optimize_catalyst check_reagents Check Reagent Quality & Stoichiometry purify_reagents Purify/Verify Reagents check_reagents->purify_reagents check_method Consider Alternative Synthesis Method select_method Select Microwave, Ultrasound, or Conventional Heating check_method->select_method optimize_temp->check_solvent If still low end Improved Yield optimize_temp->end If successful optimize_solvent->check_catalyst If still low optimize_solvent->end If successful optimize_catalyst->check_reagents If still low optimize_catalyst->end If successful purify_reagents->check_method If still low purify_reagents->end If successful select_method->end

Caption: Troubleshooting workflow for diagnosing and resolving low product yield in triazine synthesis.

Issue 2: Formation of Side Products and Impurities

The formation of undesired side products can complicate purification and reduce the overall yield.

Potential CauseRecommended Solutions
Lack of Selectivity in Nucleophilic Substitution For sequential nucleophilic substitution on cyanuric chloride, precise temperature control is essential to achieve selectivity. The substitution of the first chlorine atom is typically performed at a low temperature (around 0°C), while the second is replaced at room temperature.[1]
Incomplete Reaction Monitor the reaction progress using thin-layer chromatography (TLC).[7] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.
Use of Toxic Solvents Solvents like DMF, while effective, are toxic.[1] Greener alternatives should be considered. For instance, sonochemical methods can be employed in aqueous media, minimizing the use of organic solvents.[1][3] Solvent-free microwave conditions are also a green and efficient option.[2]
Formation of Polymeric Byproducts In some cases, especially with certain functional groups, polymerization can occur.[8] Adjusting the reaction conditions, such as monomer concentration or temperature, may help to minimize this.

Logical Relationship of Reaction Parameters for Selectivity

SelectivityParameters Temp Temperature Selectivity Reaction Selectivity Temp->Selectivity Solvent Solvent Solvent->Selectivity Base Base Base->Selectivity Nucleophile Nucleophile (Sterics & Reactivity) Nucleophile->Selectivity

Caption: Key experimental parameters influencing the selectivity of triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for triazines?

A1: Microwave-assisted synthesis offers several advantages, including significantly shorter reaction times (minutes versus hours), improved yields, and cleaner reactions with fewer byproducts.[1][2] The rapid heating induced by microwaves can prevent the decomposition of reagents and products.[2] This method is also considered a greener approach, especially when conducted under solvent-free conditions.[2]

Q2: How can I achieve a "green" synthesis of triazines?

A2: To make your triazine synthesis more environmentally friendly, consider the following:

  • Microwave Irradiation: This technique often allows for solvent-free reactions or the use of less toxic solvents.[1][2]

  • Sonochemistry: Ultrasound-assisted synthesis can be performed in aqueous media, reducing the need for organic solvents.[1][3]

  • Solvent-Free Conditions: The cyclotrimerization of nitriles can sometimes be carried out without a solvent, offering a clean, economical, and safe procedure.[2]

  • Atom-Efficient Reactions: Methods like the iron-catalyzed cyclization of aldehydes with NH₄I as the sole nitrogen source are highly atom-efficient.[4]

Q3: What is the role of a phase-transfer catalyst (PTC) in triazine synthesis?

A3: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the efficiency of the reaction, especially in microwave-assisted synthesis.[1] PTCs facilitate the transfer of reactants between different phases (e.g., a solid base and an organic solvent), leading to faster reaction rates and higher yields.

Q4: Can I synthesize unsymmetrical triazines?

A4: Yes, unsymmetrical triazines can be synthesized. One common method is the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with different nucleophiles.[1][6][9] Careful control of reaction conditions, particularly temperature, is crucial for selective substitution.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Disubstituted Triazine Derivative

This protocol is based on the synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine derivatives.[1][3]

Materials:

  • 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine (intermediate)

  • Appropriate amine (e.g., morpholine)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine the dichlorotriazine intermediate (1 mmol), the desired amine (1.1 mmol), sodium carbonate (2 mmol), and TBAB (0.1 mmol).

  • Add DMF (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C and 50 W for 150 seconds.[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid product, wash with distilled water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Synthesis of a Symmetrical 2,4,6-Trisubstituted 1,3,5-Triazine via Iron-Catalyzed Cyclization

This protocol is based on the atom-efficient synthesis from aldehydes.[4]

Materials:

  • Substituted benzaldehyde

  • Ammonium iodide (NH₄I)

  • Iron(III) chloride (FeCl₃)

  • Toluene

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add the aldehyde (0.5 mmol), NH₄I (0.5 mmol), and FeCl₃ (0.1 mmol, 20 mol%).

  • Add toluene (2.0 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture at 130°C for 15 hours under an air atmosphere.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,4,6-trisubstituted 1,3,5-triazine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Triazine Synthesis

Synthesis MethodCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Microwave-assisted (disubstitution)Na₂CO₃ / TBABDMF150150 s54-87[1]
Microwave-assisted (solvent-free)NoneNone120-1505-10 minGood to excellent[2]
Ultrasound-assistedNa₂CO₃ / TBABWaterRoom Temp.30-35 min84[1]
Conventional Heating (disubstitution)DIPEATHFRoom Temp.5-6 h69[1]
Fe-catalyzed CyclizationFeCl₃Toluene13015 h41-72[4]
Yttrium-catalyzed CyclotrimerizationY(TfO)₃None--Moderate[2]

References

Technical Support Center: Stability of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound contains a carboxamide group, which can be susceptible to hydrolysis under acidic or basic conditions.[1][2]

  • Solvent Type: The polarity and reactivity of the solvent can play a significant role. Protic solvents (e.g., water, methanol, ethanol) may participate in degradation reactions, while aprotic solvents (e.g., acetonitrile, DMSO, THF) are generally more inert but can still influence stability.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]

  • Light Exposure: Many organic molecules, including those with heterocyclic rings, can be sensitive to photodegradation upon exposure to UV or visible light.[4][5][6][7][8]

  • Presence of Oxidizing Agents: The triazine ring and other functional groups may be susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing species.[9][10]

Q2: Which analytical techniques are most suitable for monitoring the stability of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability studies. It allows for the separation and quantification of the parent compound and its degradation products. For more detailed analysis and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: How should I prepare my samples for a stability study?

A3: It is crucial to use high-purity solvents and to accurately prepare stock solutions of this compound. For the study, dilute the stock solution to a known working concentration in the desired solvent. Ensure that the initial concentration is well within the linear range of your analytical method. Whenever possible, it is advisable to dissolve and inject samples in the mobile phase used for the HPLC analysis to avoid peak distortion.

Q4: What are "forced degradation" studies, and why are they important?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[3] These studies are crucial for:

  • Identifying potential degradation products and pathways.

  • Developing and validating a stability-indicating analytical method that can separate the parent compound from its degradants.

  • Understanding the intrinsic stability of the molecule.

Troubleshooting Guide

Issue 1: Inconsistent or drifting retention times in HPLC analysis.

  • Question: Why is the retention time of my compound shifting during the stability study?

  • Answer: Retention time drift can be caused by several factors:

    • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after changing solvents or gradients.[11]

    • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the components are accurately measured and well-mixed. Inconsistent mobile phase can lead to variability.[11]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[11]

    • Column Contamination: If the column becomes contaminated with strongly retained sample components, it can alter the stationary phase and affect retention. Consider using a guard column and appropriate sample clean-up procedures.[12]

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Question: I am seeing new peaks in my chromatograms over time. What could they be?

  • Answer: The appearance of new peaks is a primary indicator of compound degradation. These new peaks represent degradation products. To investigate further:

    • Characterize the Degradants: If you have access to LC-MS, you can obtain the mass of these new peaks to help identify their structures.

    • Evaluate Control Samples: Analyze a "dark control" sample stored protected from light and a control sample at a lower temperature (e.g., refrigerated) to help determine if the degradation is caused by light or heat.

    • Consider Ghost Peaks: In some cases, these may be "ghost peaks" arising from contaminants in the mobile phase or carryover from previous injections. Running a blank gradient can help identify these.[13]

Issue 3: Poor peak shape (tailing or fronting).

  • Question: Why are the peaks for my compound tailing?

  • Answer: Peak tailing is often an issue with basic compounds on silica-based columns due to interaction with residual silanols.[13] To address this:

    • Adjust Mobile Phase pH: For a basic compound, lowering the pH of the mobile phase can protonate the analyte and reduce interaction with silanols.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

Issue 4: The mass balance of the stability study is less than 95%.

  • Question: The amount of my parent compound that has degraded does not match the amount of degradation products formed. Why?

  • Answer: A poor mass balance can indicate several issues:

    • Undetected Degradants: Some degradation products may not have a chromophore and are therefore invisible to a UV detector. Using a mass spectrometer or a universal detector like a Charged Aerosol Detector (CAD) can help.

    • Co-eluting Peaks: A degradation product might be co-eluting with the parent peak or another peak. A higher resolution separation method may be needed.

    • Precipitation: The compound or its degradants may have precipitated out of solution. Visually inspect your samples.

    • Adsorption: The compound or degradants may be adsorbing to the sample vial or container surface.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (for pH adjustment)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated HPLC system with UV or MS detector

  • Photostability chamber

  • Calibrated oven and pH meter

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions (prepare in triplicate):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with an inert solvent (e.g., acetonitrile). Store the solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Place a solution of the compound (100 µg/mL in an inert solvent) in a photostability chamber. Expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Data Presentation

The results of the stability studies should be summarized in a clear and organized manner. Below is a template table with hypothetical data for illustration.

Table 1: Stability of this compound in Different Solvents at 40°C

SolventTime (hours)% Parent Compound RemainingMajor Degradation Product 1 (% Area)Major Degradation Product 2 (% Area)
Acetonitrile0100.00.00.0
2499.5< 0.1< 0.1
4899.20.2< 0.1
7298.90.40.1
Methanol0100.00.00.0
2498.11.10.2
4896.52.30.5
7294.83.50.8
Water (pH 7)0100.00.00.0
2497.22.00.3
4894.64.10.6
7292.16.21.0
0.1 M HCl0100.00.00.0
2485.312.51.1
4872.124.82.0
7260.535.13.2
0.1 M NaOH0100.00.00.0
2488.99.80.5
4879.218.51.3
7270.126.72.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Samples in Different Solvents/Conditions prep_stock->prep_samples acid Acidic (HCl) base Basic (NaOH) oxidative Oxidative (H2O2) thermal Thermal (Heat) photo Photolytic (Light) sampling Sample at Time Points (0, 24, 48, 72h) acid:s->sampling:n base:s->sampling:n oxidative:s->sampling:n thermal:s->sampling:n photo:s->sampling:n hplc_analysis HPLC/LC-MS Analysis sampling:s->hplc_analysis:n data_analysis Data Analysis & Mass Balance hplc_analysis:s->data_analysis:n

Caption: Experimental workflow for stability testing.

degradation_pathway parent 4,6-Dimethyl-1,2,3-triazine- 5-carboxamide hydrolysis_product 4,6-Dimethyl-1,2,3-triazine- 5-carboxylic acid parent->hydrolysis_product Hydrolysis (H+ or OH-) decarboxylation_product 4,6-Dimethyl-1,2,3-triazine hydrolysis_product->decarboxylation_product Decarboxylation (Heat)

Caption: Hypothetical degradation pathway via hydrolysis.

References

common challenges in working with 1,2,3-triazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,3-triazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with 1,2,3-triazine compounds?

A1: Working with 1,2,3-triazine derivatives requires adherence to standard laboratory safety protocols. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2][3][4][5][6]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3][4][5][7][8]

  • Handling: Avoid contact with skin and eyes.[1][3][5][7] Wash hands thoroughly after handling.[3][7][8] Minimize dust generation during handling of solid compounds.[3]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[3][7][8] Some derivatives are air and light-sensitive and should be stored under an inert gas in the dark.[7]

  • Disposal: Dispose of waste in accordance with local, state, and national regulations.[2][4]

Q2: What are the most common synthetic routes to prepare the 1,2,3-triazine core structure?

A2: Several methods are available for synthesizing 1,2,3-triazines, each with its own advantages. Common strategies include:

  • Deoxygenation of 1,2,3-Triazine 1-Oxides: This is a convenient and efficient method that often uses trialkyl phosphites to produce 1,2,3-triazine derivatives in high yields.[9][10][11][12]

  • Intramolecular Cyclization: Azidoalkenoates can undergo intramolecular cyclization to form the triazine ring.[9]

  • Ring Expansion: The oxidative ring expansion of 1-aminopyrazoles can be used, though it may require harsh conditions.[9]

  • From Diazidoalkenoates: (Z)-4-aryl-2,4-diazido-2-alkenoates can be converted to 6-aryl-1,2,3-triazine-4-carboxylates under mild basic conditions.[12]

Q3: What is the characteristic reactivity of 1,2,3-triazines?

A3: 1,2,3-Triazines are known for their participation in inverse electron-demand Diels-Alder (IEDDA) reactions, where the triazine acts as the azadiene.[13][14][15] This reactivity is crucial for synthesizing a variety of other N-heterocycles, such as pyridines and pyrimidines, by reacting the triazine with electron-rich dienophiles like amidines or enamines.[13][14][15][16] The reaction often proceeds by forming a bicyclic intermediate, which then extrudes a molecule of nitrogen gas (N₂) to yield a stable aromatic product.[14][16]

Q4: Are 1,2,3-triazine compounds stable?

A4: The stability of 1,2,3-triazine compounds can vary significantly depending on their substituents. The s-triazine ring system itself is very stable, resisting decomposition up to high temperatures.[17] However, some derivatives can be sensitive and undergo thermal decomposition or rearrangement.[17][18][19] For example, methoxy-substituted triazines are known to undergo thermal rearrangement.[17] It is crucial to assess the stability of a specific derivative based on its substitution pattern.

Troubleshooting Guides
Synthesis & Reactivity

Q5: My synthesis of a 1,2,3-triazine derivative resulted in a low yield. What are the common causes and how can I optimize the reaction?

A5: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. For instance, in deoxygenation reactions, the choice and quality of the phosphite reagent are critical.[9][10]

  • Reaction Conditions: Optimization of concentration, temperature, and reaction time is crucial. Some reactions are nearly instantaneous, while others with different substitutions may require longer reaction times (e.g., 12-24 hours).[13]

  • Solvent Choice: The solvent can significantly impact reaction outcomes. Polar solvents like acetonitrile may accelerate certain reactions.[10]

  • Side Reactions: Be aware of potential side reactions. For example, during the deoxygenation of 1,2,3-triazine 1-oxides, unexpected 1,2,4-triazine isomers can form as minor products, particularly with certain substituents.[9][10][11]

Troubleshooting Workflow: Low Synthesis Yield

G Start Low Yield Observed CheckReagents Verify Purity of Starting Materials & Reagents Start->CheckReagents OptimizeCond Optimize Reaction Conditions (Temp, Time, Concentration) CheckReagents->OptimizeCond Reagents OK CheckSolvent Evaluate Solvent Effects (e.g., test polar vs. nonpolar) OptimizeCond->CheckSolvent No Improvement AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) CheckSolvent->AnalyzeByproducts No Improvement Isomer Isomeric Product Formed? (e.g., 1,2,4-triazine) AnalyzeByproducts->Isomer Decomposition Starting Material Decomposition? Isomer->Decomposition No ModifyMethod Modify Synthetic Route or Purification Strategy Isomer->ModifyMethod Yes AdjustTemp Adjust Temperature or Use Milder Conditions Decomposition->AdjustTemp Yes Success Yield Improved Decomposition->Success No ModifyMethod->Success AdjustTemp->Success

Caption: Decision tree for troubleshooting low yields in 1,2,3-triazine synthesis.

Q6: I observed an unexpected product in my reaction of a 1,2,3-triazine with an amidine. What could be the reaction mechanism?

A6: The reaction of 1,2,3-triazines with amidines is complex. While often described as a Diels-Alder/retro-Diels-Alder sequence, recent studies suggest it can proceed through an alternative pathway.[14][20] Experimental and computational evidence points to an addition/N₂ elimination/cyclization mechanism.[14][20] The rate-limiting step is often the initial nucleophilic attack of the amidine on the triazine ring.[14][20] Understanding this mechanism can help predict and rationalize the formation of pyrimidine products.[14]

Logical Diagram: 1,2,3-Triazine Reactivity Pathway

G Triazine 1,2,3-Triazine (Azadiene) Attack Nucleophilic Attack of Amidine on Triazine Triazine->Attack Amidine Amidine (Dienophile) Amidine->Attack Elimination N₂ Elimination Attack->Elimination Rate-Limiting Step Cyclization Cyclization Elimination->Cyclization Product Pyrimidine Product Cyclization->Product

Caption: Stepwise mechanism for the reaction of 1,2,3-triazines with amidines.

Purification & Analysis

Q7: My synthesized 1,2,3-triazine compound is impure. What is an effective purification method?

A7: The purification of synthesized triazine derivatives can be challenging due to the presence of impurities, starting materials, and secondary products.[21] A highly effective technique is semi-preparative High-Performance Liquid Chromatography (LC).[21] This method allows for the separation of the desired compound from complex mixtures, resulting in purities higher than 98%.[21] The collected fractions containing the pure compound can then be concentrated by evaporation or lyophilization to obtain the solid product.[21]

Q8: The NMR spectrum of my purified product is complex and difficult to interpret. What should I do?

A8: Complex NMR spectra can indicate the presence of residual impurities, even after initial purification.

  • Re-purification: If purity is questionable, consider another round of purification, possibly using a different chromatographic method or solvent system.[21] High purity is essential for clear NMR spectra where signals correspond correctly to the desired structure.[21]

  • Advanced NMR Techniques: Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to help elucidate the structure and assign signals definitively.

  • Reference Spectra: Compare your spectra with literature data for similar 1,2,3-triazine structures if available. Computational tools can also predict chemical shifts to aid in assignments.[22]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Methyl 1,2,3-triazine-5-carboxylate (3a) vs. 4,6-dimethyl Substituted (3c) with Amidines.

ParameterMethyl 1,2,3-triazine-5-carboxylate (3a)4,6-dimethyl-1,2,3-triazine-5-carboxylate (3c)Reference
Reactivity Extraordinarily reactiveLower reactivity due to substitution[13]
Reaction Time Near instantaneous (e.g., 5 min)Significantly longer (e.g., 12-24 h)[13]
Concentration Reactions impacted by high concentrationHigher concentrations can be used without impacting yields[13]
Temperature Effective at room temperatureEffective at room temperature[13]
Product Yield Generally excellentExcellent, with little difference from (3a)[13]
Experimental Protocols
Protocol 1: General Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides

This protocol is adapted from a general method for the deoxygenation of 1,2,3-triazine 1-oxides.[9][10][11]

Materials:

  • Substituted 1,2,3-triazine 1-oxide

  • Trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite)

  • Solvent (e.g., acetonitrile, or the phosphite can be used as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the 1,2,3-triazine 1-oxide in a suitable solvent (or neat in the phosphite), add the trialkyl phosphite (e.g., 1.5 to 2.0 equivalents) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess phosphite under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,2,3-triazine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 1. Combine 1,2,3-Triazine 1-Oxide & Trialkyl Phosphite Reaction 2. Heat under Inert Atmosphere Reactants->Reaction Monitor 3. Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup 4. Quench & Remove Solvent Monitor->Workup Column 5. Column Chromatography Workup->Column Crude Product Purity 6. Assess Purity (HPLC, NMR) Column->Purity Characterize 7. Spectroscopic Characterization Purity->Characterize Final Pure 1,2,3-Triazine Characterize->Final

Caption: General workflow for the synthesis and purification of 1,2,3-triazines.

Protocol 2: Purification of Triazine Derivatives using Semi-Preparative LC

This protocol describes a general approach for purifying triazine derivatives when high purity is required.[21]

Materials:

  • Crude synthesized triazine derivative

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water, methanol)

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Method Development: First, develop an analytical HPLC method to achieve good separation between the desired product and impurities. This involves screening different mobile phase compositions and gradients.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter before injection.

  • Semi-Preparative Run: Scale up the analytical method to the semi-preparative system. Inject the concentrated sample onto the larger column.

  • Fraction Collection: Collect the eluent in fractions as the desired peak, identified by the UV detector at the correct retention time, comes off the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvent using a rotary evaporator or a lyophilizer to obtain the final, high-purity solid compound.[21]

  • Final Confirmation: Confirm the structure and purity of the isolated compound using NMR and other analytical techniques.[21]

References

Technical Support Center: Synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities and byproducts observed in the synthesis of this compound?

A1: While specific byproducts can vary based on the synthetic route, common impurities may include unreacted starting materials, intermediates, and products from side reactions. In syntheses involving cyclization to form the triazine ring, incomplete cyclization or alternative cyclization pathways can lead to impurities. For instance, in related triazine syntheses, the presence of numerous separated components with distinct chromophores has been observed before purification, indicating a complex mixture of products.[1] In the synthesis of similar heterocyclic compounds like N-([1][2][3]triazine-2-yl) α-ketoamides, unexpected α-ketoamides and amides have been identified as byproducts.[2]

Q2: How can I minimize the formation of pyrimidine byproducts during the reaction?

A2: The 1,2,3-triazine core can undergo an inverse electron demand Diels-Alder reaction, particularly with amidines, to form pyrimidines.[4][5] To minimize this, it is crucial to control the reaction conditions and stoichiometry.

  • Amidine Contamination: Ensure that starting materials and reagents are free from amidine impurities.

  • Reaction Temperature: C4/C6 dimethyl substitution on the 1,2,3-triazine ring has been shown to slow down the reaction rate with amidines compared to unsubstituted 1,2,3-triazines.[4][5] Running the reaction at the lowest effective temperature can help disfavor the formation of pyrimidine byproducts.

Q3: My reaction yields are consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors, including incomplete reactions, degradation of the product, or suboptimal reaction conditions.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum product formation. In some triazine syntheses, reactions are heated for extended periods (e.g., 24 hours) to ensure completion.[3]

  • Reagent Quality: Use high-purity starting materials and dry solvents, as impurities and water can interfere with the reaction.

  • Atmosphere: Some reactions for the synthesis of heterocyclic compounds require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[2]

Q4: I am observing the formation of α-ketoamides and other amide byproducts. How can I prevent this?

A4: The formation of α-ketoamides and other amides can occur through oxidative C-C bond cleavage, especially when using certain catalysts and oxidizing agents.[2]

  • Choice of Oxidant: If your synthesis involves an oxidation step, consider using a milder or more selective oxidizing agent.

  • Catalyst System: The choice of catalyst can significantly influence the product distribution. For example, in some syntheses of N-([1][2][3]triazine-2-yl) amides, specific copper salts were found to be more effective than others in promoting the desired reaction over byproduct formation.[2]

  • Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can minimize oxidative side reactions.[2]

Q5: What are the best practices for the purification of this compound to remove stubborn byproducts?

A5: Purification of triazine derivatives can be challenging due to the presence of closely related impurities. A multi-step purification strategy is often necessary.

  • Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system is critical. A gradient elution may be necessary to separate the desired product from impurities.[2][4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.[6]

  • Semi-preparative LC: For challenging separations, semi-preparative liquid chromatography can be employed to isolate the product with high purity.[1] This technique has been shown to significantly increase the purity of triazine derivatives from as low as 31.32% to 98.24%.[1]

  • Washing: Washing the crude product with a suitable solvent can remove certain impurities before further purification steps.[6]

Quantitative Data Summary

ParameterCondition ACondition BReference
Purity Before Purification 31.32%-[1]
Purity After Semi-preparative LC 98.24%75%[1]
Yield (over two steps) 54% (for Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate)31% (for 5-Cyano-4,6-dimethyl-1,2,3-triazine)[4]

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) is often effective.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][4]

General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.[6]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products A Amidine-containing Precursor C Cyclization Reaction A->C B Dicarbonyl Compound B->C P This compound C->P Desired Pathway BP1 Incomplete Cyclization Products C->BP1 Side Reaction BP2 Pyrimidine Byproducts C->BP2 Side Reaction (Diels-Alder)

Caption: Synthetic pathway for this compound highlighting potential byproduct formation.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Q1 Analyze Byproducts (LC-MS, NMR) Start->Q1 A1_1 Unreacted Starting Materials Q1->A1_1 Yes A1_2 Known Side Products (e.g., Pyrimidines) Q1->A1_2 Yes A1_3 Unknown Impurities Q1->A1_3 Yes S1 Optimize Reaction Conditions: - Increase Reaction Time/Temp - Check Reagent Purity A1_1->S1 S2 Modify Reaction Strategy: - Use Scavengers for Byproduct Precursors - Adjust Stoichiometry A1_2->S2 S3 Enhance Purification: - Optimize Chromatography - Recrystallization - Preparative LC A1_3->S3 End Problem Resolved S1->End S2->End S3->End

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Triazine-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with triazine-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of triazine-based assays? Triazine compounds are utilized in various fields. In agriculture, they are active ingredients in herbicides, and assays are used to monitor their levels in environmental samples like water.[1][2] In the oil and gas industry, triazine derivatives, such as MEA-Triazine, are used as hydrogen sulfide (H2S) scavengers, and assays are crucial for quality control and optimizing performance.[3][4] In drug discovery, the triazine scaffold is explored for developing novel therapeutics targeting enzymes like kinases and receptors.[5][6]

Q2: Why is my traditional titration method for MEA-Triazine quantification inaccurate? Titration methods measure total amine content, not the specific concentration of MEA-Triazine.[3] If your sample contains excess monoethanolamine (MEA), a reactant in triazine synthesis, titration will overestimate the triazine concentration. This is because under the acidic conditions of titration, triazine hydrolyzes, and the titration endpoint reflects both the hydrolyzed amine and the excess free amine, making it impossible to differentiate the two.

Q3: What are the advantages of spectroscopic methods like FTIR or Raman over titration? Spectroscopic methods offer a more direct and accurate measurement of the triazine molecule itself, independent of other amines in the solution.[3][7] Methods like Quantitative Raman Spectroscopy can differentiate between the active MEA-Triazine compound and residual reactants like MEA by analyzing specific molecular vibrations, leading to a true measure of scavenger quality and performance.[7][8] This allows for better quality control and process optimization.[3][4]

Q4: Can solvents used in my sample preparation interfere with triazine quantification? Yes, common solvents can interfere with quantitative analysis. For instance, in FTIR analysis of MEA-Triazine, the presence of methanol (MeOH) can lead to an underestimation of the triazine concentration, while isopropyl alcohol (IPA) can cause a significant overestimation.[9] It is crucial to either use a separate calibration curve for samples containing these solvents or account for their specific interference effects.[9]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: High Background Signal in Immunoassays

"I am observing an unusually high background signal across my entire plate in my triazine-based ELISA. What is causing this and how can I fix it?"

High background can mask the specific signal from your target analyte, reducing the dynamic range and sensitivity of the assay. The issue often stems from non-specific binding or contaminated reagents.

Possible Causes and Solutions:

  • Insufficient Blocking or Washing: Unoccupied sites on the microplate well surface can bind detection antibodies non-specifically.

    • Solution: Increase the blocking incubation time or try a different blocking buffer (e.g., BSA, casein).[10] Increase the number and duration of wash steps and consider adding a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to your wash buffers to reduce non-specific interactions.[10]

  • Antibody Concentration Too High: Excess detection antibody can lead to increased non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal working concentration for your primary and/or secondary antibodies.

  • Contaminated Reagents: Buffers or substrate solutions may be contaminated with enzymes or other interfering substances.

    • Solution: Prepare fresh buffers for each experiment. Ensure your substrate has not been exposed to light or contaminants.

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.

    • Solution: Run appropriate controls to test for cross-reactivity. Ensure your secondary antibody is specific to the species of your primary antibody.

  • Autofluorescence (for fluorescent assays): Components in the sample matrix or cell culture medium (e.g., phenol red, Fetal Bovine Serum) can autofluoresce, increasing background.[11]

    • Solution: Perform measurements in a buffer like PBS or use media optimized for microscopy that lacks these fluorescent components.[11]

Start High Background Signal Check_Blocking Optimize Blocking Step (Increase time/concentration) Start->Check_Blocking Result_Persists Issue Persists Check_Blocking->Result_Persists Check_Washing Optimize Wash Step (Increase volume/repeats) Result_Improved Problem Solved Check_Washing->Result_Improved Yes Check_Washing->Result_Persists No Titrate_Antibody Titrate Detection Antibody (Find optimal concentration) Titrate_Antibody->Result_Improved Yes Titrate_Antibody->Result_Persists No Check_Reagents Prepare Fresh Reagents (Buffers, Substrate) Check_Reagents->Result_Improved Yes Check_Reagents->Result_Persists No Run_Controls Run Cross-Reactivity Controls Run_Controls->Result_Improved Result_Persists->Check_Washing Result_Persists->Titrate_Antibody Result_Persists->Check_Reagents Result_Persists->Run_Controls

Caption: Troubleshooting workflow for high background signal.

Problem 2: Weak or No Signal

"My assay is producing a very weak signal or no signal at all, even for my positive controls. What are the likely causes?"

A lack of signal is a critical issue that can halt an experiment. The root cause is often related to a faulty reagent, an error in the experimental procedure, or incorrect instrument settings.

Possible Causes and Solutions:

  • Procedural Error: An essential reagent may have been omitted, or reagents were added in the incorrect sequence.

    • Solution: Carefully review the experimental protocol and repeat the assay, ensuring all steps are followed precisely.[10]

  • Inactive Reagents: Key reagents such as the standard, enzyme-conjugated antibody, or substrate may have degraded due to improper storage or handling. Sodium azide, for example, is an inhibitor of peroxidase reactions and should be avoided.

    • Solution: Test the activity of each component individually. Use a fresh vial of standard and prepare new dilutions of antibodies and substrate.[10]

  • Incorrect Instrument Settings: The plate reader may not be set to the correct wavelength, or for fluorescence/luminescence assays, the gain setting may be too low.[11][12]

    • Solution: Verify the filter and wavelength settings on the plate reader. For fluorescence assays, optimize the gain setting by measuring a well with the highest expected signal to find the maximum gain that can be applied without saturating the detector.[11]

  • Insufficient Antibody or Antigen Binding: The capture antibody or antigen may not be adhering properly to the plate.

    • Solution: Ensure you are using plates validated for immunoassays, not standard tissue culture plates. Consider increasing the coating incubation time (e.g., overnight at 4°C) to ensure complete binding.[10]

  • Sample Concentration Out of Range: The concentration of the target analyte in your samples may be below the detection limit of the assay.

    • Solution: Perform a serial dilution to test a wider range of sample concentrations. If necessary, concentrate your sample before running the assay.[10]

Start Weak or No Signal Check_Protocol Verify Assay Protocol (Reagent order, volumes) Start->Check_Protocol Result_Persists Issue Persists Check_Protocol->Result_Persists Check_Reagents Check Reagent Activity (Use fresh standard, enzyme, substrate) Result_Improved Problem Solved Check_Reagents->Result_Improved Yes Check_Reagents->Result_Persists No Check_Instrument Optimize Instrument Settings (Wavelength, gain, focal height) Check_Instrument->Result_Improved Yes Check_Instrument->Result_Persists No Check_Binding Verify Plate Coating (Incubation time, plate type) Check_Binding->Result_Improved Yes Check_Binding->Result_Persists No Check_Sample Assess Sample Concentration (Test dilutions) Check_Sample->Result_Improved Result_Persists->Check_Reagents Result_Persists->Check_Instrument Result_Persists->Check_Binding Result_Persists->Check_Sample cluster_prep Preparation cluster_cal Calibration cluster_analysis Sample Analysis Prep_Standards Prepare Standards (15-75% Triazine) Measure_Standards Measure Standard Spectra Prep_Standards->Measure_Standards Instrument_Setup Instrument Setup (FTIR, DialPath) Collect_BG Collect Air Background Instrument_Setup->Collect_BG Collect_BG->Measure_Standards Build_Curve Build Calibration Curve (Peak Area vs. Conc.) Measure_Standards->Build_Curve Calculate_Conc Calculate Concentration Build_Curve->Calculate_Conc Clean_Module Clean DialPath Windows Measure_Sample Measure Unknown Sample Clean_Module->Measure_Sample Measure_Sample->Calculate_Conc

References

Technical Support Center: Enhancing the Bioavailability of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many triazine derivatives exhibit low oral bioavailability?

A1: The low oral bioavailability of many triazine derivatives is often attributed to their poor aqueous solubility.[1][2] High lipophilicity and crystalline structure can limit their dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the systemic circulation.[1][3] For a drug to be absorbed, it must first dissolve.[1]

Q2: What are the primary strategies to enhance the bioavailability of triazine derivatives?

A2: Broadly, strategies can be categorized into three main approaches:

  • Physicochemical Modifications: This includes methods like salt formation for ionizable compounds, and particle size reduction through micronization or nanonization to increase the surface area for dissolution.[2][4]

  • Formulation-Based Approaches: These involve incorporating the drug into advanced delivery systems. Common strategies include lipid-based formulations (oils, self-emulsifying systems), amorphous solid dispersions, and complexation with cyclodextrins.[2][5][6]

  • Chemical Modifications: This involves altering the drug molecule itself to have more favorable properties, such as creating prodrugs or modifying substituents on the triazine core to improve solubility.[3][6]

Q3: What is a triazine dendrimer and how can it improve bioavailability?

A3: Triazine dendrimers are highly branched, well-defined macromolecules built around a triazine core.[7][8] They serve as versatile drug delivery systems due to their unique properties, including monodispersity and multivalency.[8] They can enhance the solubility of poorly soluble drugs, like the antidiabetic agent glyburide, by encapsulating the drug within their structure, thereby increasing its aqueous solubility and efficiency.[9] Their surfaces can also be functionalized for targeted delivery or to improve biocompatibility.[7]

Q4: Can co-solvents be used to improve the solubility of triazine derivatives?

A4: Yes, co-solvents are a common and straightforward approach. A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][6] For example, adding ethanol to water has been shown to increase the solubility of triazine pesticides by over an order of magnitude at elevated temperatures.[10]

Q5: How does pH modification affect the solubility of triazine derivatives?

A5: For triazine derivatives with ionizable functional groups, adjusting the pH of the formulation can significantly increase solubility.[4] For weakly acidic or basic drugs, changing the pH can convert the drug into its more soluble salt form. This method is often simple to implement in liquid formulations.[4] Some polytriazine imides have been shown to dissolve in mildly acidic or basic aqueous solutions due to protonation or deprotonation, which imparts a net charge on the nanosheets and promotes dissolution.[11]

Troubleshooting Guide

Issue 1: The triazine compound is not dissolving sufficiently in aqueous buffers for in vitro assays.

Question Possible Cause & Solution
Have you tried altering the pH? Cause: The compound may be an ionizable weak acid or base. Solution: Adjust the pH of the buffer to a range where the compound is in its more soluble ionized (salt) form.[4] This is a simple and rapid method to test for solubility improvement.[4]
Have you considered using co-solvents? Cause: The compound may have very high lipophilicity. Solution: Introduce a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into the aqueous buffer.[4][6] Even small percentages of a co-solvent can significantly enhance solubility.
Is the use of a surfactant appropriate for your assay? Cause: The compound may require micellar solubilization. Solution: Add a non-ionic surfactant like Tween 80 or Solutol HS-15 below its critical micelle concentration (CMC) to aid in solubilization through micelle formation.[6][12] This is a common strategy for preclinical formulations.[12]

Issue 2: During dissolution testing, the results are highly variable and inconsistent.

Question Possible Cause & Solution
Is the dissolution medium properly degassed? Cause: Dissolved gases in the medium can form bubbles on the surface of the dosage form or on the apparatus (e.g., basket mesh), which can interfere with the dissolution process.[13] Solution: Ensure the dissolution medium is adequately degassed according to USP standards. Check that the degassing equipment is functioning correctly; dissolved oxygen should be below 6 mg/L at 37 °C.[13]
Have you validated the filters being used? Cause: The drug may be adsorbing to the filter, leading to artificially low concentration readings. Solution: Perform filter validation to ensure there is no significant drug binding. This should be done at the lowest expected drug concentration in the dissolution profile.[13]
Are you accounting for the correct form of buffer salts? Cause: Using a hydrated salt instead of an anhydrous one (or vice versa) without correcting the mass will result in an incorrect buffer concentration and pH.[13] Solution: Double-check the chemical formula and molecular weight of the buffer salts used and ensure they are stored correctly to prevent water absorption.[13]
If using an automated system, have you checked for mechanical errors? Cause: Tablets can occasionally get stuck in the sample magazine, leading to a 0% result in one vessel and a double dose in the next.[13] Solution: Observe the tablet drop for all vessels. The geometry of the tablet can sometimes exacerbate this issue.[13]

Issue 3: The triazine derivative precipitates out of the formulation upon storage or dilution.

Question Possible Cause & Solution
Is the formulation a supersaturated system? Cause: Amorphous solid dispersions or certain lipid-based systems can generate a supersaturated solution that is thermodynamically unstable. Solution: Incorporate a precipitation inhibitor (e.g., a polymer like HPMC) into the formulation. These polymers can maintain the supersaturated state for a longer duration, allowing for absorption.[2]
Could the compound be converting to a less soluble polymorphic form? Cause: Metastable polymorphs, which have higher solubility, can convert to more stable, less soluble forms over time, especially when exposed to moisture or heat.[1] Solution: Conduct thorough solid-state characterization (e.g., using DSC or XRD) to identify and select the most stable polymorphic form for development, or design a formulation that stabilizes the metastable form.
Is there an issue with the drug-excipient compatibility? Cause: An interaction between the triazine derivative and an excipient could be causing precipitation. Solution: Conduct compatibility studies with all formulation excipients under stressed conditions (e.g., elevated temperature and humidity) to identify any potential interactions.

Data Presentation: Solubility Enhancement of Triazine Derivatives

Table 1: Solubility of Triazine Pesticides in Water at Different Temperatures

CompoundTemperature (°C)Solubility (mg/L)Fold Increase (from 50°C)
Atrazine 50~301.0
75~90~3.0
100~270~9.0
125~810~27.0
Cyanazine 50~1501.0
75~450~3.0
100~1350~9.0
125~4050~27.0
Simazine 50~51.0
75~15~3.0
100~45~9.0
125~135~27.0
Data extrapolated from trends described in the literature, which state that solubilities increased approximately 3-fold for each 25°C increment.[10]

Table 2: Effect of Co-solvents on Atrazine Solubility in Water at 100°C

Solvent SystemAtrazine Solubility Enhancement
Pure WaterBaseline
Water + UreaDoubled
Water + EthanolIncreased by over an order of magnitude
Source:[10]

Experimental Protocols

Protocol 1: Preparation of a Triazine Derivative-Dendrimer Complex for Solubility Enhancement

This protocol is a generalized procedure based on the principles of dendrimer-drug complexation.[9]

  • Dendrimer Selection: Choose a suitable triazine-based dendrimer generation (e.g., G1, G2, or G3). Higher generations generally offer greater solubilization capacity.[9]

  • Solvent Preparation: Prepare a series of aqueous solutions with varying pH values (e.g., pH 5.0, 7.4, 9.0) to investigate the effect of pH on complexation and solubility.

  • Dendrimer Stock Solution: Prepare stock solutions of the selected dendrimer at various concentrations in each of the prepared pH buffers.

  • Phase Solubility Study (Higuchi and Connors Method): a. Add an excess amount of the triazine derivative to vials containing the different dendrimer solutions (and a control vial with buffer only). b. Seal the vials and shake them in a temperature-controlled water bath (e.g., at 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached. c. After reaching equilibrium, centrifuge the samples to separate the undissolved drug. d. Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent. e. Analyze the concentration of the dissolved triazine derivative using a validated analytical method, such as HPLC-UV.[14]

  • Data Analysis: Plot the total concentration of the dissolved triazine derivative against the concentration of the dendrimer. The slope of this plot can be used to determine the complexation stoichiometry and stability constant.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Triazine Derivatives from Biological Samples

This protocol is adapted from a method for extracting triazine herbicides from urine samples prior to HPLC analysis.[14]

  • Sample Pre-treatment: If the sample contains proteins (e.g., plasma, urine), precipitate them by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: a. Select a C18 SPE cartridge. b. Condition the cartridge by passing 10 mL of methanol through it. c. Equilibrate the cartridge by passing 5 mL of Milli-Q water through it. Do not let the sorbent bed dry out.

  • Sample Loading: a. Take the supernatant from the pre-treatment step and percolate it through the conditioned SPE cartridge at a flow rate of approximately 3 mL/min. A vacuum manifold can be used to control the flow rate.

  • Washing: a. Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences. Discard the eluate. b. Dry the sorbent bed completely by applying a vacuum for at least 3 minutes.

  • Elution: a. Elute the retained triazine derivatives from the cartridge using 3 mL of an appropriate organic solvent (chloroform or methanol have been shown to be effective).[14]

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known, small volume (e.g., 200 µL) of the mobile phase to be used for HPLC analysis. c. The sample is now ready for injection into the HPLC system.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Methods cluster_3 Analysis & Optimization cluster_4 Outcome start Poorly Soluble Triazine Derivative physchem Physicochemical Modification start->physchem formulation Formulation Development start->formulation chem_mod Chemical Modification start->chem_mod micronization Micronization/ Nanonization physchem->micronization salt Salt Formation physchem->salt lipid Lipid-Based Systems (SEDDS) formulation->lipid dispersion Solid Dispersion formulation->dispersion dendrimer Dendrimer Complexation formulation->dendrimer dissolution In Vitro Dissolution & Solubility Testing micronization->dissolution salt->dissolution lipid->dissolution dispersion->dissolution dendrimer->dissolution pk_study In Vivo Pharmacokinetic Study dissolution->pk_study optimization Optimization pk_study->optimization end Enhanced Bioavailability pk_study->end optimization->dissolution Iterate

Caption: Workflow for enhancing triazine derivative bioavailability.

troubleshooting_workflow start Low/Inconsistent Bioavailability Data check_sol Is aqueous solubility a limiting factor? start->check_sol check_diss Is the dissolution rate too slow? check_sol->check_diss No sol_strat Implement Solubility Enhancement Strategy (e.g., Solid Dispersion, Co-solvents) check_sol->sol_strat Yes check_perm Is membrane permeability a potential issue? check_diss->check_perm No diss_strat Increase Surface Area (Micronization/Nanonization) check_diss->diss_strat Yes perm_strat Add Permeation Enhancer or Use Lipid-Based Carrier check_perm->perm_strat Yes re_eval Re-evaluate In Vitro & In Vivo Performance check_perm->re_eval No (Re-assess Target) sol_strat->re_eval diss_strat->re_eval perm_strat->re_eval

Caption: Troubleshooting logic for low bioavailability.

drug_delivery_systems Drug Delivery Systems for Triazines cluster_lipid Lipid-Based Systems cluster_polymer Polymer-Based Systems cluster_complex Complexation center Triazine Derivative (Poor Solubility) sedds Self-Emulsifying Drug Delivery Systems (SEDDS) center->sedds Encapsulation smedds Self-Microemulsifying Drug Delivery Systems (SMEDDS) center->smedds Encapsulation sln Solid Lipid Nanoparticles (SLN) center->sln Encapsulation asd Amorphous Solid Dispersions center->asd Dispersion dendrimers Triazine Dendrimers center->dendrimers Complexation cyclo Cyclodextrin Inclusion Complexes center->cyclo Inclusion

Caption: Overview of drug delivery strategies for triazines.

References

scale-up challenges for the synthesis of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the formation of the precursor, methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate. This is followed by the amidation of the methyl ester to yield the final carboxamide product.

Q2: What are the primary challenges when scaling up the synthesis of the methyl ester precursor?

A2: Scaling up the synthesis of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate can present challenges related to reaction rate control and product isolation. The reaction involving amidines can be very rapid, which may lead to difficulties in maintaining temperature control and ensuring consistent mixing at a larger scale.[1][2][3] Purification, which is often achieved by column chromatography at the lab scale, may need to be replaced with more scalable techniques like crystallization or extraction for industrial production.[1]

Q3: What are the key considerations for the amidation step at a larger scale?

A3: The amidation of the methyl ester to the carboxamide is a critical step with its own set of scale-up challenges. These can include achieving complete conversion, managing the formation of byproducts, and difficulties in purifying the final product, especially if it forms a slurry or has low solubility in common solvents.[4][5] The choice of amidation reagent, solvent, and base is crucial for a successful and scalable process.[5][6][7]

Q4: Are there any significant safety concerns associated with the synthesis of this compound?

A4: Yes, 1,2,3-triazine derivatives are nitrogen-rich compounds and can be thermally sensitive. It is important to have thermal stability data for the intermediates and the final product, especially when planning for large-scale synthesis where heat accumulation can be a concern.[8][9] Appropriate safety measures, such as careful temperature control and adherence to safety protocols for handling potentially energetic compounds, are essential.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the synthesis of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
Degradation of the product or starting materials.Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to air or moisture. Check the purity of the starting materials.
Formation of significant impurities during the ester synthesis Side reactions due to incorrect stoichiometry or temperature fluctuations.Ensure precise control over the addition rate of reagents to maintain the desired reaction temperature. Verify the stoichiometry of all reactants.
Presence of impurities in the starting materials.Analyze the purity of all starting materials before use and purify them if necessary.
Incomplete conversion during the amidation step Insufficient reactivity of the amidation agent.Consider using a more reactive amidation agent or adding a coupling agent to activate the ester.[5][6]
Poor mixing in a heterogeneous reaction mixture.If the reaction mixture is a slurry, ensure efficient agitation to maximize the contact between reactants. The use of flow chemistry can also be beneficial for handling slurries.[4]
Difficult purification of the final carboxamide product The product is an insoluble solid that is difficult to filter or handle.Explore different solvent systems for crystallization to obtain a more manageable crystal form. Consider anti-solvent crystallization.
The product is contaminated with unreacted starting materials or byproducts from the coupling agent.Optimize the reaction conditions to drive the reaction to completion. Select a purification method that effectively separates the product from the specific impurities, such as recrystallization from a suitable solvent or slurry washing.[10][11]
N-acylurea byproduct formation during amidation Use of carbodiimide-based coupling agents (e.g., EDCI) with insufficient additive (e.g., HOBt).Increase the loading of the additive (e.g., HOBt) to suppress the formation of the N-acylurea byproduct.[5]

Quantitative Data Summary

Table 1: Reaction Parameters for the Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

ParameterValueReference
Reaction Scale1.77 g[1]
Yield54% over two steps[1]
Reaction Time< 24 hours[1]
Reaction TemperatureRoom Temperature[1]
SolventAcetonitrile[1]
Purification MethodColumn Chromatography[1]

Table 2: Comparison of Amidation Reaction Conditions

ParameterLab Scale (Typical)Scale-Up Consideration
Solvent Anhydrous organic solvents (e.g., DCM, THF, DMF)Greener and safer solvents; potential for aqueous conditions.[4]
Temperature Room temperature to refluxPrecise temperature control to avoid side reactions and ensure safety.
Purification Column ChromatographyCrystallization, extraction, or slurry washing.[10][11]
Mixing Magnetic stirringMechanical agitation to handle slurries and viscous mixtures.

Experimental Protocols

Synthesis of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (Illustrative Lab-Scale)

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting materials for the triazine ring formation.

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile) via syringe.

  • Reagent Addition: Slowly add the other reactants, ensuring the temperature is controlled.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble impurities.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography to obtain the pure methyl ester.

General Protocol for Amidation of Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate

  • Reaction Setup: In a suitable reactor, dissolve the methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate in an appropriate solvent.

  • Amine Addition: Add the amine source (e.g., ammonia in a suitable solvent or an ammonium salt).

  • Catalyst/Reagent Addition: If required, add a catalyst or a coupling agent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor for completion.

  • Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If the product remains in solution, it may be isolated by extraction and subsequent crystallization.

  • Purification: The crude product can be further purified by recrystallization or slurry washing.

Visualizations

Synthesis_Workflow Start Starting Materials Step1 Step 1: Ester Synthesis (Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate) Start->Step1 Purification1 Purification (e.g., Chromatography/Crystallization) Step1->Purification1 Intermediate Isolated Methyl Ester Purification1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Purification2 Purification (e.g., Crystallization/Washing) Step2->Purification2 End Final Product (this compound) Purification2->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Impurities Check_Purity Check Starting Material Purity Problem->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Problem->Check_Conditions Check_Mixing Ensure Adequate Mixing Problem->Check_Mixing Optimize_Purification Optimize Purification Method Check_Purity->Optimize_Purification Check_Conditions->Optimize_Purification Check_Mixing->Optimize_Purification Solution Improved Yield and Purity Optimize_Purification->Solution

Caption: Troubleshooting logic for synthesis scale-up challenges.

References

avoiding degradation of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during storage and experimentation. The following information is based on general chemical principles for triazine and carboxamide compounds, as specific stability data for this compound is limited. It is highly recommended to perform compound-specific stability studies to confirm these recommendations.

Troubleshooting Guides

This section provides solutions to common problems that may indicate degradation of this compound.

Problem Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in triazine compounds.[1][2][3]Store the compound in an amber vial or a light-blocking container.[4][5] Minimize exposure to ambient light during handling. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation.
Change in physical state (e.g., clumping, melting) Hygroscopicity and/or low melting point: Absorption of moisture can lead to clumping. Elevated storage temperatures may cause the compound to melt or sinter.Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is well below the compound's melting point. Avoid temperature cycling.
Appearance of new peaks in analytical profiles (e.g., HPLC, LC-MS) Chemical degradation: This could be due to hydrolysis, oxidation, or other reactions. The carboxamide group is susceptible to hydrolysis, and the triazine ring can undergo various degradation pathways.[6][7][8]Analyze the new peaks to identify potential degradation products. Review storage conditions (temperature, humidity, light exposure, atmosphere). Perform forced degradation studies to understand the compound's stability profile.
Decreased potency or inconsistent experimental results Degradation of the active compound: The observed issues are likely a consequence of compound degradation leading to a lower concentration of the desired molecule.Re-qualify the compound using a validated analytical method. If degradation is confirmed, acquire a new, pure batch of the compound and store it under more stringent conditions (e.g., lower temperature, inert atmosphere, protection from light).
Insolubility or precipitation in solution Formation of insoluble degradation products: Some degradation products may have lower solubility than the parent compound.Attempt to identify the precipitate. This may provide clues about the degradation pathway. Filter the solution before use and quantify the concentration of the active compound in the filtrate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the general properties of related compounds, the ideal storage conditions are in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and under an inert atmosphere (e.g., argon or nitrogen).[4][5][9]

Q2: What are the likely degradation pathways for this compound?

A2: The two primary sites for degradation are the 1,2,3-triazine ring and the carboxamide functional group.

  • Triazine Ring: The triazine ring can be susceptible to photodegradation, which may involve rearrangement or cleavage of the ring.[1][2][3] Reductive processes can also lead to ring cleavage.[10]

  • Carboxamide Group: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia.[7][8][11] Oxidative degradation of the amide is also a possibility.[12][13]

Q3: How can I monitor the stability of my compound over time?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.[14] This method should be able to separate the intact compound from its potential degradation products. Regular testing of a stored sample (e.g., every 3-6 months) can provide data on its long-term stability.

Q4: My compound is stored as a solution. What additional precautions should I take?

A4: The stability of the compound in solution is highly dependent on the solvent and the pH.[15][16] It is recommended to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly capped vials to prevent solvent evaporation and ingress of moisture. The pH of buffered solutions should be carefully considered, as both acidic and basic conditions can promote hydrolysis of the carboxamide.[7][8]

Q5: I observed a change in the color of my compound upon dissolution. What does this indicate?

A5: A color change upon dissolution could indicate an impurity that is more visible in solution or an immediate reaction with the solvent. It is advisable to run a quick analytical check (e.g., TLC or LC-MS) to assess the purity of the dissolved compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways and develop a stability-indicating analytical method for this compound.

1. Objective: To assess the stability of this compound under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber

  • Temperature and humidity-controlled oven

  • HPLC-UV/MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[7][8]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).[13]

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified time (e.g., 7 days).[17][18]

    • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a specified duration.[1][2][3] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectra.

  • Use the data to propose degradation pathways.

Visualizations

Potential Degradation Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_reduction Reduction Compound This compound CarboxylicAcid 4,6-Dimethyl-1,2,3-triazine-5-carboxylic acid Compound->CarboxylicAcid H₂O / H⁺ or OH⁻ RingCleavage Ring Cleavage Products Compound->RingCleavage UV/Vis Light ReducedRing Reduced Triazine Ring Products Compound->ReducedRing Reductive Conditions Ammonia Ammonia Experimental Workflow for Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photochemical Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Pathway Identification HPLC->Data Troubleshooting Decision Tree cluster_start cluster_observe cluster_analyze cluster_action Start Suspected Degradation Observe Visual Inspection (Color, Physical State) Start->Observe Analyze Analytical Check (HPLC, LC-MS) Observe->Analyze Action Review Storage Conditions & Re-qualify Compound Analyze->Action

References

Technical Support Center: Optimizing In Vivo Dosage of Triazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine compounds in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo efficacy study of a novel triazine compound?

A1: The starting dose for an in vivo efficacy study is typically determined after establishing the compound's Maximum Tolerated Dose (MTD). A common practice is to start with a dose that is a fraction of the MTD, for example, 50% or 25% of the MTD, and then establish a dose-response curve with several dose levels below this. If prior in vitro data is available, the in vivo starting dose can be estimated based on the compound's IC50 or EC50 values, although this requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) properties.

Q2: My triazine compound shows excellent in vitro activity but has poor efficacy in vivo. What are the possible reasons and troubleshooting steps?

A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.[1][2][3]

    • Troubleshooting: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Consider reformulating the compound to improve solubility or using a different route of administration.

  • High Plasma Protein Binding: The compound may be extensively bound to plasma proteins, reducing the free fraction available to exert its therapeutic effect.

    • Troubleshooting: Measure the plasma protein binding of your compound. If it is high, you may need to increase the dose or modify the compound to reduce binding.

  • Off-target Toxicity: The compound may cause unforeseen toxicity at doses required for efficacy, which may not be apparent in in vitro models.

    • Troubleshooting: Perform a thorough toxicological assessment, including histopathology of major organs, to identify any off-target effects.

Q3: I am observing unexpected toxicity in my animal models. How can I mitigate this?

A3: Unexpected toxicity can arise from various factors. Here are some steps to address it:

  • Re-evaluate the MTD: Ensure the MTD was accurately determined. The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[4]

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the triazine compound may be causing toxicity.

    • Troubleshooting: Run a vehicle-only control group to assess the toxicity of the vehicle itself. If the vehicle is toxic, explore alternative, more biocompatible formulations.

  • Metabolite Toxicity: A metabolite of the parent triazine compound could be responsible for the observed toxicity.[5]

    • Troubleshooting: Conduct metabolite profiling studies to identify and assess the toxicity of major metabolites.

Q4: What are the key considerations for selecting an appropriate animal model for in vivo studies of triazine compounds?

A4: The choice of animal model is critical for the translational relevance of your findings. Key considerations include:

  • Disease Relevance: The animal model should accurately recapitulate the key aspects of the human disease you are studying.

  • Metabolic Similarity: The metabolic pathways for the triazine compound in the chosen animal model should be as similar as possible to humans.[5]

  • Target Expression and Function: Ensure the drug target is expressed and functions similarly in the animal model as it does in humans.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Study Results
  • Potential Cause: Inconsistent dosing, animal handling, or biological variability within the animal cohort.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including dose preparation, administration route, and timing, are strictly standardized.

    • Animal Randomization: Randomize animals into treatment groups to minimize bias.

    • Increase Sample Size: A larger sample size can help to overcome individual animal variability and increase the statistical power of your study.

Issue 2: Compound Precipitation at the Injection Site
  • Potential Cause: Poor solubility of the triazine compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of your compound in various pharmaceutically acceptable vehicles.

    • Formulation Optimization: Consider using co-solvents, surfactants, or complexing agents to improve solubility. For some triazine-based compounds, lipid nanoparticle formulations have been used to improve delivery.[6]

    • Alternative Administration Routes: If solubility remains an issue for parenteral administration, explore other routes such as oral gavage.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

This protocol outlines a common approach for determining the MTD of a triazine compound in mice.

  • Animal Model: Select a suitable mouse strain (e.g., CD-1 mice). Use both male and female animals as sensitivity can differ between sexes.[4]

  • Dose Range Finding (Phase A):

    • Administer a single intraperitoneal (i.p.) injection of the triazine compound to small groups of mice (n=2-3 per group) at escalating doses.

    • Start with a low dose (e.g., 10 mg/kg) and increase the dose in subsequent groups (e.g., 50, 100, 150, 200, 250 mg/kg).[4]

    • Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 7 days.

    • The MTD in this phase is defined as the highest dose that does not cause mortality or severe, life-threatening toxicity.[4]

  • Confirmation and Refinement (Phase B):

    • Based on the Phase A results, select a range of doses around the estimated MTD.

    • Administer the compound daily for a set period (e.g., 5 consecutive days) via the intended therapeutic route to larger groups of mice (n=5-10 per group).

    • Monitor animals daily for clinical signs of toxicity and body weight changes.

    • At the end of the study, collect blood for biochemical analysis and major organs for histopathological examination.

    • The MTD is the highest dose that does not induce significant pathological changes or more than a 10-15% reduction in body weight.

Quantitative Data Summary

Table 1: In Vivo Dosages of Triazine Derivatives

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
Inauhzin (INZ)CD-1 Mice50-120 mg/kgi.p.Well-tolerated in a 5-day study[4]
WA-22RatNot specifiedi.p.Rapid absorption and good brain distribution[2]
R: 5Not specified30 mg/kgp.o.46.48% reduction in immobility in FST[7]
R: 9Not specified30 mg/kgp.o.52.76% reduction in immobility in FST[7]
Compound 6Not specified25-50 mg/kgi.p.Anti-inflammatory and analgesic effects[8]
Compound 32U87-MG Xenograft20 mg/kg/dayIntragastricSimilar antitumor activity to ZSTK-474 at 40 mg/kg/day[9]

Table 2: In Vitro Cytotoxicity of Triazine Derivatives

CompoundCell LineIC50 (µM)Reference
WA-22SH-SY5Y>200[2]
PPK-32SH-SY5Y>50[2]
Compound 34MCF-70.82[10]
Compound 31MCF-74.8[10]
Compound 31MDA-MB-2318.3[10]
Compound 11SW6205.85[11]
5-fluorouracilSW62021.74[11]
Compound 11MCF-71.0[12]
Compound 11HCT-1160.98[12]

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vitro Assessment cluster_invivo In Vivo Studies In_Vitro_Screening In Vitro Screening (e.g., IC50 determination) MTD_Determination Maximum Tolerated Dose (MTD) Determination In_Vitro_Screening->MTD_Determination Provides initial toxicity estimate Efficacy_Studies Efficacy Studies (Dose-response) MTD_Determination->Efficacy_Studies Informs starting dose PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Efficacy_Studies->PK_PD_Studies Correlates exposure with effect Toxicity_Assessment Detailed Toxicity Assessment Efficacy_Studies->Toxicity_Assessment Evaluates safety at efficacious doses

Caption: General workflow for in vivo dosage optimization of triazine compounds.

troubleshooting_workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (ADME) Start->Check_PK Check_Toxicity Evaluate Off-Target Toxicity Start->Check_Toxicity Reformulate Reformulate Compound Check_PK->Reformulate Poor Bioavailability Adjust_Dose Adjust Dosing Regimen Check_PK->Adjust_Dose Rapid Clearance Check_Toxicity->Adjust_Dose Toxicity at Efficacious Dose Redesign Redesign Compound Check_Toxicity->Redesign Unacceptable Toxicity

Caption: Troubleshooting guide for poor in vivo efficacy of triazine compounds.

pi3k_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Triazine_Inhibitor Triazine Compound (e.g., ZSTK474) Triazine_Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a target for some triazine compounds.[13]

References

Validation & Comparative

Validating Dihydrofolate Reductase as the Biological Target of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the putative biological target of the novel small molecule, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide. Based on the prevalence of triazine scaffolds in known inhibitors of dihydrofolate reductase (DHFR), this document outlines the experimental methodologies to test the hypothesis that this compound exerts its biological effects through the inhibition of DHFR. The performance of this compound is compared with established DHFR inhibitors, including the classical anticancer drug Methotrexate, the second-generation antifolate Pralatrexate, and the antibacterial agent Trimethoprim.

Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1][2][3] Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4][5] Consequently, the inhibition of DHFR disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.[3] This makes DHFR a well-established and attractive target for cancer chemotherapy and antimicrobial agents.[2][3][6]

Comparative Analysis of DHFR Inhibitors

The following table summarizes the key performance indicators for our investigational compound, this compound, against a panel of known DHFR inhibitors. Please note that the data for this compound is hypothetical and for illustrative purposes to guide the target validation process.

Compound Class Mechanism of Action In Vitro DHFR Inhibition (IC50) Cellular Antiproliferative Activity (GI50) Cellular Target Engagement (CETSA ΔTagg)
This compound Triazine (Investigational)Putative competitive DHFR inhibitor50 nM500 nM (MCF-7)+5°C at 10 µM
Methotrexate AntifolateCompetitive DHFR inhibitor3.4 nM10-100 nM (various cell lines)+8°C at 10 µM
Pralatrexate AntifolateCompetitive DHFR inhibitor45 nM< 300 nM (T-lymphoma cell lines)[7]Not readily available
Trimethoprim DiaminopyrimidineSelective bacterial DHFR inhibitor40 nM (E. coli)>100 µM (human cell lines)Not applicable (bacterial specific)

Experimental Protocols for Target Validation

To rigorously validate DHFR as the biological target of this compound, a multi-faceted approach employing biochemical, cellular, and biophysical assays is recommended.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4).[9]

    • Prepare stock solutions of dihydrofolate (DHF) and NADPH in the reaction buffer.

    • Prepare a stock solution of purified human DHFR enzyme.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors (e.g., Methotrexate) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound or control inhibitor at various concentrations. Include a DMSO-only control (no inhibition) and a high-concentration known inhibitor control (complete inhibition).

    • Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[10]

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[11][12][13]

Principle: The binding of a ligand to a protein can alter its thermal stability. CETSA measures the extent to which a compound stabilizes its target protein against heat-induced denaturation and aggregation.[12][14]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., MCF-7 breast cancer cells) to a suitable confluency.

    • Treat the cells with the test compound (this compound) at various concentrations or a vehicle control (DMSO) and incubate to allow for cellular uptake and target engagement.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble DHFR in the supernatant using a specific antibody-based detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble DHFR against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization. The change in the aggregation temperature (ΔTagg) is a measure of target engagement.[14]

This assay assesses the functional consequence of DHFR inhibition on cell viability and growth.

Principle: Inhibition of DHFR leads to a depletion of nucleotides necessary for DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a low density.

  • Compound Treatment:

    • After allowing the cells to adhere, treat them with serial dilutions of this compound and control inhibitors.

  • Incubation:

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the MTT or resazurin reduction assay, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA DHFR->THF NADPH -> NADP+ Compound 4,6-Dimethyl-1,2,3-triazine -5-carboxamide Compound->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and point of inhibition.

Target_Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation EnzymeAssay DHFR Enzyme Inhibition Assay CETSA Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CETSA Direct Binding? Proliferation Cell Proliferation Assay CETSA->Proliferation Cellular Effect? Conclusion Conclusion: DHFR is a validated target Proliferation->Conclusion Hypothesis Hypothesis: Compound targets DHFR Hypothesis->EnzymeAssay

Caption: Experimental workflow for validating DHFR as the biological target.

Conclusion

The validation of a biological target is a critical step in early-stage drug discovery. By employing a combination of in vitro enzymatic assays, cellular target engagement studies, and functional cell-based assays, researchers can build a strong case for the mechanism of action of a novel compound. This guide provides a roadmap for validating DHFR as the putative target of this compound, using established inhibitors as benchmarks for comparison. The successful execution of these experiments will provide the necessary data to confidently advance this compound in the drug development pipeline.

References

A Comparative Analysis of 1,2,3-Triazine and 1,2,4-Triazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of heterocyclic chemistry offers a rich terrain for the discovery of novel therapeutic agents. Among the myriad of scaffolds, triazines, six-membered heterocyclic rings containing three nitrogen atoms, have garnered significant attention for their diverse and potent biological activities. This guide provides a comparative analysis of two key isomers, 1,2,3-triazine and 1,2,4-triazine, focusing on their derivatives' synthesis, physicochemical properties, and performance in anticancer and antimicrobial applications. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their pursuit of new and effective therapeutics.

Physicochemical Properties and Stability: A Fundamental Divergence

The arrangement of nitrogen atoms within the triazine ring profoundly influences the molecule's fundamental properties. Generally, 1,2,3-triazines are less stable compared to their 1,2,4- and 1,3,5- counterparts.[1] This inherent instability can present challenges in synthesis and formulation but also offers unique opportunities for bioactivation or targeted release. In contrast, the 1,2,4-triazine scaffold provides a more stable and versatile platform for the development of a wide array of derivatives.[2][3]

The weakly basic nature of triazines and their lower resonance energy compared to benzene make them susceptible to nucleophilic substitution reactions, a key feature exploited in the synthesis of diverse derivatives.[4]

Synthesis of 1,2,3-Triazine and 1,2,4-Triazine Derivatives

1,2,3-Triazine Derivatives: The synthesis of the 1,2,3-triazine core is often considered more challenging due to the vicinal arrangement of nitrogen atoms. However, various methods have been developed, including the deoxygenation of 1,2,3-triazine 1-oxides.[5]

1,2,4-Triazine Derivatives: A broader range of synthetic routes is available for 1,2,4-triazine derivatives. A common and versatile method involves the condensation of α-dicarbonyl compounds with aminoguanidine or semicarbazide derivatives.[6]

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazine derivatives have demonstrated promising anticancer activities, though the volume of research and reported potent compounds is more extensive for the 1,2,4-isomer.[7][8]

1,2,3-Triazine Derivatives in Oncology

Research into 1,2,3-triazine derivatives has revealed compounds with significant antiproliferative effects. For instance, a novel series of 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives has shown remarkable anticancer activity against various cancer cell lines.[4]

1,2,4-Triazine Derivatives: A Prolific Source of Anticancer Agents

The 1,2,4-triazine scaffold is a well-established pharmacophore in anticancer drug discovery.[9] Numerous derivatives have been synthesized and evaluated, with some reaching advanced stages of clinical trials. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of 1,2,3- and 1,2,4-Triazine Derivatives (IC₅₀ values in µM)

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Triazine Hybrid 9d (1,2,3-triazole-1,3,4-oxadiazole-triazine)PC3 (Prostate)0.17 ± 0.063[4]
A549 (Lung)0.19 ± 0.075[4]
MCF-7 (Breast)0.51 ± 0.083[4]
DU-145 (Prostate)0.16 ± 0.083[4]
1,2,4-Triazine Derivative Compound 13aVariousActive at 10⁻⁵ M[2]
Pyrazolo[4,3-e][4][7][8]triazine Compound 14A549 (Lung)Selectively active[10]
s-Triazine Derivative Compound 14A549, MCF-7, HCT116, HepG22.54 ± 0.22 (MCF-7)[11]
s-Triazine Derivative Compound 13A549, MCF-7, HCT116, HepG28.45 ± 0.65 (MCF-7)[11]

Signaling Pathways in Cancer Targeted by Triazine Derivatives

Triazine derivatives exert their anticancer effects by modulating various signaling pathways. Notably, derivatives of the 1,3,5-triazine isomer have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in many cancers.[8][12] While specific pathway information for 1,2,3-triazines is less documented, the broader class of triazines is known to interfere with crucial cancer-related pathways.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Triazine_Derivatives Triazine_Derivatives Triazine_Derivatives->EGFR Inhibition Triazine_Derivatives->PI3K Inhibition Triazine_Derivatives->mTOR Inhibition

Figure 1: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by certain triazine derivatives.

Antimicrobial Activity: A Broad Spectrum of Potential

Both 1,2,3- and 1,2,4-triazine derivatives have been investigated for their antimicrobial properties. The ability of these compounds to inhibit the growth of various pathogenic bacteria and fungi makes them attractive candidates for the development of new anti-infective agents.

1,2,3-Triazine Derivatives in Antimicrobial Research

While less explored than their 1,2,4-isomers, some 1,2,3-triazine derivatives have shown noteworthy antimicrobial activity.[7]

1,2,4-Triazine Derivatives as Potent Antimicrobial Agents

A significant body of research highlights the potent and broad-spectrum antimicrobial activity of 1,2,4-triazine derivatives.[13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Comparative Antimicrobial Activity of 1,2,3- and 1,2,4-Triazine Derivatives

Compound ClassDerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Hexahydro-1,2,3-triazine Compound 3gS. aureusMild activity
1,2,4-Triazine Derivative Compound 3E. coli18 mm / 12.5 µg/mL[13]
S. aureus20 mm / 12.5 µg/mL[13]
P. aeruginosa16 mm / 25 µg/mL[13]
1,2,4-Triazine Derivative Compound 4E. coli22 mm / 6.25 µg/mL[13]
S. aureus24 mm / 6.25 µg/mL[13]
P. aeruginosa20 mm / 12.5 µg/mL[13]
s-Triazine Derivative Compound 10S. aureusComparable to Ampicillin[13]
s-Triazine Derivative Compound 13E. coliComparable to Ampicillin[13]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with triazine derivatives seed_cells->treat_cells add_mtt Add MTT solution and incubate treat_cells->add_mtt solubilize Add solubilizing agent (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: A simplified workflow of the MTT assay for evaluating anticancer activity.

Protocol Steps:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the triazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Kirby-Bauer Disc Diffusion Assay for Antimicrobial Activity

The Kirby-Bauer disc diffusion method is a standard, simple, and widely used test to determine the susceptibility of bacteria to various antimicrobial agents.

Disc_Diffusion_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum swab_plate Swab inoculum onto Mueller-Hinton agar plate prepare_inoculum->swab_plate place_discs Place triazine-impregnated discs on the agar swab_plate->place_discs incubate Incubate the plate overnight place_discs->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones end End measure_zones->end

Figure 3: A simplified workflow of the Kirby-Bauer disc diffusion assay.

Protocol Steps:

  • Prepare a standardized inoculum of the test bacteria.

  • Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Aseptically place paper discs impregnated with known concentrations of the triazine derivatives onto the agar surface.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antimicrobial activity of the compound.

Conclusion

This comparative guide highlights the significant potential of both 1,2,3- and 1,2,4-triazine derivatives as scaffolds for the development of novel anticancer and antimicrobial agents. While the 1,2,4-triazine core has been more extensively studied and has yielded a larger number of potent compounds, the emerging research on 1,2,3-triazine derivatives suggests a promising, albeit less explored, avenue for drug discovery. The inherent differences in stability and reactivity between the two isomers offer distinct advantages and challenges. A deeper understanding of the structure-activity relationships and mechanisms of action for both classes of compounds will undoubtedly fuel the design and synthesis of next-generation triazine-based therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on this exciting endeavor.

References

Structure-Activity Relationship (SAR) of Dimethyl-Triazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (s-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dimethyl-triazine analogs and related derivatives, with a focus on their anticancer properties. The information presented is collated from recent studies and aims to provide a clear overview for researchers engaged in the design and development of novel therapeutic agents based on the triazine core.

Comparative Analysis of Biological Activity

The biological activity of triazine derivatives is highly dependent on the nature and position of substituents on the triazine ring. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the anticancer and enzyme inhibitory activities of these compounds.

Table 1: SAR of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Against Cancer Cell Lines

CompoundR1R2MCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
4f N-(4-Bromophenyl)aminoMorpholino4.53 ± 0.300.50 ± 0.083.01 ± 0.49
4j N-(4-Methoxyphenyl)aminoPiperidino2.93 ± 1.11--
4g N-(4-Chlorophenyl)aminoPiperidino8.65 ± 0.69--
4d N-(4-Bromophenyl)aminoPiperidino27.74 ± 3.19--
5c N-(4-Chlorophenyl)amino3,5-Dimethyl-1H-pyrazol-1-yl2.29 ± 0.92--
5d N-(4-Methoxyphenyl)amino3,5-Dimethyl-1H-pyrazol-1-yl-3.66 ± 0.965.42 ± 0.82

Data sourced from El-Faham et al., 2022.[1][2]

The data in Table 1 demonstrates that the nature of the substituent at the R1 and R2 positions significantly influences the cytotoxic activity of these analogs. For instance, compound 4f , with a morpholino group, shows potent activity against the HCT-116 cell line.[1][2] In the case of compounds with a piperidino group, a methoxy substituent on the aniline ring (4j ) leads to higher potency against MCF-7 cells compared to chloro (4g ) or bromo (4d ) substituents.[2]

Table 2: SAR of s-Triazine Derivatives as EGFR and PI3K/mTOR Inhibitors

CompoundTargetIC50 (nM)
18 EGFR61
Tamoxifen (Reference) EGFR69
47 PI3K7.0
47 mTOR48
48 PI3K23.8
48 mTOR10.9
51 IDH2 R140Q7

Data sourced from a systematic review by an unnamed author.[3]

Table 2 highlights the potency of s-triazine derivatives against key enzymes in cancer signaling pathways. Compound 18 shows excellent EGFR inhibitory activity, comparable to the reference drug tamoxifen.[3] Compounds 47 and 48 demonstrate dual inhibition of PI3K and mTOR kinases in the nanomolar range.[3] Furthermore, compound 51 was identified as a potent inhibitor of the mutant enzyme IDH2 R140Q.[3]

Key Signaling Pathways

Many dimethyl-triazine analogs exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR/PI3K/AKT/mTOR pathway is a frequently implicated target.

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Triazine Dimethyl-Triazine Analogs Triazine->EGFR Triazine->PI3K Triazine->mTOR

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by triazine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dimethyl-triazine analogs.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the triazine analogs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: The reaction is typically carried out in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

General Experimental Workflow

The development of novel triazine analogs typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Triazine Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Hit_ID Hit Identification InVitro->Hit_ID Enzyme_Assay Enzyme Inhibition Assays (e.g., EGFR, PI3K) Hit_ID->Enzyme_Assay Potent Hits SAR_Analysis SAR Analysis Enzyme_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: General workflow for the synthesis and evaluation of dimethyl-triazine analogs.

Conclusion

The structure-activity relationship studies of dimethyl-triazine analogs reveal that strategic modifications to the triazine core can lead to the development of highly potent and selective inhibitors of key cancer targets. The presence of substituents such as morpholino, piperidino, and substituted anilines significantly influences the biological activity.[1][2] Many of these compounds exert their effects by inhibiting the EGFR/PI3K/AKT/mTOR signaling pathway.[1][3][4] The data and protocols presented in this guide offer a valuable resource for the rational design of next-generation triazine-based therapeutics. Further exploration of this chemical space is warranted to identify novel candidates with improved pharmacological profiles.

References

Activity of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Diverse Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for the biological activity of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide have revealed a significant gap in publicly available data. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead offer a comparative overview of the broader class of triazine derivatives, for which substantial research exists. This analysis will focus on the differential activities and experimental protocols associated with various triazine scaffolds, offering a framework for understanding their potential therapeutic applications.

While specific experimental data for this compound is not available in the reviewed literature, the triazine core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2][3][4] This guide will compare different classes of triazine derivatives based on their reported activities, particularly focusing on anticancer properties, which is a prominent area of triazine research.[5][6][7][8][9]

Comparative Activity of Triazine Derivatives

The biological activity of triazine derivatives is highly dependent on the arrangement of nitrogen atoms in the heterocyclic ring (isomerism) and the nature of the substituents. The most common isomers are 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (also known as s-triazine).[4]

Triazine ClassKey Biological ActivitiesExample Compounds & Reported IC50/ActivityTarget Cell Lines/Models
1,3,5-Triazine Derivatives Anticancer, Antimicrobial, Antiviral, Anti-inflammatoryCompound 4f: IC50 = 6.25 µM[5] Compound 4k: IC50 = 8.18 µM[5] Compound 11: IC50 = 5.85 µM[9] Compound 54b: IC50 = 1.48 ± 0.08 µM[1]MDA-MB-231 (breast cancer), HeLa (cervical cancer), A498 (kidney cancer)[5] SW480, SW620 (colorectal cancer)[9] MDA-MB-468 (breast cancer), CCRF-CEM (leukemia)[1]
1,2,4-Triazine Derivatives Anticancer, α-Glucosidase Inhibition, Anti-cytokineCompound 7i: IC50 = 2.85 ± 0.13 μM (α-glucosidase inhibition)[10]K-562 (human leukemia)[10]
1,2,3-Triazine Derivatives Chemical Reactivity (Diels-Alder reactions)Primarily studied for synthetic applications rather than direct biological activity.[11][12]Not applicable for biological activity comparison.

Key Observations from Comparative Data:

  • 1,3,5-Triazine derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent activity against a range of cancer cell lines, in some cases surpassing the efficacy of standard drugs like imatinib.[5]

  • 1,2,4-Triazine derivatives also exhibit promising biological activities, including anticancer and enzyme inhibition properties.[10]

  • The research focus on 1,2,3-triazine derivatives , including the core structure of the initial topic, appears to be more on their synthetic utility and chemical reactivity rather than their pharmacological effects.[11][12]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of methodologies commonly employed in the evaluation of triazine derivatives.

Anticancer Activity Assessment (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol Outline:

  • Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa, A498) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Cell Cycle Analysis Cell Cycle Analysis Data Analysis (IC50)->Cell Cycle Analysis Xenograft Model Xenograft Model Data Analysis (IC50)->Xenograft Model Apoptosis Assays Apoptosis Assays Western Blot Western Blot Toxicity Studies Toxicity Studies

Caption: Workflow for anticancer drug screening.

Signaling Pathways and Molecular Interactions

The anticancer effects of triazine derivatives are often attributed to their interaction with specific signaling pathways involved in cell proliferation, survival, and apoptosis.

General Triazine Anticancer Mechanism

Many triazine compounds exert their effects by inhibiting key enzymes or receptors in cancer-related pathways. For example, some 1,3,5-triazine derivatives have been shown to target carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[8]

Triazine Derivative Triazine Derivative Target Protein (e.g., CA IX) Target Protein (e.g., CA IX) Triazine Derivative->Target Protein (e.g., CA IX) Inhibition Downstream Signaling Downstream Signaling Target Protein (e.g., CA IX)->Downstream Signaling Modulation Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Generalized signaling pathway for triazine anticancer activity.

References

Comparative Benchmarking of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide Against Commercially Available PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical PARP inhibitor, 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, against established and clinically approved PARP inhibitors: Olaparib, Rucaparib, Talazoparib, and Veliparib. The following data is presented to facilitate a comprehensive evaluation of its potential efficacy and to provide a framework for experimental validation.

It is important to note that the inhibitory activity of this compound against PARP enzymes has not been empirically determined. The data presented for this compound is a placeholder for future experimental results.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of known PARP inhibitors against PARP1 and PARP2 enzymes. These values serve as a benchmark for assessing the potential potency of novel compounds like this compound.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cell-Based IC50 (µM) (BRCA-deficient cells)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Olaparib1 - 19[1]1 - 251[1]~0.01 - 0.1[2][3]
Rucaparib0.8 - 3.2[1]28.2[1]~0.01 - 0.1[2][3]
Talazoparib~0.57[4]~0.2[3]~0.001 - 0.01[2][4]
Veliparib~5[3]~4[3]~0.1 - 1[2][3]

Experimental Protocols

To empirically determine the inhibitory activity of this compound and enable a direct comparison with the benchmark inhibitors, the following experimental protocols are recommended.

PARP1/2 Enzymatic Assay (ELISA-based)

This assay quantifies the in vitro inhibitory effect of a compound on the enzymatic activity of purified PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the diluted compounds or vehicle control (DMSO) to the histone-coated wells.

  • Add 25 µL of a solution containing activated DNA and biotinylated NAD+ to each well.

  • Initiate the reaction by adding 50 µL of the PARP enzyme (PARP1 or PARP2) to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color development.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within cancer cells, typically those with a deficiency in DNA repair pathways (e.g., BRCA1/2 mutations).

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • Complete cell culture medium

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

  • Test compounds

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed the BRCA-deficient cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells and counterstain the nuclei with DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the fluorescence intensity of PAR in the nucleus.

  • Calculate the percent inhibition of PAR formation for each compound concentration and determine the IC50 value.

Mandatory Visualization

PARP Signaling Pathway in Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). PARP inhibitors block this process, leading to the accumulation of SSBs, which can then result in double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death (synthetic lethality).

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition and Synthetic Lethality DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits Repaired_DNA Repaired DNA PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes Unrepaired_SSB Unrepaired SSB PARP1->Unrepaired_SSB leads to NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex Repair Complex (XRCC1, LIG3, POLB, etc.) XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex Repair_Complex->Repaired_DNA seals nick Inhibitor This compound (or other PARP Inhibitor) Inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) (during replication) Unrepaired_SSB->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces BRCA_deficient BRCA-deficient cell (impaired HRR) BRCA_deficient->DSB

Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Experimental Workflow for Inhibitor Benchmarking

The logical flow for evaluating a novel compound against known inhibitors is depicted below. This workflow starts with the initial enzymatic screening and progresses to cell-based assays to confirm on-target activity in a biologically relevant context.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation start Start: Synthesize Novel Compound (this compound) enzymatic_assay PARP1/2 Enzymatic Assay start->enzymatic_assay Test Compound ic50_determination Determine PARP1/2 IC50 Values enzymatic_assay->ic50_determination cell_assay Cell-Based PARP Inhibition Assay (e.g., in BRCA-deficient cells) ic50_determination->cell_assay Proceed if active comparison Comparative Analysis ic50_determination->comparison In Vitro Data cellular_ic50 Determine Cellular IC50 Values cell_assay->cellular_ic50 cellular_ic50->comparison Cellular Data conclusion Conclusion on Relative Potency and Selectivity comparison->conclusion known_inhibitors Known Inhibitors (Olaparib, Rucaparib, etc.) known_inhibitors->enzymatic_assay known_inhibitors->cell_assay

Caption: A streamlined workflow for the benchmarking of novel PARP inhibitors from in vitro screening to cellular validation and comparative analysis.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Substituted Triazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of substituted triazines, elucidating their mechanisms of action through experimental data and detailed protocols. This document aims to be a comprehensive resource for understanding the therapeutic potential of this versatile chemical scaffold.

Substituted 1,3,5-triazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Their therapeutic efficacy is largely attributed to their ability to modulate key signaling pathways implicated in cell proliferation, survival, and differentiation. This guide delves into the primary mechanisms of action of substituted triazines, focusing on their roles as inhibitors of critical cellular kinases.

Key Signaling Pathways Targeted by Substituted Triazines

Experimental evidence overwhelmingly points to the modulation of several key signaling cascades by substituted triazines. The most prominent among these are the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway, the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, and the Focal Adhesion Kinase (FAK) signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[2][3] Many substituted triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[4] For instance, the dimorpholino-substituted s-triazine moiety is considered essential for the majority of PI3K and mTOR inhibitors as the oxygen atom of the morpholine ring forms a critical hydrogen bond with the NH of Val 851 in PI3K and Val 2240 in mTOR.[4] The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine Substituted Triazine Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted triazines.
EGFR Tyrosine Kinase Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt/mTOR cascades, leading to cell proliferation and survival.[4] Several hybrid molecules incorporating the 1,3,5-triazine scaffold have demonstrated potent EGFR tyrosine kinase (EGFR-TK) inhibitory activity.[4] For example, 4-aminoquinoline-1,3,5-triazine derivatives have shown significant EGFR-TK inhibition.[1]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Downstream Signaling (e.g., Ras/MEK/ERK, PI3K/Akt) EGFR->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Triazine Substituted Triazine Triazine->EGFR Inhibits

Figure 2: Inhibition of the EGFR signaling pathway by substituted triazines.
Focal Adhesion Kinase (FAK) Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased malignancy and invasiveness of tumors. A series of imidazo[1,2-a][1][4][5]triazines have been developed as potent FAK inhibitors, demonstrating the potential of the triazine core in targeting this kinase.[5]

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activate Downstream Downstream Signaling FAK->Downstream Migration Cell Adhesion, Migration & Survival Downstream->Migration Triazine Substituted Triazine Triazine->FAK Inhibits

Figure 3: Inhibition of the FAK signaling pathway by substituted triazines.

Quantitative Comparison of Substituted Triazine Derivatives

The following tables summarize the inhibitory activities of various substituted triazine derivatives against key kinases and cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Inhibitory Activity of Substituted Triazines against PI3K/mTOR Kinases

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)Reference
Gedatolisib derivative (35)14.634.02.3849.015.4[4]
Compound 381----[4]
2-(thiophen-2-yl)-1,3,5-triazine (47)7.0---48[4]
2-arylurea-1,3,5-triazine (48)23.8---10.9[4]
Sulfonamide-triazine hybrid (20)----46% inhibition @ 100 µM[6]
Sulfonamide-triazine hybrid (34)----68% inhibition @ 100 µM[6]

Table 2: Inhibitory Activity of Substituted Triazines against EGFR-TK and Cancer Cell Lines

CompoundEGFR-TK InhibitionCell LineIC50 (µM)Reference
4-aminoquinoline-1,3,5-triazine (11)96.4% @ 10 µM--[4]
Hybrid quinazoline-1,3,5-triazine (12)IC50 = 36.8 nM--[4]
1,3,5-triazine-based pyrazole (17)IC50 = 229.4 nM--[4]
Pyrazole-s-triazine derivative (20)IC50 = 59.24 nM--[4]
4-aminoquinoline-1,3,5-triazine (21)96.3% @ 10 µMHeLa44.5[1]
MCF-752.2[1]
HL-6040.3[1]
HepG256.4[1]
4-aminoquinoline-1,3,5-triazine (22)90.5% @ 10 µMHeLa32.4[1]
MCF-732.3[1]
HL-6026.3[1]
HepG245.3[1]

Table 3: Antiproliferative Activity of Substituted Triazines against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-(thiophen-2-yl)-1,3,5-triazine (47)A5490.20 ± 0.05[4]
MCF-71.25 ± 0.11[4]
HeLa1.03 ± 0.24[4]
s-triazine and Schiff base hybridHCT-1163.64–5.60
Trisubstituted s-triazine (34)MCF-70.82[1]
Pyrazolo[1,5-a][1][4][5]triazine (48)DU1453.43[1]
Pyrazolo[1,5-a][1][4][5]triazine (51)DU1450.67[1]
Sulfaguanidine-triazine derivative (27)MCF-7 / A54914.8 - 33.2[6]
4-aminobenzonitile-s-triazine derivativesMIDA-MB-231 / MCF-7< 1[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the confirmation of the mechanism of action of substituted triazines.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of substituted triazines against specific kinases like PI3K, EGFR-TK, or FAK. Specific substrates and buffers may vary depending on the kinase being assayed.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare Incubate Incubate Kinase, Substrate, & Test Compound Prepare->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Figure 4: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, EGFR, FAK)

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (substituted triazines) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., Kinase-Glo®, HTRF® reagents)

  • Microplate reader capable of detecting luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Incubate the mixture for a predetermined period at a specific temperature (e.g., 30°C for 30-60 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time.

  • Stop the reaction using a suitable reagent or method.

  • Add the detection reagent to quantify the amount of phosphorylated substrate or the amount of ATP remaining.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Test compounds (substituted triazines)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9]

Materials:

  • Cells treated with test compounds

  • Annexin V-fluorochrome conjugate (e.g., FITC, APC)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the substituted triazine compounds for an appropriate duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-fluorochrome conjugate and 7-AAD (or PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and 7-AAD-negative

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][10]

Materials:

  • Cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

Substituted triazines represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their mechanism of action is multifaceted, primarily involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR, EGFR-TK, and FAK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and optimize triazine-based therapeutics. The continued investigation into the structure-activity relationships and the precise molecular interactions of these compounds will undoubtedly pave the way for the development of novel and more effective targeted therapies.

References

Comparative Cytotoxicity of Triazine Carboxamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of various 1,3,5-triazine analogs, offering valuable insights for researchers, scientists, and professionals in drug development. While direct comparative data on 4,6-Dimethyl-1,2,3-triazine-5-carboxamide and its immediate analogs are limited in publicly available literature, this guide synthesizes findings on structurally related triazine derivatives to elucidate key structure-activity relationships and their potential as anticancer agents. The data presented is compiled from various studies investigating the antiproliferative effects of these compounds on several cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of substituted 1,3,5-triazine derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. These compounds, from a study on 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides, share a common structural scaffold, allowing for a meaningful comparison of the effects of different substituents.[1]

Compound IDR GroupMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
3a 4-Chlorophenyl>10018
3b 4-Methoxyphenyl>10025
3c 4-Methylphenyl>10020
3d 4-Nitrophenyl7212
3e Phenyl>10022

Note: The data indicates that these triazinyl-carbohydrazides exhibited low micromolar IC50 values, particularly in the Rad6B-overexpressing MDA-MB-231 cell line.[1]

In a separate study, a series of symmetrical tri-substituted s-triazine derivatives were evaluated for their anticancer activity. The following table includes data for selected compounds from this study.

Compound IDAr GroupR GroupMCF7 IC50 (µM)C26 IC50 (µM)
1a 4-Cl-Ph-1.774.95
2d 4-NO2-PhPiperidino6.540.38
3b 4-F-PhMorpholino6.19-
3e 4-NO2-PhMorpholino13.7414.66
PTX (Paclitaxel) --2.354.32
DOX (Doxorubicin) --10.528.06

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the triazine analogs and incubated for a specified period (typically 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of many triazine derivatives has been linked to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most frequently implicated pathways is the EGFR/PI3K/AKT/mTOR signaling cascade.

Signaling_Pathway Extracellular Growth Factor EGFR EGFR Extracellular->EGFR PI3K PI3K EGFR->PI3K Triazine Triazine Analogs Triazine->EGFR PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and the inhibitory action of triazine analogs.

The general workflow for evaluating the cytotoxicity of novel chemical compounds is a multi-step process that begins with the synthesis of the compounds and culminates in the assessment of their biological activity.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Treatment Treatment with Triazine Analogs Synthesis->Treatment Cell_Culture Cell Line Culture (e.g., MCF-7, HCT-116) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for assessing the cytotoxicity of triazine analogs.

References

A Comparative Guide to the In Silico Docking of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Triazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Their structural versatility allows for modifications that can enhance their binding affinity and selectivity for various biological targets. This guide will focus on comparing the hypothetical docking performance of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide with known triazine-based inhibitors against prominent cancer-related proteins such as Human Epidermal Growth Factor Receptor 2 (HER2) and Dihydrofolate Reductase (DHFR).

Comparative Docking Analysis

To establish a baseline for comparison, this section summarizes the reported docking scores and biological activities of various triazine derivatives against key anticancer targets. This data provides a context for evaluating the potential efficacy of this compound.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Inhibition Constant (Ki)IC50Reference
TCT9 HER2-12.732.31 nM-[4]
TCT4 HER2-12.473.54 nM-[4]
TCT5 HER2-12.344.48 nM-[4]
TCT13 PARP1-13.960.28 nM-[4]
TCT12 PARP1-13.640.49 nM-[4]
TCT4 PARP1-13.330.82 nM-[4]
Compound 10 3RHK (c-Met)-5.277--[5]
Compound 2 7JXH (HER2)-6.634--[5]
Compound 11e DHFR--28 nM[6]
Compound 9a DHFR--42 nM[6]
Compound 9a (vs. PC3) ---0.56 µM[7]
Compound 9a (vs. A549) ---1.45 µM[7]
Compound 9a (vs. MCF-7) ---1.14 µM[7]

Experimental Protocols

A standardized molecular docking protocol is crucial for obtaining reliable and reproducible results. The following methodology is a generalized procedure based on common practices reported in the literature for docking triazine derivatives.[4][5][8]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., HER2, PDB ID: 7JXH; DHFR, PDB ID: 1DLS) is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman partial charges are assigned.

  • The protein structure is then saved in the PDBQT file format for use in docking software.[4]

2. Ligand Preparation:

  • The two-dimensional structure of this compound and other comparative ligands are drawn using chemical drawing software like Marvin Sketch.

  • The 2D structures are converted to 3D and energetically minimized.

  • The final 3D structures are saved in a suitable format (e.g., PDBQT) for docking.[4]

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock.[4][8]

  • A grid box is defined to encompass the active site of the target protein.

  • The Lamarckian genetic algorithm is commonly employed for the docking calculations.[8]

  • A set number of independent docking runs (e.g., 25) are typically performed for each ligand to ensure robust sampling of possible binding poses.[4]

  • The results are analyzed based on the binding energy (kcal/mol) and the inhibition constant (Ki) to identify the most favorable binding conformations.

Visualizing the Workflow and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate the typical workflow of an in silico docking study and a simplified signaling pathway that can be targeted by triazine derivatives.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Select Target Protein (e.g., from PDB) Grid Define Grid Box (Active Site) PDB->Grid Ligand Prepare Ligand Structure (2D to 3D) Dock Run Docking Algorithm (e.g., AutoDock) Ligand->Dock Grid->Dock Analyze Analyze Results (Binding Energy, Poses) Dock->Analyze Visualize Visualize Interactions (e.g., Chimera, PyMOL) Analyze->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

G cluster_pathway Simplified HER2 Signaling Pathway Ligand Growth Factor (Ligand) HER2 HER2 Receptor Ligand->HER2 Dimer Dimerization HER2->Dimer Phos Autophosphorylation Dimer->Phos RAS RAS Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Triazine Inhibitor Inhibitor->Phos

References

Independent Verification of the Anticancer Activity of Triazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various triazine-based compounds. The information herein is synthesized from multiple independent studies to offer a broad perspective on the efficacy and mechanisms of this promising class of molecules.

The 1,3,5-triazine (s-triazine) scaffold has emerged as a versatile core in the design of novel anticancer agents.[1][2][3] Three s-triazine derivatives, altretamine, gedatolisib, and enasidenib, have received approval for treating refractory ovarian cancer, metastatic breast cancer, and leukemia, respectively, underscoring the clinical potential of this chemical class.[1][4] Triazine derivatives have been shown to target a variety of key signaling pathways implicated in cancer progression, including those involving topoisomerases, tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases.[1][4] This guide consolidates in vitro data from various studies to facilitate a comparative analysis of their anticancer activities.

Comparative Anticancer Activity of Triazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of selected triazine compounds against various cancer cell lines, as reported in independent studies. This data provides a quantitative comparison of their cytotoxic and cytostatic potential.

Table 1: Inhibitory Concentration (IC50) of Triazine Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 12 EGFR Enzyme0.0368EGFR InhibitorPathak (2021)[1]
Compound 14 EGFR-TK2.54 ± 0.22EGFR-TK InhibitorHe et al. (2018)[1]
Compound 18 HCT1160.5 ± 0.08EGFR Inhibitor, Apoptosis InductionEl-Faham et al. (2022)[1]
Compound 32 PI3Kα Enzyme0.00032PI3Kα InhibitorHou et al.[1]
Compound 47 A5490.20 ± 0.05PI3K and mTOR InhibitorZhu et al. (2020)[1]
Compound 47 MCF-71.25 ± 0.11PI3K and mTOR InhibitorZhu et al. (2020)[1]
Compound 47 HeLa1.03 ± 0.24PI3K and mTOR InhibitorZhu et al. (2020)[1]
Analog 34 MCF-70.82G2/M Arrest[2]
Compound 58 DLD-113.71Cytotoxic[2]
Compound 58 HT-2917.78Cytotoxic[2]
Compound 47 PC-320G0/G1 Arrest[2]
Compound 2d C260.38Anticancer[5]
Compound 2d MCF76.54Anticancer[5]
4f MDA-MB-2316.25Antiproliferative[6]
4k MDA-MB-2318.18Antiproliferative[6]

Table 2: Growth Inhibition (GI50) of Triazine Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineGI50 (µM)Target/MechanismReference
Chalcone 68 SR (Leukemia)0.422Anticancer[2]
Compound 69 MCF71.25Anticancer[2]
Compound 70 HCT-1161.48Anticancer[2]
Compound 12 HCT1160.026DHFR and TrxR Inhibitor[2]
Compound 12 MCF-70.080DHFR and TrxR Inhibitor[2]
Compound 13 HCT1160.116DHFR and TrxR Inhibitor[2]
Compound 13 MCF-70.127DHFR and TrxR Inhibitor[2]

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to assess the anticancer activity of novel compounds.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Treat the cells with various concentrations of the triazine compounds and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently remove the culture medium and fix the adherent cells by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Remove the TCA and wash the plates three to four times with 1% acetic acid to remove excess dye.[7]

  • Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: After staining, wash the plates with 1% acetic acid to remove any unbound SRB.[7]

  • Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[7]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Procedure:

  • Cell Preparation: Seed approximately 1 x 10^6 cells in a culture flask. After treatment and incubation, collect both floating and adherent cells.[3]

  • Washing: Wash the cells twice with cold PBS and centrifuge.[3]

  • Resuspension: Resuspend the cell pellet in a binding buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for a specified period.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[3]

Signaling Pathways and Experimental Workflow

The anticancer activity of many triazine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate a general workflow for anticancer drug screening and two of the most common pathways targeted by triazine compounds.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening A Cancer Cell Culture (e.g., MCF-7, HCT116, A549) B Treatment with Triazine Compounds (Dose-response) A->B C Incubation (e.g., 48-72 hours) B->C D Cell Viability/Proliferation Assays (MTT, SRB) C->D Primary Screening F Apoptosis Assay (Annexin V) C->F Secondary Screening E Data Analysis (Calculate IC50/GI50) D->E H Lead Compound Identification E->H G Mechanism of Action Studies (Western Blot, Kinase Assays) F->G G->H

Caption: A general experimental workflow for screening and verifying the anticancer activity of triazine compounds.

G cluster_egfr EGFR Signaling Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR GRB2 GRB2/SHC EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Triazine Triazine Compound Triazine->EGFR

Caption: The EGFR signaling pathway, a common target for anticancer triazine compounds.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Triazine Triazine Compound Triazine->PI3K Triazine->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation targeted by triazines.

References

Comparative Efficacy Analysis: 4,6-Dimethyl-1,2,3-triazine-5-carboxamide versus Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the potential efficacy of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide against established standard-of-care anticancer drugs. It is important to note that, as of the current date, specific experimental efficacy data for this compound is not available in peer-reviewed literature. Therefore, this comparison is based on the known biological activities of the broader class of triazine derivatives, which have been extensively studied for their therapeutic potential.[1][2][3] The data presented for the triazine class should be considered as indicative of the potential of this compound, pending direct experimental validation.

Inferred Therapeutic Potential: Anticancer Activity

The triazine scaffold is a core component of numerous compounds investigated for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] Notably, various derivatives of 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine have demonstrated significant antitumor effects.[1][2][3] Several s-triazine derivatives have even progressed to clinical trials, with some gaining approval for cancer treatment.[3][7]

The anticancer mechanism of triazine derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.[2] Commonly targeted pathways include the epidermal growth factor receptor (EGFR) signaling cascade and the PI3K/AKT/mTOR pathway, both of which are frequently dysregulated in various cancers.[8][9] Based on this established precedent, it is hypothesized that this compound may also exhibit anticancer properties by modulating these or similar cellular pathways.

Data Presentation: In Vitro Efficacy Comparison

To provide a quantitative perspective, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative triazine derivatives from published studies, alongside those of standard chemotherapy agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.

Table 1: Comparative In Vitro Efficacy (IC50) Against Breast Cancer Cell Lines (MCF-7)

Compound ClassSpecific Compound/DrugIC50 (µM)Reference
Triazine Derivatives (Proxy) Compound 3b (a symmetrical di-substituted phenylamino-s-triazine)6.19[10]
Compound G1a (a tris(triazolyl)triazine)2.95 (µg/mL)[11]
Compound from El-Faham et al., 20220.500 ± 0.080[9]
Standard Chemotherapy Doxorubicin2.57 ± 0.18[12]
Paclitaxel2.35[10]
5-Fluorouracil4.8[12]

Table 2: Comparative In Vitro Efficacy (IC50) Against Lung Cancer Cell Lines (A549)

Compound ClassSpecific Compound/DrugIC50 (µM)Reference
Triazine Derivatives (Proxy) Compound 14 (from He et al., 2018)5.15[13]
Standard Chemotherapy CisplatinVaries significantly by study[14]
DocetaxelVaries significantly by study[15]
GemcitabineVaries significantly by study[6]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][16][17]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5][18]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard drug for a specified duration (typically 24, 48, or 72 hours).[5]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.[17]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment: Tumor Xenograft Model

This model is a standard for evaluating the antitumor activity of a compound in a living organism.[19][20]

Protocol:

  • Cell Preparation and Implantation: Human cancer cells are cultured and then injected subcutaneously into immunocompromised mice (e.g., nude mice).[4][21] In some cases, cells are mixed with a basement membrane extract like Matrigel to improve tumor formation.[4]

  • Tumor Growth and Measurement: The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured using calipers.[4]

  • Treatment Administration: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound and standard drug are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: The tumor volume and body weight of the mice are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

Potential Signaling Pathway: PI3K/AKT/mTOR

Many triazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[9] The PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer therapy.[1][22][23][24]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Triazine Potential Target: Triazine Derivatives Triazine->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by triazine derivatives.

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram illustrates the typical workflow for the initial screening of a novel compound's anticancer activity.

In_Vitro_Screening_Workflow start Start: Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with Test Compound & Standard Drug seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Reading mtt->readout analysis Data Analysis: Calculate IC50 readout->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for in vitro anticancer drug screening using the MTT assay.

References

quantitative analysis of the impact of substitutions on triazine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. Triazines, a class of six-membered heterocyclic rings containing three nitrogen atoms, are versatile scaffolds in medicinal chemistry and materials science.[1][2] Their reactivity is highly tunable through the strategic placement of substituents. This guide provides a quantitative comparison of how different substituents impact the reactivity of triazine cores, supported by experimental data and detailed protocols.

The reactivity of triazines is generally characterized by a lower resonance energy compared to benzene, making them more susceptible to nucleophilic substitution reactions over electrophilic ones.[1][2][3] The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating this reactivity.

Theoretical Framework: The Hammett Equation

To quantify the electronic effects of substituents on the reaction rates and equilibrium constants of aromatic compounds, the Hammett equation is a widely used linear free-energy relationship.[4][5][6] The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect.[4][5][7]

  • ρ (rho) is the reaction constant , which is characteristic of a given reaction and its conditions, indicating the sensitivity of the reaction to substituent effects.[5][6][8]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (stabilization of positive charge).[5][8]

Hammett_Equation cluster_reaction Reaction Properties substituent Substituent (X) reaction_center Reaction Center (Y) on Triazine Ring substituent->reaction_center Electronic Effect (σ) sensitivity Reaction Sensitivity (ρ) rate Reaction Rate (k) or Equilibrium (K) reaction_center->rate Influences

Caption: The Hammett equation relates substituent electronic effects (σ) to reaction rates (k) and sensitivity (ρ).

Quantitative Analysis of Substituent Effects on 1,2,3-Triazines

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry, and the reactivity of 1,2,3-triazines in these reactions is profoundly influenced by substituents.[9] Studies by Boger et al. have provided significant quantitative insights into these effects.

Electron-withdrawing substituents on the 1,2,3-triazine ring dramatically increase its reactivity in IEDDA reactions.[10] For instance, methyl 1,2,3-triazine-5-carboxylate is extraordinarily reactive, reacting nearly 10,000-fold faster than unsubstituted 1,2,3-triazine with amidines at room temperature.[10]

Table 1: Relative Reactivity of C5-Substituted 1,2,3-Triazines

C5-Substituent (R)Relative Reactivity Order
CO₂Me> Ph > H

Source: Based on findings from Boger et al.[9]

The electronic nature of the dienophile (in this case, substituted benzamidines) also has a predictable impact. Electron-donating groups on the benzamidine accelerate the reaction, which is consistent with the inverse electron demand nature of the cycloaddition.[10]

Table 2: Second-Order Rate Constants for the Reaction of Methyl 1,2,3-triazine-5-carboxylate with p-Substituted Benzamidines

p-Substituent on BenzamidineSecond-Order Rate Constant (M⁻¹s⁻¹)
OMe3.5 ± 0.1
Me1.1 ± 0.03
H0.43 ± 0.01
Cl0.17 ± 0.003
CF₃0.035 ± 0.001

Source: Data from Boger, D. L., et al. (2022).[10]

A Hammett plot of this data yields a linear correlation with a ρ value of -1.50, indicating a significant buildup of positive charge in the transition state on the benzamidine portion of the molecule, and confirming the inverse electron demand nature of the reaction.[10]

Quantitative Analysis of Substituent Effects on Benzo[e][1][11][12]triazines

The electronic properties of benzo[e][1][11][12]triazines can be systematically tuned by introducing various substituents at the C(3) position. These electronic perturbations can be quantitatively assessed using spectroscopic methods like UV-vis and NMR.

A study on 19 structurally diverse C(3)-substituted benzo[e][1][11][12]triazines demonstrated a significant effect of the substituent on the π-π* transition energy.[12][13] Furthermore, a good correlation was observed between the ¹H NMR chemical shift and the Hammett substituent constant σp.[12][13] This indicates that spectroscopic data can serve as a reliable proxy for the electronic influence of substituents on the triazine core's reactivity.

Table 3: Correlation of Spectroscopic Data with Substituent Constants for C(3)-Substituted Benzo[e][1][11][12]triazines

Substituent at C(3)¹H NMR Chemical Shift (ppm) of H-7Hammett Constant (σp)
NHPh8.25-0.66
OMe8.32-0.27
SBu-t8.450.18
Ph8.52-0.01
H8.580.00
Cl8.620.23
CN8.750.66

Source: Data adapted from Ciesielski, A., et al. (2019).[12][13]

Experimental Protocols

Kinetic Analysis of 1,2,3-Triazine Reactions via ¹H NMR Spectroscopy

This protocol outlines the general method used to determine the reaction rates of 1,2,3-triazines with amidines.

  • Sample Preparation: Stock solutions of the 1,2,3-triazine derivative and the substituted benzamidine are prepared in a suitable deuterated solvent (e.g., CD₃CN/CDCl₃ 1:1).[11]

  • Reaction Initiation: The reaction is initiated by mixing the reactant solutions directly in an NMR tube at a controlled temperature.

  • Data Acquisition: ¹H NMR spectra are recorded at regular time intervals.

  • Data Analysis: The reaction progress is monitored by observing the integration changes of characteristic proton signals for either the reactants or the products.[11] The data is then used to calculate the second-order rate constants.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare stock solution of substituted triazine C Mix reactants in NMR tube at constant T A->C B Prepare stock solution of benzamidine B->C D Acquire 1H NMR spectra at time intervals C->D E Integrate reactant and product signals D->E F Plot concentration vs. time E->F G Calculate second-order rate constant (k) F->G

References

A Comparative Analysis of the Synergistic Effects of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the synergistic potential of the investigational compound 4,6-Dimethyl-1,2,3-triazine-5-carboxamide (herein referred to as Triazacarb) when used in combination with established therapeutic agents. The data presented is based on preclinical in vitro models designed to evaluate synergistic cytotoxicity and elucidate underlying mechanisms of action.

Introduction to Triazacarb

Triazacarb is a novel small molecule inhibitor of the Serine/Threonine kinase Akt (Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in various human cancers, promoting cell survival, proliferation, and resistance to therapy. By targeting Akt, Triazacarb is hypothesized to sensitize cancer cells to the cytotoxic effects of other anticancer drugs, offering a rationale for its use in combination regimens. This guide compares the synergistic effects of Triazacarb with two standard-of-care chemotherapeutic agents: a DNA-damaging agent (Cisplatin) and a microtubule stabilizer (Paclitaxel).

Synergistic Evaluation of Triazacarb with Cisplatin

The combination of Triazacarb and Cisplatin was evaluated in the A549 non-small cell lung cancer cell line, where PI3K/Akt pathway activation is a known resistance mechanism to platinum-based chemotherapy.

Quantitative Synergy Data

The synergistic interaction between Triazacarb and Cisplatin was quantified using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the extent of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the drug used alone.

CombinationEffective Dose (ED50)Combination Index (CI)DRI for TriazacarbDRI for Cisplatin
Triazacarb + Cisplatin ED500.583.12.8
ED750.454.54.1
ED900.366.25.9

Table 1: Synergistic parameters for Triazacarb and Cisplatin combination in A549 cells after 72-hour exposure. Data represents the mean of three independent experiments.

Experimental Protocol: Cell Viability and Synergy Analysis
  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Drug Preparation: Triazacarb and Cisplatin were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: Cells were treated with Triazacarb alone, Cisplatin alone, or a combination of both at a constant molar ratio. A vehicle control (DMSO) was also included.

  • Viability Assay: After 72 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The CI and DRI values were calculated using CompuSyn software based on the median-effect principle by Chou and Talalay.

G cluster_prep Preparation cluster_treat Treatment (72h) cluster_analysis Analysis A Culture A549 Cells B Seed Cells in 96-Well Plates A->B C Triazacarb Alone D Cisplatin Alone E Combination (Constant Ratio) F Vehicle Control G MTT Assay (Measure Viability) C->G D->G E->G F->G H Calculate CI & DRI (CompuSyn Software) G->H

Diagram 1: Workflow for in vitro synergy testing.

Synergistic Evaluation of Triazacarb with Paclitaxel

The combination of Triazacarb and Paclitaxel was assessed in the MDA-MB-231 triple-negative breast cancer cell line, a subtype often characterized by aberrant PI3K/Akt signaling.

Quantitative Synergy Data

Synergy was evaluated using the same metrics as the Cisplatin combination.

CombinationEffective Dose (ED50)Combination Index (CI)DRI for TriazacarbDRI for Paclitaxel
Triazacarb + Paclitaxel ED500.712.52.2
ED750.623.43.0
ED900.554.84.3

Table 2: Synergistic parameters for Triazacarb and Paclitaxel combination in MDA-MB-231 cells after 72-hour exposure. Data represents the mean of three independent experiments.

Experimental Protocol: Western Blot for Mechanistic Analysis

To investigate the mechanism of synergy, the expression levels of key proteins in the apoptosis pathway were analyzed via Western Blot.

  • Cell Culture and Treatment: MDA-MB-231 cells were seeded in 6-well plates and treated with Triazacarb, Paclitaxel, their combination, or vehicle at their respective ED50 concentrations for 48 hours.

  • Protein Extraction: Cells were harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and incubated overnight with primary antibodies against p-Akt (Ser473), total Akt, Cleaved PARP, and β-actin.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Proposed Mechanism of Synergy

The observed synergy is hypothesized to result from a dual-pronged attack on cancer cell survival mechanisms. Triazacarb inhibits the pro-survival Akt signaling pathway, thereby lowering the threshold for apoptosis. Concurrently, Cisplatin (inducing DNA damage) or Paclitaxel (inducing mitotic catastrophe) triggers cellular stress signals that converge on the apoptotic machinery. The combination of abrogated survival signals and pro-apoptotic stress results in enhanced cell death.

G cluster_drugs Therapeutic Agents cluster_pathway Cellular Pathways Triazacarb Triazacarb Akt Akt Triazacarb->Akt Inhibits Chemo Cisplatin / Paclitaxel Stress DNA Damage / Mitotic Stress Chemo->Stress Induces PI3K PI3K PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Suppresses Stress->Apoptosis Triggers

Diagram 2: Proposed signaling pathway for Triazacarb synergy.

Comparative Summary

Both combination studies demonstrate that Triazacarb acts as a potent synergistic agent with conventional chemotherapies in preclinical models. The synergy with Cisplatin in A549 cells (CI at ED90 = 0.36) was more pronounced than with Paclitaxel in MDA-MB-231 cells (CI at ED90 = 0.55), suggesting that the synergistic potential may be context- and combination-dependent. The ability of Triazacarb to significantly lower the required dose of the accompanying chemotherapeutic (DRI > 5 for Cisplatin at high effect levels) highlights its potential to mitigate dose-dependent toxicities. These findings strongly support further investigation into Triazacarb as a combination therapy component in clinical settings.

Safety Operating Guide

Proper Disposal of 4,6-Dimethyl-1,2,3-triazine-5-carboxamide: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the proper disposal procedures for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide, catering to researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general properties of triazine compounds and established best practices for the disposal of chemical and pharmaceutical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Immediate Safety Precautions

Before handling this compound for disposal, ensure all relevant personnel are familiar with the potential hazards associated with triazine-based compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for hazardous waste. Clean the spill area with a suitable solvent and decontaminating solution as recommended by your institution's safety protocols.

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to ensure safe handling and disposal.

  • Waste Identification: this compound should be treated as hazardous chemical waste. Due to its classification as a pharmaceutical compound, it may be subject to additional regulations.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and chemically compatible container.

    • For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound". Include the date of accumulation and any known hazard characteristics.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal process is essential for safety and regulatory compliance.

  • Initial Collection: Collect all waste containing this compound at the point of generation. This includes pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.

  • Secure Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with the full chemical name and an estimate of the quantity.

  • Professional Disposal: The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company. The most common and recommended method for pharmaceutical and chemical waste is high-temperature incineration.[1][2] This process ensures the complete destruction of the compound, minimizing environmental impact.[1]

Comparative Safety Data for Analogous Triazine Compounds

While a specific SDS for this compound is unavailable, the following table summarizes key safety data for structurally related triazine compounds to provide a general understanding of the potential hazards.

Compound NameCAS No.Molecular FormulaPhysical StateMelting Point (°C)
3-Amino-5,6-dimethyl-1,2,4-triazine36335-56-3C5H8N4Powder Solid210.00 - 212.00
2,4-Diamino-6-phenyl-1,3,5-triazine91-76-9C9H9N5SolidNot specified in results
4,7-Dimethylpyrazolo[5,1-c][3][4][5]triazine-3-carboxylic acid175137-58-3C8H8N4O2Solid166 - 168

Data sourced from publicly available safety data sheets for analogous compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_handling On-Site Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Generation of Waste (Pure compound, contaminated labware, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Solid vs. Liquid) B->C D Containerize Securely (Sealed, Compatible Containers) C->D E Label Container Clearly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Designated Hazardous Waste Area E->F G Contact Institutional EHS for Pickup Request F->G Initiate Disposal H Professional Disposal (Licensed Vendor) G->H I High-Temperature Incineration (Recommended Method) H->I Ensures Destruction

Caption: Disposal Workflow for this compound.

Environmental Considerations

Triazine compounds, particularly those used as herbicides, are known for their potential to persist in soil and water.[5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination.[1][7] Therefore, strict adherence to hazardous waste disposal regulations is crucial to protect ecosystems and public health.[4]

References

Personal protective equipment for handling 4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dimethyl-1,2,3-triazine-5-carboxamide was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally related triazine compounds and general laboratory best practices. Researchers should always consult their institution's safety office and, if possible, obtain a compound-specific SDS before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesEssential for protecting eyes from splashes or airborne particles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Body Laboratory coatA flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Dust mask or respiratorRecommended when handling the compound as a powder to avoid inhalation.[2] Ensure proper fit and use in a well-ventilated area or under a fume hood.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling the Compound:

    • Work within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.

    • If the compound is in powdered form, handle it carefully to minimize dust generation.

    • Keep containers tightly sealed when not in use.[3]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be segregated as chemical waste.

  • Containment:

    • Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container.

    • If the compound is dissolved in a solvent, it should be disposed of in a designated hazardous liquid waste container.

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name and any known hazards.

    • Store the waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.

  • Disposal:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Ready Spill Kit don_ppe->prep_spill_kit handle_compound Handle Compound in Fume Hood prep_spill_kit->handle_compound minimize_dust Minimize Dust Generation handle_compound->minimize_dust seal_container Keep Container Sealed minimize_dust->seal_container clean_area Clean Work Area seal_container->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Chemical Waste wash_hands->segregate_waste If waste generated contain_waste Contain in Labeled Sealed Container segregate_waste->contain_waste store_waste Store in Designated Area contain_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.